3-(METHYLNITROSAMINO)PROPIONITRILE
Description
3-methylnitrosoaminopropionitrile is a light yellow liquid. (NTP, 1992)
Structure
3D Structure
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7(6-8)4-2-3-5/h2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDLDFBKYBGNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Record name | 3-METHYLNITROSOAMINOPROPIONITRILE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975579 | |
| Record name | N-(2-Cyanoethyl)-N-methylnitrous amide | |
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Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-methylnitrosoaminopropionitrile is a light yellow liquid. (NTP, 1992) | |
| Record name | 3-METHYLNITROSOAMINOPROPIONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20683 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
216 to 217 °F at 0.04 mmHg (NTP, 1992) | |
| Record name | 3-METHYLNITROSOAMINOPROPIONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20683 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
60153-49-3 | |
| Record name | 3-METHYLNITROSOAMINOPROPIONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20683 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 3-(Methylnitrosoamino)propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60153-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(Methylnitrosamino)propionitrile | |
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| Record name | N-(2-Cyanoethyl)-N-methylnitrous amide | |
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| Record name | 3-(N-NITROSOMETHYLAMINO)PROPIONITRILE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-(Methylnitrosamino)propionitrile (MNPN) for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potent Carcinogen
3-(Methylnitrosamino)propionitrile (MNPN) is a potent N-nitrosamine carcinogen of significant interest to the fields of toxicology, oncology, and public health.[1][2] First identified in the saliva of betel quid chewers, MNPN is a powerful genotoxic agent that has demonstrated the ability to induce tumors in multiple organ systems in laboratory animals.[1] This guide provides a comprehensive technical overview of MNPN, from its chemical and physical properties to its metabolic activation, mechanism of carcinogenesis, and analytical methodologies for its detection and quantification. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to understand and investigate the role of MNPN in human disease.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of MNPN is fundamental for its synthesis, handling, and analysis. MNPN is a light yellow liquid at room temperature with a molecular weight of 113.12 g/mol .[3][4]
| Property | Value | Source |
| Molecular Formula | C4H7N3O | [4] |
| Molecular Weight | 113.12 g/mol | [4] |
| CAS Number | 60153-49-3 | [4] |
| Appearance | Light yellow liquid | [3] |
| Boiling Point | 102-103 °C at 0.04 mmHg | [2] |
| Synonyms | 3-(N-Nitrosomethylamino)propionitrile, (2-Cyanoethyl)methylnitrosamine | [3] |
Formation and Environmental Exposure
MNPN is not a naturally occurring compound in most environmental contexts but is formed from the nitrosation of arecoline, the major alkaloid present in the areca nut, a primary component of betel quid.[2] The formation of MNPN is particularly enhanced in the presence of tobacco, which increases the concentration of nitrites in the saliva of chewers.[2] This chemical transformation can occur under the mild acidic conditions found in the oral cavity and the stomach.
The primary route of human exposure to MNPN is through the chewing of betel quid, a common practice in many parts of Asia and among certain migrant communities worldwide. Studies have detected MNPN in the saliva of betel quid chewers at concentrations ranging from 0.5 to 11.4 micrograms per liter.[1]
Metabolic Activation and Genotoxicity
The carcinogenicity of MNPN is contingent upon its metabolic activation into reactive electrophilic species that can interact with cellular macromolecules, most notably DNA. The primary metabolic activation pathway for MNPN is believed to be α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. While the specific CYP isozymes responsible for MNPN metabolism have not been definitively identified in the available literature, CYP3A4 is a major enzyme involved in the metabolism of many xenobiotics, including other nitrosamines, and is a likely candidate.[5][6][7][8][9]
α-Hydroxylation of the methylene carbon adjacent to the nitrosamino group leads to the formation of an unstable intermediate, 2-cyanoethyldiazohydroxide. This reactive species can then cyanoethylate DNA, forming adducts at various nucleophilic sites on the DNA bases.
Caption: Metabolic activation pathway of MNPN leading to DNA adduct formation.
Mechanism of Carcinogenesis: The Role of DNA Adducts
The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. For MNPN, the primary mechanism of its potent carcinogenicity lies in its ability to methylate DNA following metabolic activation. The reactive electrophile generated from MNPN can transfer a methyl group to DNA bases, with guanine being a primary target.
Two of the major DNA adducts identified following MNPN exposure are 7-methylguanine and O⁶-methylguanine.[1] While 7-methylguanine is the more abundant adduct, O⁶-methylguanine is considered to be more mutagenic. The presence of a methyl group at the O⁶ position of guanine disrupts the normal Watson-Crick base pairing, leading to G:C to A:T transition mutations during DNA replication if not repaired. These mutations in critical genes, such as tumor suppressor genes and oncogenes, can lead to the loss of cellular growth control and the development of cancer.
The highest levels of these methylated guanines have been observed in the nasal cavity of rats, which is a primary target organ for MNPN-induced tumors, regardless of the route of administration.[1]
Caption: The proposed mechanism of MNPN-induced carcinogenesis via DNA methylation.
Toxicological Profile and Carcinogenicity
MNPN is a potent carcinogen in animal models, primarily in F344 rats.[1][2] Studies have demonstrated its ability to induce tumors in a variety of tissues, with a notable organ-specific effect.
| Animal Model | Route of Administration | Total Dose | Target Organs and Tumor Incidence | Source |
| F344 Rats (Male) | Subcutaneous Injection | 0.23 mmol/rat | Nasal Cavity (86% malignant tumors) | [1] |
| F344 Rats (Female) | Subcutaneous Injection | 0.23 mmol/rat | Nasal Cavity (71% malignant tumors) | [1] |
| F344 Rats | Subcutaneous Injection | 0.055 mmol/rat | Liver (43% tumors) | [1] |
| F344 Rats (Male & Female) | Subcutaneous Injection | 1.1 mmol/rat | Esophagus (27/30), Nasal Cavity (21/30), Tongue (11/30) | [2] |
| Rats | Oral Swabbing | - | Nasal Tumors (80%), Lung Adenomas (13%), Liver Tumors (10%), Esophageal Papillomas (7%) | [10] |
These data unequivocally establish MNPN as a powerful multi-organ carcinogen in laboratory animals, highlighting the significant health risk associated with exposure to this compound.
Analytical Methodologies: Detection and Quantification of MNPN
The accurate detection and quantification of MNPN in biological matrices are essential for exposure assessment and mechanistic studies. The primary analytical technique employed for this purpose is gas chromatography (GC) coupled with a Thermal Energy Analyzer (TEA), which is a highly selective and sensitive detector for N-nitroso compounds. More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of MNPN and its metabolites, offering high sensitivity and specificity.
Experimental Protocol: Quantification of MNPN in Saliva by LC-MS/MS
The following is a generalized protocol for the analysis of MNPN in saliva. Researchers should optimize and validate the method for their specific instrumentation and experimental needs.
1. Saliva Collection and Storage:
-
Collect unstimulated saliva by passive drool into a pre-chilled polypropylene tube.
-
Immediately place the collected sample on ice and freeze at -80°C as soon as possible to minimize degradation.
2. Sample Preparation and Extraction:
-
Thaw saliva samples on ice.
-
To 1 mL of saliva, add an internal standard (e.g., deuterated MNPN) to correct for extraction efficiency and matrix effects.
-
Perform a liquid-liquid extraction by adding 3 mL of dichloromethane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 3 mL of dichloromethane.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for MNPN and its internal standard must be determined and optimized on the specific mass spectrometer being used. For MNPN (m/z 114.1), a potential transition could be to a fragment ion corresponding to the loss of the nitroso group.
-
4. Quantification:
-
Generate a calibration curve using standards of known MNPN concentrations prepared in a control matrix (e.g., artificial saliva or pooled saliva from non-exposed individuals).
-
Quantify the concentration of MNPN in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: A typical workflow for the quantification of MNPN in saliva using LC-MS/MS.
Conclusion and Future Directions
3-(Methylnitrosamino)propionitrile is a potent, organ-specific carcinogen that poses a significant health risk to individuals who chew betel quid, particularly when combined with tobacco. Its mechanism of action, involving metabolic activation and the formation of mutagenic DNA adducts, is a critical area of study for understanding its role in human cancer. The analytical methods outlined in this guide provide the necessary tools for researchers to accurately assess exposure to MNPN and to further investigate its toxicological properties.
Future research should focus on several key areas:
-
Identification of Specific CYP450 Isozymes: Pinpointing the specific CYP enzymes responsible for MNPN metabolism will provide crucial insights into individual susceptibility and potential for drug-MNPN interactions.
-
Biomarker Development: Further validation of MNPN and its metabolites as biomarkers of exposure and cancer risk in human populations is warranted.
-
Chemoprevention Strategies: Investigating potential agents that can inhibit the metabolic activation of MNPN or enhance the repair of MNPN-induced DNA damage could lead to effective cancer prevention strategies for at-risk populations.
By continuing to unravel the complex biology and toxicology of MNPN, the scientific community can work towards mitigating the adverse health effects of this potent environmental carcinogen.
References
- Prokopczyk, B., Rivenson, A., & Hoffmann, D. (1987). 3-(Methylnitrosamino)
- Prokopczyk, B., Rivenson, A., Bertinato, P., Brunnemann, K. D., & Hoffmann, D. (1991). A study of betel quid carcinogenesis. IX. Comparative carcinogenicity of 3-(methylnitrosamino)propionitrile and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone upon local application to mouse skin and rat oral mucosa. Cancer letters, 60(2), 153–157.
- Wenke, G., Rivenson, A., & Hoffmann, D. (1984). A study of betel quid carcinogenesis. 3. 3-(Methylnitrosamino)
- Wenke, G., Brunnemann, K. D., Hoffmann, D., & Bhide, S. V. (1984). A study of betel quid carcinogenesis: IV. Analysis of the saliva of betel chewers: a preliminary report. Journal of cancer research and clinical oncology, 108(1), 110–113.
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Semantic Scholar. (n.d.). Figure 3 from 3-(Methylnitrosamino)propionitrile: occurrence in saliva of betel quid chewers, carcinogenicity, and DNA methylation in F344 rats. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Giebułtowicz, J., Wroczyński, P., & Samol, A. (2020). Qualitative and Quantitative Mass Spectrometry in Salivary Metabolomics and Proteomics. International journal of molecular sciences, 21(10), 3584.
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PubChem. (n.d.). 3-(Methylnitrosoamino)propanenitrile. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3-(Methylnitrosamino)propionitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Sample preparation for the LC-MS/MS analyses for blood, saliva, and aCSF samples. Retrieved from [Link]
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ResearchGate. (n.d.). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Retrieved from [Link]
- Sanchez, R. I., Wang, R. W., Newton, D. J., & Franklin, R. B. (2004). Cytochrome P450 3A4 is the major enzyme involved in the metabolism of the substance P receptor antagonist aprepitant.
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Wikipedia. (n.d.). CYP3A4. Retrieved from [Link]
- Burk, O., & Wojnowski, L. (2004). Cytochrome P450 3A and their regulation. Naunyn-Schmiedeberg's archives of pharmacology, 369(1), 105–124.
- Li, L., Li, R., & Zhou, J. (2012). Development of isotope labeling LC-MS for human salivary metabolomics and application to profiling metabolome changes associated with mild cognitive impairment. Analytical chemistry, 85(4), 2453–2460.
- Georgieva, M., & Vlaykova, T. (2021). Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva. Journal of the Bulgarian Chemical Society, 41(4), 2204466.
- Medsafe. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4.
- von Moltke, L. L., Greenblatt, D. J., Schmider, J., Harmatz, J. S., & Shader, R. I. (1995). Metabolism of drugs by cytochrome P450 3A isoforms. Implications for drug interactions in psychopharmacology. Clinical pharmacokinetics, 29 Suppl 1, 33–43.
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- 2. Some Areca-nut-derived N-Nitrosamines - Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 3-(METHYLNITROSAMINO)PROPIONITRILE: Properties, Carcinogenicity, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Foreword
3-(Methylnitrosamino)propionitrile (MNPN), a potent carcinogen, has garnered significant attention within the scientific community due to its presence in the saliva of betel quid chewers and its association with an increased risk of oral and esophageal cancers.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed overview of the chemical and physical properties, synthesis, biological effects, and analytical methodologies related to this hazardous compound. As a Senior Application Scientist, the following narrative is structured to provide not only factual data but also to illuminate the causality behind experimental observations and the logic underpinning analytical strategies.
Chemical and Physical Properties
A thorough understanding of the fundamental chemical and physical characteristics of 3-(METHYLNITROSAMINO)PROPIONITRILE is paramount for its safe handling, synthesis, and analysis.
Nomenclature and Structure
-
Synonyms: 3-(N-Nitrosomethylamino)propionitrile, MNPN, 3-(Methylnitrosoamino)propanenitrile[2][3][4]
The structure of MNPN features a propionitrile backbone with a methylnitrosamino substituent. The presence of the N-nitroso group is a key structural feature, contributing significantly to its carcinogenic properties.
Physicochemical Data
The following table summarizes the known physical and chemical properties of 3-(METHYLNITROSAMINO)PROPIONITRILE.
| Property | Value | Source |
| Appearance | Light yellow liquid/oil | [2][4] |
| Boiling Point | 102-103 °C at 0.04 mmHg (216-217 °F) | [2] |
| Solubility | Slightly soluble in chloroform and ethyl acetate. Nitriles such as acetonitrile and propionitrile are soluble in water, but higher nitriles have low aqueous solubility. | [5] |
| Stability | Stable under normal conditions. Light sensitive. | [5] |
| Storage | Store in an amber vial at -20°C under an inert atmosphere. | [5] |
Synthesis and Reactivity
Synthesis
3-(Methylnitrosamino)propionitrile is not commercially produced on a large scale and is primarily synthesized for research purposes. It is formed from the nitrosation of 3-(methylamino)propionitrile. This precursor is a secondary amine and can be nitrosated using various reagents.
Conceptual Synthesis Pathway:
Caption: General synthesis pathway for 3-(METHYLNITROSAMINO)PROPIONITRILE.
Protocol Insight: The nitrosation of secondary amines is a well-established reaction. A general laboratory-scale procedure would involve dissolving 3-(methylamino)propionitrile in a suitable solvent and treating it with a nitrosating agent, such as sodium nitrite, under acidic conditions. The reaction progress should be carefully monitored, and the product purified using appropriate chromatographic techniques. It is crucial to perform this synthesis in a well-ventilated fume hood with appropriate personal protective equipment due to the high toxicity of the product.
Reactivity and Decomposition
The reactivity of 3-(METHYLNITROSAMINO)PROPIONITRILE is influenced by both the nitrile and the N-nitroso functional groups.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 3-(methylnitrosamino)propanoic acid.
-
Reduction: The N-nitroso group can be reduced to the corresponding hydrazine.
-
Incompatibility: As a nitrile, it is incompatible with strong oxidizing acids, which can lead to violent reactions. It is also incompatible with other oxidizing agents like peroxides and epoxides. The combination of bases and nitriles can produce hydrogen cyanide.[2]
-
Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[5]
Biological Effects and Carcinogenicity
The most significant aspect of 3-(METHYLNITROSAMINO)PROPIONITRILE is its potent carcinogenicity. It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[2]
Mechanism of Carcinogenicity: Metabolic Activation and DNA Adduct Formation
The carcinogenicity of 3-(METHYLNITROSAMINO)PROPIONITRILE is not inherent to the molecule itself but arises from its metabolic activation by cytochrome P450 (CYP) enzymes in the body.[6]
Metabolic Activation Pathway:
Caption: Simplified metabolic activation pathway of 3-(METHYLNITROSAMINO)PROPIONITRILE.
Expertise & Experience: The key step in the activation of many nitrosamine carcinogens is the enzymatic α-hydroxylation of the carbon atom adjacent to the N-nitroso group.[6] In the case of MNPN, this leads to the formation of unstable α-hydroxy nitrosamines. These intermediates spontaneously decompose to yield highly reactive electrophilic species, such as methyldiazonium and 2-cyanoethyldiazonium ions. These ions can then react with nucleophilic sites on DNA bases, forming DNA adducts. The formation of these adducts, particularly O⁶-methylguanine, is a critical event in the initiation of carcinogenesis as it can lead to miscoding during DNA replication and subsequent mutations in key oncogenes or tumor suppressor genes.[1]
Target Organs and Toxicity
Animal studies have demonstrated that 3-(METHYLNITROSAMINO)PROPIONITRILE is a potent carcinogen, inducing tumors in various organs. In F344 rats, subcutaneous injections of MNPN have been shown to induce a high incidence of malignant tumors in the nasal cavity, as well as tumors in the liver.[1] The highest levels of methylated guanine adducts were found in the nasal mucosa, irrespective of the administration route, highlighting this as a primary target tissue.[1]
Analytical Methodologies
The detection and quantification of 3-(METHYLNITROSAMINO)PROPIONITRILE, particularly at the trace levels found in biological samples, require sensitive and specific analytical methods.
Sample Preparation
The choice of sample preparation technique is critical for accurate analysis and depends on the matrix. For biological samples like saliva, which is a key matrix for MNPN exposure assessment, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed to isolate the analyte from interfering substances.
Exemplary Sample Preparation Workflow for Saliva:
Caption: A general workflow for the preparation of saliva samples for MNPN analysis.
Trustworthiness: The inclusion of a stable isotope-labeled internal standard, such as deuterated 3-(METHYLNITROSAMINO)PROPIONITRILE, is crucial for a self-validating system. This internal standard mimics the behavior of the analyte during extraction and analysis, allowing for accurate correction of any sample loss or matrix effects, thereby ensuring the trustworthiness of the quantitative results.
Instrumental Analysis
GC-TEA is a highly specific and sensitive technique for the analysis of N-nitroso compounds.[2][7]
Principle of GC-TEA:
-
Gas Chromatographic Separation: The sample extract is injected into a gas chromatograph, where the components are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Pyrolysis: The separated compounds eluting from the GC column enter a high-temperature pyrolyzer. The N-NO bond in nitrosamines is thermally cleaved, releasing a nitric oxide (NO) radical.
-
Chemiluminescence Detection: The NO radical reacts with ozone (O₃) in a reaction chamber to produce electronically excited nitrogen dioxide (NO₂). As the excited NO₂ returns to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The intensity of the emitted light is directly proportional to the amount of the N-nitroso compound.
Authoritative Grounding: The high specificity of the TEA detector for the nitroso functional group significantly reduces interferences from other co-eluting compounds in complex matrices, making it an authoritative method for nitrosamine analysis.[2][7]
HPLC-MS/MS is another powerful technique for the analysis of 3-(METHYLNITROSAMINO)PROPIONITRILE, offering high sensitivity and selectivity.
Principle of HPLC-MS/MS:
-
Liquid Chromatographic Separation: The sample extract is separated using high-performance liquid chromatography, which is well-suited for non-volatile or thermally labile compounds.
-
Ionization: The eluent from the HPLC is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized.
-
Tandem Mass Spectrometry: The ionized analyte (precursor ion) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides a high degree of specificity and sensitivity.
Experimental Protocol Considerations:
-
Chromatographic Column: A reverse-phase C18 column is commonly used for the separation of polar to moderately polar compounds like MNPN.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is typically used to achieve good separation.
-
MS/MS Transitions: Specific precursor-to-product ion transitions for MNPN and its internal standard must be optimized to ensure selective and sensitive detection.
Safety and Handling
3-(METHYLNITROSAMINO)PROPIONITRILE is a confirmed animal carcinogen and a suspected human carcinogen.[5] Therefore, all handling and experimental work must be conducted with extreme caution in a designated area, such as a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill and Disposal:
-
In case of a spill, evacuate the area and ventilate. Absorb the spill with an inert material and place it in a sealed container for disposal.
-
All waste containing 3-(METHYLNITROSAMINO)PROPIONITRILE must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
3-(METHYLNITROSAMINO)PROPIONITRILE is a potent genotoxic carcinogen that poses a significant health risk, particularly to individuals who chew betel quid. This guide has provided a comprehensive overview of its chemical and physical properties, synthesis, mechanism of carcinogenic action, and analytical methods for its detection. A thorough understanding of these aspects is essential for researchers working to mitigate the health risks associated with this hazardous compound. The continued development and validation of sensitive and reliable analytical methods are crucial for monitoring human exposure and for advancing research into the prevention of cancers associated with betel quid chewing.
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The Carcinogenic Core of 3-(Methylnitrosamino)propionitrile: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Foreword
3-(Methylnitrosamino)propionitrile (MNPN), a potent carcinogen found in smokeless tobacco products and formed from the nitrosation of arecoline, an alkaloid present in the areca nut, represents a significant threat to human health. Understanding the intricate molecular mechanisms by which MNPN exerts its carcinogenic effects is paramount for developing effective strategies for cancer prevention and therapy. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the core carcinogenic actions of MNPN, from its metabolic activation to the downstream cellular and genetic consequences. By synthesizing current scientific knowledge and providing practical insights into experimental methodologies, this guide aims to empower the scientific community to further unravel the complexities of MNPN-induced carcinogenesis and to accelerate the development of novel interventions.
Introduction to 3-(Methylnitrosamino)propionitrile (MNPN)
3-(Methylnitrosamino)propionitrile is a light yellow liquid and a member of the N-nitrosamine class of chemical carcinogens[1]. It is formed from the reaction of methylamine with a nitrosating agent, a process that can occur during the curing and processing of tobacco, as well as endogenously in the human body from dietary precursors. The International Agency for Research on Cancer (IARC) has classified 3-(N-Nitrosomethylamino)propionitrile as a substance that can cause cancer[1].
Animal studies have unequivocally demonstrated the potent carcinogenicity of MNPN. In F344 rats, administration of MNPN has been shown to induce a high incidence of tumors in various organs, most notably the esophagus, nasal cavity, and tongue. This organ-specific carcinogenicity underscores the importance of understanding the metabolic pathways and molecular targets of MNPN.
The Initiating Event: Metabolic Activation of MNPN
Like many chemical carcinogens, MNPN is not directly genotoxic. It requires metabolic activation to be converted into a reactive electrophilic species that can interact with cellular macromolecules, including DNA. The primary and critical step in the metabolic activation of MNPN is α-hydroxylation.
The Role of Cytochrome P450 Enzymes
The α-hydroxylation of N-nitrosamines is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes[2]. While the specific CYP isozymes responsible for the metabolism of MNPN have not been definitively identified in the literature, extensive research on the structurally similar tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), provides valuable insights. The metabolism of NNK is known to be mediated by several CYP enzymes, including CYP2A6, CYP2B6, CYP1A2, and CYP2E1, with varying efficiencies and tissue-specific expression. It is highly probable that a similar spectrum of CYP enzymes is involved in the metabolic activation of MNPN. The α-hydroxylation of MNPN can occur at either the methyl or the methylene carbon adjacent to the nitroso group.
Diagram: Metabolic Activation of 3-(Methylnitrosamino)propionitrile (MNPN)
Caption: Metabolic activation pathway of MNPN leading to DNA adduct formation.
Formation of the Ultimate Carcinogen
The α-hydroxylation of MNPN generates an unstable intermediate, an α-hydroxy-N-nitrosamine. This intermediate spontaneously decomposes to yield formaldehyde and a highly reactive electrophile, 2-cyanoethyldiazohydroxide. This diazohydroxide is considered the ultimate carcinogenic metabolite of MNPN. It can be protonated and lose a molecule of nitrogen gas (N₂) to form a highly electrophilic 2-cyanoethylcarbocation.
The Molecular Lesion: DNA Adduct Formation
The electrophilic 2-cyanoethylcarbocation generated from the metabolic activation of MNPN readily reacts with nucleophilic sites in cellular macromolecules. The most critical target for carcinogenesis is DNA. The reaction of the 2-cyanoethylcarbocation with DNA results in the formation of covalent adducts, specifically cyanoethylated DNA bases.
Major DNA Adducts of MNPN
In vivo studies in F344 rats have identified two major DNA adducts formed from MNPN:
-
7-(2-cyanoethyl)guanine (7-CEG): This is the most abundant adduct, formed by the reaction of the 2-cyanoethylcarbocation with the N7 position of guanine.
-
O⁶-(2-cyanoethyl)deoxyguanosine (O⁶-CEdG): Although formed in smaller quantities than 7-CEG, this adduct is considered to be highly mutagenic and is a critical lesion in the initiation of cancer. The O⁶ position of guanine is involved in the Watson-Crick base pairing with cytosine. The presence of a bulky cyanoethyl group at this position disrupts normal base pairing during DNA replication, leading to misincorporation of nucleotides and subsequent mutations.
The highest levels of these DNA adducts have been observed in the nasal mucosa of rats treated with MNPN, which correlates with the high incidence of nasal tumors in these animals.
Cellular Consequences of MNPN-Induced DNA Damage
The formation of cyanoethylated DNA adducts triggers a cascade of cellular responses aimed at mitigating the damage. However, if the damage is extensive or the repair mechanisms are overwhelmed or faulty, these responses can lead to mutagenesis, genomic instability, and ultimately, cancer.
DNA Repair Mechanisms
The cell possesses a sophisticated network of DNA repair pathways to remove various types of DNA damage. The repair of cyanoethylated DNA adducts is thought to involve pathways similar to those that repair other alkylated bases.
-
Base Excision Repair (BER): The BER pathway is primarily responsible for the removal of small, non-helix-distorting base lesions, such as N7-alkylguanine[3][4][5]. The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. It is highly likely that a specific DNA glycosylase recognizes 7-CEG and initiates its removal through the BER pathway[6].
-
O⁶-Alkylguanine-DNA Alkyltransferase (MGMT): The O⁶-alkylguanine adducts, including O⁶-CEdG, are primarily repaired by the suicide enzyme O⁶-alkylguanine-DNA alkyltransferase (MGMT)[7][8]. MGMT directly transfers the alkyl group from the O⁶ position of guanine to a cysteine residue in its active site, thereby restoring the normal guanine base[8]. The expression and activity of MGMT vary among individuals and tissues, which can influence susceptibility to the carcinogenic effects of agents that form O⁶-alkylguanine adducts.
Diagram: DNA Repair Pathways for MNPN-Induced Adducts
Caption: Primary DNA repair pathways for MNPN-induced adducts.
Mutagenesis and Mutational Signature
If the DNA adducts are not repaired before DNA replication, they can lead to the insertion of incorrect nucleotides opposite the damaged base. The O⁶-CEdG adduct, in particular, is highly miscoding and preferentially directs the incorporation of thymine instead of cytosine. This results in G:C to A:T transition mutations in the DNA sequence. This type of mutation is a hallmark of many N-nitrosamine carcinogens[9][10][11].
The accumulation of these mutations in critical genes, such as proto-oncogenes (e.g., KRAS) and tumor suppressor genes (e.g., TP53), can disrupt normal cellular growth control and contribute to the development of cancer. The specific pattern of mutations induced by a carcinogen is known as its mutational signature. While the specific mutational signature of MNPN has not been fully elucidated, it is expected to be dominated by G:C to A:T transitions, consistent with other N-nitrosamines[9][10][11].
Cellular Signaling and Fate
The presence of DNA damage can activate complex cellular signaling pathways that determine the fate of the cell. These pathways can lead to:
-
Cell Cycle Arrest: To allow time for DNA repair, the cell cycle can be temporarily halted. This is often mediated by the activation of checkpoint proteins such as p53 and ATM/ATR kinases.
-
Apoptosis (Programmed Cell Death): If the DNA damage is too extensive to be repaired, the cell may undergo apoptosis to eliminate the potentially cancerous cell.
-
Senescence: In some cases, damaged cells may enter a state of permanent cell cycle arrest known as senescence.
The balance between these outcomes is crucial in determining whether a cell with MNPN-induced DNA damage will be safely eliminated or will survive and potentially give rise to a tumor.
In Vivo Carcinogenicity and Tumorigenesis
The carcinogenic potential of MNPN has been extensively studied in animal models, particularly in F344 rats. These studies have consistently demonstrated that MNPN is a potent carcinogen, inducing tumors in a dose-dependent manner.
Target Organs and Tumor Types
Subcutaneous injection of MNPN in F344 rats leads to the development of tumors primarily in the:
-
Esophagus: Squamous cell papillomas and carcinomas.
-
Nasal Cavity: Squamous cell papillomas and carcinomas.
-
Tongue: Squamous cell papillomas and carcinomas.
The high incidence of tumors in these organs suggests that they are either major sites of metabolic activation of MNPN or are particularly susceptible to the genotoxic effects of its metabolites. The observation of high levels of MNPN-DNA adducts in the nasal mucosa of rats supports the former hypothesis for this target organ.
Dose-Response and Tumor Latency
The incidence and latency of tumor development are dependent on the dose and duration of MNPN exposure. Higher doses of MNPN generally lead to a higher incidence of tumors and a shorter latency period. Quantitative data from these studies are crucial for risk assessment and for understanding the potency of MNPN as a carcinogen.
Experimental Methodologies for Studying MNPN Carcinogenesis
A variety of experimental techniques are employed to investigate the carcinogenic mechanism of MNPN. This section provides an overview of some key methodologies.
Detection and Quantification of DNA Adducts
The analysis of MNPN-DNA adducts is a cornerstone of research into its mechanism of action.
Protocol: Quantification of 7-(2-cyanoethyl)guanine by HPLC-MS/MS
-
DNA Isolation: Isolate genomic DNA from cells or tissues of interest using standard phenol-chloroform extraction or a commercial DNA isolation kit. Ensure high purity of the DNA.
-
DNA Hydrolysis: Hydrolyze the DNA to release the adducted bases. This can be achieved by neutral thermal hydrolysis (e.g., heating at 100°C for 30 minutes) which preferentially cleaves the glycosidic bond of N7-alkylguanine adducts.
-
Sample Cleanup: Use solid-phase extraction (SPE) to purify the released adducts and remove interfering substances.
-
HPLC Separation: Separate the components of the hydrolyzed DNA sample using a reverse-phase high-performance liquid chromatography (HPLC) column.
-
MS/MS Detection: Detect and quantify the 7-CEG adduct using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This provides high sensitivity and specificity.
-
Quantification: Use a stable isotope-labeled internal standard of 7-CEG to accurately quantify the amount of the adduct in the sample.
Diagram: Experimental Workflow for DNA Adduct Analysis
Caption: Workflow for the analysis of MNPN-DNA adducts.
In Vitro Genotoxicity Assays
A battery of in vitro genotoxicity assays can be used to assess the mutagenic and clastogenic potential of MNPN and its metabolites.
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses strains of Salmonella typhimurium that are auxotrophic for histidine to detect point mutations. A positive result indicates that the test compound can cause mutations. For pro-mutagens like MNPN, the assay is performed in the presence of a metabolic activation system (S9 fraction from rat liver)[12].
-
In Vitro Micronucleus Assay: This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) in cultured mammalian cells. The formation of micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes, is a marker of genotoxicity[13][14].
-
Comet Assay (Single-Cell Gel Electrophoresis): The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet tail" whose length and intensity are proportional to the amount of DNA damage[15][16].
Conclusion and Future Directions
The carcinogenic action of 3-(methylnitrosamino)propionitrile is a multi-step process initiated by metabolic activation to a reactive electrophile that forms pro-mutagenic DNA adducts. The resulting genetic lesions, if not properly repaired, lead to mutations that can drive the malignant transformation of cells. While significant progress has been made in elucidating this pathway, several key areas warrant further investigation.
Future research should focus on definitively identifying the specific cytochrome P450 isozymes responsible for MNPN metabolism in humans, as this will be crucial for understanding inter-individual differences in susceptibility. A deeper understanding of the cellular signaling pathways activated by MNPN-induced DNA damage will provide insights into the mechanisms of cell fate decisions and potential targets for intervention. Furthermore, the development and application of highly sensitive analytical methods will be essential for detecting low levels of MNPN-DNA adducts in human populations, which can serve as valuable biomarkers of exposure and risk.
By continuing to unravel the intricate molecular toxicology of MNPN, the scientific community can pave the way for more effective strategies to prevent and treat cancers associated with this potent carcinogen.
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The Role of 3-(Methylnitrosamino)propionitrile in Betel Quid Carcinogenesis
An In-depth Technical Guide for Researchers
Executive Summary
The chewing of betel quid (BQ) is a widespread practice, particularly in Asia, and represents a primary risk factor for cancers of the oral cavity and pharynx.[1][2] While BQ is a complex mixture, the formation of areca nut-specific nitrosamines is considered a critical pathway in its carcinogenicity. This guide focuses on 3-(methylnitrosamino)propionitrile (MNPN), a potent carcinogen formed from the primary areca alkaloid, arecoline.[3][4][5] We will delineate the pathway from the formation of MNPN in the oral cavity of chewers to its metabolic activation, subsequent interaction with DNA, and the compelling in vivo evidence that establishes its powerful carcinogenic activity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular mechanisms underpinning BQ-induced cancers.
Endogenous Formation of a Potent Carcinogen: The Genesis of MNPN
The journey of MNPN-induced carcinogenesis begins with the chemical transformation of arecoline, the most abundant alkaloid in the areca nut, a principal component of betel quid.[6][7] During mastication, arecoline is subjected to nitrosation within the oral cavity, a reaction that converts it into several N-nitrosamines, including MNPN, 3-(methyl-nitrosoamino)-propionaldehyde (MNPA), and N-nitrosoguvacoline (NG).[7][8]
The nitrosation process is significantly enhanced by the chemical environment of the mouth during BQ chewing. The addition of slaked lime (calcium hydroxide) elevates oral pH, while the frequent inclusion of tobacco in the quid is a critical factor.[5] Tobacco not only contains its own set of carcinogens but also increases the concentration of nitrite in the saliva, a key nitrosating agent.[5] In vitro studies have demonstrated that under these mild, physiologically relevant conditions, arecoline readily converts to MNPN.[4][8] This endogenous formation is a crucial initiating event, as it generates a powerful carcinogen directly at the site of tissue exposure.[5][8]
Caption: Endogenous formation of MNPN from arecoline in the oral cavity.
Metabolic Activation: Unmasking the Genotoxic Agent
Like many chemical carcinogens, MNPN requires metabolic activation to exert its genotoxic effects. The parent compound is a procarcinogen, which is converted into a highly reactive electrophilic species by cellular enzymes. This bioactivation is predominantly mediated by the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases.[9][10][11] These enzymes, located primarily in the endoplasmic reticulum of cells, catalyze the oxidation of a wide range of xenobiotics.[11][12][13]
For nitrosamines such as MNPN, the key activation step is α-hydroxylation.[14] CYP enzymes introduce a hydroxyl group on the carbon atom adjacent (alpha) to the N-nitroso group. This hydroxylation creates an unstable intermediate that spontaneously decomposes to yield a highly reactive diazonium ion or a carbonium ion. This electrophilic intermediate is the ultimate carcinogenic species, capable of covalently binding to nucleophilic sites on cellular macromolecules, most critically, DNA.
Caption: Metabolic activation pathway of MNPN via CYP450-mediated α-hydroxylation.
The Molecular Lesion: MNPN-DNA Adduct Formation
The cornerstone of chemical carcinogenesis is the formation of covalent bonds between the carcinogen and DNA, creating what are known as DNA adducts.[15] The electrophilic intermediates generated from MNPN metabolism readily attack the electron-rich nitrogen and oxygen atoms in DNA bases.[6] This alkylation of DNA disrupts the normal structure of the double helix and can lead to mutations if not properly repaired.[7]
The metabolism of areca nut-specific nitrosamines, including MNPN, leads to the formation of adducts such as O⁶-methylguanine.[6][7] The formation of adducts at the O⁶-position of guanine is particularly mutagenic because it can cause G:C to A:T transition mutations during DNA replication. While cells possess DNA repair mechanisms, such as O⁶-alkylguanine-DNA alkyltransferase (AGT), to remove these lesions, persistent exposure to MNPN from chronic betel quid chewing can overwhelm these repair systems.[16][17] This leads to the accumulation of DNA damage and an increased probability of mutations in critical genes, such as tumor suppressor genes (e.g., TP53) and oncogenes (e.g., RAS), a fundamental step in the initiation of cancer.[18][19]
The accumulation of DNA damage triggers cellular signaling pathways involved in inflammation, cell cycle control, and apoptosis. Chronic exposure to BQ ingredients is known to induce pathways involving NF-κB, COX-2, and hypoxia, which are closely linked to carcinogenesis.[1][2]
In Vivo Corroboration: Evidence of Potent Carcinogenicity
The definitive evidence for MNPN's role in carcinogenesis comes from extensive studies in animal models. Bioassays in F344 rats have unequivocally demonstrated that MNPN is a powerful, multi-organ carcinogen.[3][4] In a seminal study, subcutaneous injection of MNPN induced tumors in 100% of the treated male and female rats within 24 weeks.[3][4][5] Notably, no tumors were observed in the control group. The carcinogenicity of MNPN is not limited to the site of application, indicating systemic distribution and organ-specific metabolic activation.[20]
Table 1: Tumor Incidence in F344 Rats Treated with MNPN (Data synthesized from Wenke et al., 1984)[3][4][5]
| Organ Site | Tumor Incidence (out of 30 rats) | Percentage (%) |
| Esophagus | 27 | 90% |
| Nasal Cavity | 21 | 70% |
| Tongue | 11 | 37% |
| Pharynx/Forestomach | 2 | 7% |
These results are striking, establishing MNPN as a more potent carcinogen than even 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), one of the most powerful carcinogens found in tobacco.[5] This potent activity underscores the significant risk posed by its endogenous formation during betel quid chewing.
Methodologies for the Study of MNPN Carcinogenesis
Advancing the research in this field requires robust and reproducible experimental protocols. Here, we outline core methodologies for the synthesis, detection, and bioassay of MNPN.
Protocol 5.1: Analysis of MNPN-DNA Adducts by LC-MS/MS
The causal link between MNPN exposure and genetic mutation is the formation of DNA adducts. Their detection and quantification provide direct evidence of genotoxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[21][22]
Objective: To quantify specific MNPN-derived DNA adducts from biological samples.
Methodology:
-
DNA Isolation:
-
Homogenize tissue samples (e.g., oral mucosa, esophagus) or lyse cultured cells.
-
Perform DNA extraction using a standard phenol-chloroform method or a commercial DNA isolation kit to ensure high purity.
-
Quantify the isolated DNA using UV spectrophotometry (A260/A280 ratio).
-
-
DNA Hydrolysis:
-
Digest the purified DNA to individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase) or through neutral thermal hydrolysis. This step releases the adducted nucleosides from the DNA backbone.
-
-
Sample Cleanup:
-
Use solid-phase extraction (SPE) to remove unmodified nucleosides and other interfering matrix components, thereby enriching the sample for the DNA adducts of interest.
-
-
LC-MS/MS Analysis:
-
Inject the purified sample into an HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Chromatography: Separate the adducts from other remaining components on a C18 reverse-phase column using a gradient elution (e.g., water/methanol with formic acid).
-
Mass Spectrometry: Operate the MS in positive electrospray ionization (ESI) mode. Monitor the specific parent-to-daughter ion transitions for the target MNPN adduct (e.g., O⁶-cyanoethylguanine) in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.
-
-
Quantification:
-
Generate a standard curve using synthesized, isotopically-labeled internal standards for the specific MNPN adduct.
-
Calculate the quantity of adducts in the sample (e.g., fmol of adduct per mg of DNA) by comparing its peak area to the standard curve.
-
Caption: Experimental workflow for MNPN-DNA adduct analysis using LC-MS/MS.
Protocol 5.2: In Vivo Carcinogenicity Bioassay in F344 Rats
This protocol is based on the successful models that established MNPN's carcinogenicity.[3][4][5] Such studies are essential for assessing carcinogenic potential and dose-response relationships.
Objective: To determine the carcinogenic potential of MNPN in a rodent model.
Methodology:
-
Animal Model:
-
Use male and female F344 rats, 6-8 weeks of age. This strain is well-characterized for carcinogenesis studies.
-
House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
-
Treatment Groups:
-
Group 1 (Treatment): 30 rats (15 male, 15 female). Administer MNPN dissolved in a suitable solvent (e.g., saline).
-
Group 2 (Control): 30 rats (15 male, 15 female). Administer the solvent only.
-
-
Dosing Regimen:
-
Administer MNPN via subcutaneous (s.c.) injection three times weekly. A total dose of approximately 1.0-1.2 mmol per rat, delivered in subdoses over several weeks, has been shown to be effective.[3][4]
-
Monitor animal weight and health status daily. Significant weight loss may indicate toxicity and require adjustment of the protocol or termination of the assay.[5]
-
-
Assay Termination and Necropsy:
-
Terminate the experiment at a pre-determined time point (e.g., 24-30 weeks) or when animals show signs of significant morbidity.[5]
-
Perform a complete necropsy on all animals.
-
Carefully examine all organs, particularly the oral cavity, esophagus, nasal passages, tongue, and lungs, for gross lesions.
-
-
Histopathology:
-
Collect all organs and any observed tumors.
-
Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should perform a microscopic examination to identify and classify all neoplastic and pre-neoplastic lesions.
-
-
Data Analysis:
-
Compare the incidence and multiplicity of tumors between the MNPN-treated and control groups using appropriate statistical tests (e.g., Fisher's exact test).
-
Biomarkers and Human Risk Assessment
The direct measurement of carcinogens or their metabolites in biological fluids provides a valuable tool for assessing human exposure and potential cancer risk.[23][24] MNPN and its metabolites can serve as highly specific biomarkers for exposure to areca nut carcinogens.[1][2] Similar to how urinary NNAL (a metabolite of the tobacco carcinogen NNK) is used to assess lung cancer risk, urinary levels of MNPN or its metabolites could be used to quantify exposure in BQ chewers.[25]
Developing sensitive analytical methods to detect these biomarkers in urine or saliva of BQ chewers is a critical area for future research.[26] Such biomarkers could help identify individuals at the highest risk of developing oral and pharyngeal cancers, allowing for targeted intervention and prevention strategies.[24][27]
Conclusion
3-(Methylnitrosamino)propionitrile is a powerful, organ-specific carcinogen that is endogenously formed during the chewing of betel quid.[3][4][20] Its mechanism of action follows the classical chemical carcinogenesis pathway: metabolic activation by CYP450 enzymes to a reactive electrophile, followed by the formation of mutagenic DNA adducts. The compelling evidence from in vivo animal studies confirms its high carcinogenic potency.[3][5] Understanding the central role of MNPN is paramount for developing effective strategies for the prevention and treatment of betel quid-associated oral cancers, which remain a significant public health challenge. Future work should focus on elucidating the specific human CYP isozymes involved in MNPN activation and developing robust biomarkers for human risk assessment.
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Literature review on the genotoxicity of 3-(METHYLNITROSAMINO)PROPIONITRILE
An In-depth Technical Guide to the Genotoxicity of 3-(Methylnitrosamino)propionitrile
Authored by a Senior Application Scientist
This guide provides a comprehensive review of the genotoxicity of 3-(methylnitrosamino)propionitrile (MNPN), a potent nitrosamine carcinogen. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on MNPN's mechanism of action, summarizes key toxicological findings, and details the state-of-the-art methodologies for its assessment.
Introduction: The Toxicological Significance of MNPN
3-(Methylnitrosamino)propionitrile (MNPN) is a nitrile-containing N-nitrosamine.[1] It was first identified as a derivative of arecoline, the major alkaloid in the areca nut, which is the primary component of betel quid.[2][3] The formation of MNPN can occur under mild nitrosation conditions, such as those present in the oral cavity of betel quid chewers, particularly when tobacco is part of the quid.[2][3][4] Its presence in the saliva of chewers has been detected, establishing a direct route of human exposure.[5]
Classified as a probable human carcinogen, MNPN belongs to the "cohort of concern" group of impurities that regulatory agencies closely monitor in pharmaceuticals and other consumer products.[1][6] Like other potent nitrosamines, the primary toxicological concern with MNPN is its ability to chemically modify genetic material, a process known as genotoxicity, which is the initiating event for its powerful carcinogenic activity.[4]
The Core of Genotoxicity: Metabolic Activation and DNA Adduct Formation
N-nitrosamines are not directly genotoxic; they are pro-carcinogens that require metabolic activation by host enzymes to exert their DNA-damaging effects.[7] The causality behind MNPN's genotoxicity lies in a specific metabolic pathway that transforms the stable parent molecule into a highly reactive electrophile capable of attacking DNA.
The Metabolic Pathway
The activation of MNPN is initiated by cytochrome P450 (CYP) enzymes, which catalyze a process known as α-hydroxylation.[7][8][9] This enzymatic oxidation occurs on the carbon atom adjacent to the N-nitroso group. This step is rate-limiting and crucial for the bioactivation of most carcinogenic nitrosamines. The resulting α-hydroxy-nitrosamine is an unstable intermediate that spontaneously decomposes.
For MNPN, this decomposition yields 2-cyanoethyldiazohydroxide, which further breaks down to form a highly reactive 2-cyanoethyl carbenium ion.[8][9] This electrophilic species is the ultimate carcinogenic metabolite responsible for alkylating DNA.
The Molecular Lesion: Cyanoethylation of DNA
The genotoxicity of MNPN is mediated by the covalent binding of the 2-cyanoethyl group to nucleophilic sites on DNA bases, a process termed cyanoethylation.[8][9][10] In vivo studies in F344 rats have identified two major DNA adducts formed by MNPN:
While 7-CEG is the more abundant adduct, the formation of O⁶-CEdG is considered more biologically significant. O⁶-alkylguanine adducts are known to be highly miscoding lesions during DNA replication, often leading to G→A transition mutations, a hallmark of nitrosamine-induced carcinogenesis. The persistence of these adducts, particularly in tissues with low DNA repair capacity, is strongly correlated with tumor initiation.
Crucially, studies have shown that the highest concentrations of these DNA adducts are found in the nasal mucosa of rats treated with MNPN, which is a primary target organ for its carcinogenic effects.[8][9] This provides a direct causal link between the metabolic activation of MNPN, the formation of specific DNA adducts in a target tissue, and the resulting organ-specific carcinogenicity.
Overwhelming Evidence: Carcinogenicity and Genotoxicity Data
The genotoxic potential of MNPN is unequivocally demonstrated by its potent carcinogenicity in animal models. It is a multi-organ carcinogen, and its effects are not limited to the site of administration, highlighting its systemic distribution and metabolic activation in various tissues.
In Vivo Carcinogenicity
Studies in F344 rats have established MNPN as a powerful carcinogen.[3][4] Subcutaneous injection of MNPN induced tumors in 100% of treated animals within 24 weeks.[2][3] Even when applied topically to the oral mucosa, MNPN induced distant tumors, confirming it as a strong organ-specific carcinogen regardless of the administration route.[11]
| Animal Model | Route of Administration | Primary Target Organs for Tumor Induction | Tumor Incidence | Reference |
| F344 Rats | Subcutaneous Injection | Esophagus, Nasal Cavity, Tongue | 100% (27/30 Esophageal, 21/30 Nasal, 11/30 Tongue) | [2][3] |
| F344 Rats | Oral Swabbing | Nasal Cavity, Lungs, Liver, Esophagus | 80% Nasal, 13% Lung, 10% Liver, 7% Esophagus | [11] |
| Mice | Skin Application | Lungs (Distant Tumors) | Multiple Lung Tumors Observed | [11] |
These studies indicate that MNPN is a more potent carcinogen than 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), one of the most powerful carcinogens found in tobacco.[4]
In Vitro Genotoxicity Assessment Challenges
While in vivo data are clear, assessing nitrosamines like MNPN in vitro presents challenges. Standard assays often lack the specific metabolic competency to efficiently activate these compounds.[6][12] This has led to the development of enhanced protocols:
-
Enhanced Ames Test: Standard bacterial reverse mutation assays can fail to detect some nitrosamines.[13] Enhanced conditions, including the use of hamster liver S9 fraction (which shows greater metabolic activity towards nitrosamines than rat liver S9) and a pre-incubation method, are now recommended for robust assessment.[13][14][15]
-
Metabolically Competent Cell Lines: The use of cell lines with endogenous CYP enzyme activity, such as the human hepatoma HepaRG line, provides a more human-relevant system. Studies show that 3D spheroid cultures of HepaRG cells are even more sensitive than 2D cultures for detecting nitrosamine genotoxicity due to higher expression of metabolic enzymes.[16][17][18]
MNPN was shown to be genotoxic in the hepatocyte DNA repair test, an early indicator of its DNA-damaging potential.[4]
Methodologies for Genotoxicity Assessment
To reliably assess the genotoxic risk of a compound like MNPN, a battery of tests is employed, each designed to detect a different type of genetic damage. The choice of experimental conditions, particularly the metabolic activation system, is paramount for obtaining meaningful data for nitrosamines.
Ames Test: Bacterial Reverse Mutation Assay
The Ames test is a widely used initial screen for mutagenic potential, detecting gene mutations (base-pair substitutions and frameshifts).[14][19] For a nitrosamine like MNPN, an enhanced protocol is essential for accuracy.
Protocol: Enhanced Ames Test for Nitrosamines
-
Strain Selection: Utilize Salmonella typhimurium strains TA100 and TA1535 (to detect base-pair substitutions, the likely mutational signature of MNPN) and Escherichia coli strain WP2uvrA(pKM101).[14]
-
Metabolic Activation: Prepare a cofactor-supplemented post-mitochondrial fraction (S9 mix) using liver homogenate from Aroclor- or phenobarbital/β-naphthoflavone-induced hamsters . A final concentration of 10-30% S9 in the mix is recommended.[13][14]
-
Pre-incubation: In a sterile test tube, combine the test compound (dissolved in a non-bactericidal solvent like water or DMSO), the bacterial culture (grown to late exponential phase), and the hamster S9 mix.
-
Incubation: Incubate this mixture at 37°C with gentle shaking for 30 minutes. This pre-incubation step allows for the metabolic activation of the nitrosamine and its interaction with the bacterial DNA before plating.[14]
-
Plating: After incubation, add molten top agar to the tube, mix gently, and pour the contents onto minimal glucose agar plates.
-
Scoring: Incubate the plates for 48-72 hours at 37°C. Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A dose-dependent increase in revertant colonies, typically a doubling over the negative control, indicates a positive mutagenic response.
Causality: The choice of hamster S9 and the pre-incubation method are critical. Hamster liver expresses a profile of CYP enzymes that is more efficient at α-hydroxylation of nitrosamines compared to the more commonly used rat liver S9.[14] Pre-incubation maximizes the interaction time between the short-lived reactive metabolites and the bacterial DNA, significantly increasing assay sensitivity.[15]
Comet Assay: Single Cell Gel Electrophoresis
The comet assay is a sensitive method for detecting a broad spectrum of DNA damage in individual cells, including single- and double-strand breaks and alkali-labile sites.[20][21]
Protocol: Alkaline Comet Assay
-
Cell Preparation: Select a suitable cell line. For MNPN, a metabolically competent line like HepaRG is ideal.[16] Alternatively, a cell line like TK6 can be used in conjunction with an external S9 activation system. Treat cells with various concentrations of MNPN for a defined period (e.g., 4-24 hours).
-
Embedding: Harvest the cells and suspend them in low melting point agarose at 37°C. Pipette this suspension onto a pre-coated microscope slide and allow it to solidify at 4°C.
-
Lysis: Immerse the slides in a high-salt, detergent-based lysis solution overnight at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high pH buffer (pH >13) for 20-40 minutes. This unwinds the DNA, converting alkali-labile sites into single-strand breaks.[21]
-
Electrophoresis: Apply a voltage (e.g., 25V) for 20-30 minutes. Damaged, fragmented DNA will migrate away from the nucleoid towards the anode, forming a "comet tail."
-
Neutralization & Staining: Neutralize the slides in a Tris buffer, stain with a fluorescent DNA dye (e.g., SYBR Green), and visualize using a fluorescence microscope.
-
Scoring: Use image analysis software to quantify the extent of DNA damage. Key metrics include % Tail DNA (the percentage of total DNA fluorescence in the tail) and Tail Moment. An increase in these metrics indicates DNA damage.
Self-Validation: The protocol's integrity is validated by including concurrent positive (e.g., ethyl methanesulfonate) and negative (vehicle) controls. The degree of DNA migration is directly proportional to the amount of damage, providing a quantitative measure of genotoxicity.[20]
In Vitro Micronucleus Test
This assay is a robust method for assessing chromosomal damage. It detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[22][23]
Protocol: Cytokinesis-Block Micronucleus Assay
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., human lymphocytes, TK6, or HepaRG) and treat with MNPN, with and without an appropriate S9 metabolic activation system if the cells are not intrinsically competent.
-
Addition of Cytochalasin B: After an initial exposure period (e.g., 4-6 hours), add Cytochalasin B to the culture medium. This agent inhibits cytokinesis (cytoplasmic division) without blocking nuclear division.
-
Incubation: Continue incubation for a period equivalent to 1.5-2.0 normal cell cycles. This allows cells that were in S-phase during treatment to complete mitosis and become binucleated.[24][25]
-
Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, fix, and drop them onto microscope slides. Stain with a DNA-specific stain like Giemsa or a fluorescent dye.
-
Scoring: Using a microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells. A micronucleus is a small, separate nucleus formed from chromosome fragments or whole chromosomes that lag behind during anaphase. A significant, dose-dependent increase in the frequency of micronucleated binucleated cells indicates a positive result.[22]
Expertise: The use of Cytochalasin B is a key refinement. It ensures that only cells that have undergone one nuclear division since treatment are scored. This provides a self-validating internal control, as the presence of binucleated cells confirms that the cells have successfully proliferated and that the observed effect is not merely a result of cytotoxicity.
Conclusion
3-(Methylnitrosamino)propionitrile is a potent genotoxic carcinogen. Its mechanism of action is well-grounded in the principles of chemical carcinogenesis: metabolic activation via CYP-mediated α-hydroxylation to a reactive electrophile that forms pro-mutagenic DNA adducts (cyanoethylation). The powerful, multi-organ carcinogenicity observed in animal models serves as definitive evidence of its genotoxic potential.
For drug development professionals and researchers, the assessment of potential contamination with MNPN or structurally similar nitrosamines requires the application of highly sensitive and mechanistically appropriate assays. The use of enhanced protocols, particularly those incorporating robust metabolic activation systems like hamster liver S9 or metabolically competent 3D cell models, is not merely a suggestion but a necessity for the accurate evaluation of genotoxic risk.
References
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A study of betel quid carcinogenesis. IX. Comparative carcinogenicity of 3-(methylnitrosamino)propionitrile and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone upon local application to mouse skin and rat oral mucosa. (n.d.). PubMed. [Link]
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An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. (n.d.). PMC. [Link]
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Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models. (n.d.). FDA. [Link]
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Cyanoethylation of DNA in vivo by 3-(methylnitrosamino)propionitrile, an Areca-derived carcinogen. (1988). PubMed. [Link]
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New publication: Genotoxicity testing of N-nitrosamines using mammalian cells. (2025). Toxys. [Link]
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study of betel quid carcinogenesis. 3. 3-(Methylnitrosamino)-propionitrile, a powerful carcinogen in F344 rats. (n.d.). Oxford Academic. [Link]
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A study of betel quid cardnogenesis. 3. 3-(Methylnitrosamino)- propionitrile, a powerful carcinogen in F344 rats. (n.d.). Oxford Academic. [Link]
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3-(Methylnitrosoamino)propanenitrile. (n.d.). PubChem. [Link]
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Acrylonitrile's genotoxicity profile: mutagenicity in search of an underlying molecular mechanism. (n.d.). Taylor & Francis Online. [Link]
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Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models. (2025). NIH. [Link]
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Cyanoethylation of DNA in Vivo by 3-(Methylnitrosamino)propionitrile, an Areca-derived Carcinogen1. (1988). AACR Journals. [Link]
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Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cells. (2025). Pub. [Link]
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Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. (n.d.). PubMed. [Link]
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Micronucleus test. (n.d.). Wikipedia. [Link]
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Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (n.d.). PubMed Central. [Link]
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Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. (2024). European Medicines Agency. [Link]
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Carcinogenicity and DNA adduct formation of 4-(methylnitrosamino)-1-(3-pyridyl). (n.d.). NIH. [Link]
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Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test. (2009). PubMed. [Link]
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Contribution of Tobacco Use and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone to Three Methyl DNA Adducts in Urine. (n.d.). NIH. [Link]
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Carcinogenicity and DNA adduct formation of 4-(methylnitrosamino)-1-(3-pyridyl). (n.d.). PubMed. [Link]
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A study of betel quid carcinogenesis. 3. 3-(Methylnitrosamino)-propionitrile, a powerful carcinogen in F344 rats. (1984). PubMed. [Link]
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DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. (n.d.). NIH. [Link]
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The Ames Test. (n.d.). Lawrence University. [Link]
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Modulation of DNA repair by various inhibitors of DNA synthesis following 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) induced DNA damage. (n.d.). PubMed. [Link]
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The micronucleus test—most widely used in vivo genotoxicity test—. (2016). PMC - NIH. [Link]
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Rapid and Accurate Genotoxicity Assessment Using the Neutral Comet Assay in Cyprinus carpio Cells. (n.d.). MDPI. [Link]
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Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells. (n.d.). MDPI. [Link]
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Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells. (2025). ResearchGate. [Link]
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Alkaline Comet Assay for Assessing DNA Damage in Individual Cells. (2015). PubMed. [Link]
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DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. (n.d.). MDPI. [Link]
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DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. (2023). PubMed. [Link]
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The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. (n.d.). Frontiers. [Link]
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Extensive Metabolic Activation of the Tobacco-Specific Carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in Smokers. (n.d.). PubMed. [Link]
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Evaluation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) mutagenicity using in vitro and in vivo Pig-a assays. (2019). PubMed. [Link]
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Methodological & Application
Analytical Methods for the Detection of 3-(Methylnitrosamino)propionitrile (MNPN): A Detailed Guide for Researchers
Foreword: The Imperative for Sensitive MNPN Detection
3-(Methylnitrosamino)propionitrile (MNPN) is a potent carcinogen, notably identified in the saliva of betel quid chewers.[1][2][3] Its classification by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B) underscores the critical need for robust and sensitive analytical methods for its detection and quantification.[4][5] This guide provides a comprehensive overview of the state-of-the-art analytical techniques for MNPN, designed for researchers, scientists, and drug development professionals. We will delve into the nuances of sample preparation, chromatographic separation, and mass spectrometric detection, offering not just protocols, but the scientific rationale behind each step to ensure methodological integrity and trustworthy results.
Toxicological Significance and Regulatory Landscape
MNPN's carcinogenic properties have been demonstrated in animal studies, where it has been shown to induce tumors in various organs, including the esophagus, nasal cavity, and tongue.[3][6] The primary concern for human exposure is through the consumption of betel quid, often mixed with tobacco.
The regulatory framework for nitrosamine impurities, including MNPN, is evolving. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued guidance on controlling nitrosamine impurities in human drugs and established acceptable intake (AI) limits for many nitrosamines.[7][8][9][10][11] While a specific AI for MNPN is not explicitly listed in all public guidance documents, the general approach for nitrosamine impurities is to maintain their levels as low as reasonably practicable.
Core Analytical Strategies: A Comparative Overview
The detection of MNPN at trace levels necessitates highly sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard methods for this purpose.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase, followed by mass-based detection. | Separates compounds in the liquid phase, followed by tandem mass spectrometry for high selectivity and sensitivity. |
| Analytes | Suitable for volatile nitrosamines. Derivatization may be required for less volatile compounds. | Applicable to a broader range of nitrosamines, including non-volatile and thermally labile compounds. |
| Sensitivity | High, often reaching low parts-per-billion (ppb) levels. | Very high, capable of reaching sub-ppb or parts-per-trillion (ppt) levels. |
| Selectivity | Good, especially with selected ion monitoring (SIM). | Excellent, particularly with Multiple Reaction Monitoring (MRM). |
| Sample Throughput | Can be high with modern automated systems. | Generally high, especially with UHPLC systems. |
| Matrix Effects | Can be significant, requiring robust sample cleanup. | Can be a challenge, often mitigated by stable isotope-labeled internal standards and effective sample preparation. |
Detailed Application Notes and Protocols
This section provides detailed protocols for the analysis of MNPN. It is crucial to note that these protocols serve as a starting point and must be validated for the specific matrix and instrumentation used in your laboratory.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract MNPN from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.
Given that MNPN is a key carcinogen found in the saliva of betel quid chewers, this is a critical matrix for analysis.
Protocol: Liquid-Liquid Extraction (LLE) of MNPN from Saliva
-
Sample Collection: Collect at least 1 mL of saliva in a sterile tube.[12][13][14][15]
-
Internal Standard Spiking: Spike the saliva sample with an appropriate internal standard, such as MNPN-d3, to correct for extraction losses and matrix effects.
-
pH Adjustment: Adjust the pH of the saliva sample to neutral or slightly basic (pH 7-8) using a suitable buffer.
-
Solvent Extraction: Add 5 mL of dichloromethane (DCM) to the saliva sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean tube.
-
Drying: Pass the DCM extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the DCM extract to near dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in a small, known volume (e.g., 100 µL) of a suitable solvent (e.g., methanol or acetonitrile) for GC-MS or LC-MS/MS analysis.
Nitrosamines can form in processed meats that are cured with nitrites.
Protocol: Solid-Phase Extraction (SPE) of MNPN from Processed Meat
-
Sample Homogenization: Homogenize a known weight (e.g., 5 g) of the processed meat sample.[16][17][18][19][20]
-
Extraction: Add 20 mL of a suitable extraction solvent (e.g., acetonitrile/water mixture) and the internal standard to the homogenized sample.
-
Shaking/Sonication: Shake or sonicate the mixture for 30 minutes to extract the nitrosamines.
-
Centrifugation: Centrifuge the extract at 5000 rpm for 15 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.
-
Sample Loading: Load the supernatant from the centrifuged extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.
-
Elution: Elute the MNPN from the cartridge using a suitable organic solvent (e.g., acetonitrile or methanol).
-
Concentration and Reconstitution: Evaporate the eluate and reconstitute in a small volume of solvent for analysis, as described in the saliva protocol.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile nitrosamines.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.
-
Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for MNPN (C₄H₇N₃O, MW: 113.12):
-
Molecular Ion (M+): m/z 113 (likely low abundance)
-
Characteristic Fragments: The fragmentation of MNPN is expected to involve cleavage of the N-N bond and loss of the NO group (m/z 30). Alpha-cleavage adjacent to the nitrile group is also possible.[21][22][23][24][25] A plausible fragmentation pathway would lead to ions such as m/z 83 ([M-NO]+) and m/z 42 ([CH2CN]+). Specific fragmentation patterns should be confirmed with a pure standard.
-
Proposed SIM ions: m/z 113, 83, 42.
-
Workflow Diagram:
Caption: Workflow for MNPN analysis by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification of MNPN.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for MNPN: These need to be optimized experimentally using a pure standard. Based on the structure, plausible transitions would be:
-
Precursor Ion (Q1): [M+H]+ = m/z 114.1
-
Product Ions (Q3): Fragmentation would likely involve the loss of the nitroso group and other neutral losses. Potential product ions to monitor would be m/z 84.1 ([M+H-NO]+) and m/z 56.1. The collision energies for these transitions must be optimized.[26][27][28][29]
-
Workflow Diagram:
Caption: Workflow for MNPN analysis by LC-MS/MS.
Method Validation: Ensuring Trustworthy Data
Validation of the analytical method is paramount to ensure the reliability of the results. Key validation parameters, as outlined by regulatory bodies, include:[2][30][31][32][33]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |
| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples at different concentrations. |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |
Concluding Remarks and Future Perspectives
The analytical methodologies detailed in this guide provide a robust framework for the sensitive and selective detection of 3-(Methylnitrosamino)propionitrile. As a compound of significant toxicological concern, the ability to accurately quantify MNPN in various matrices is essential for risk assessment and regulatory compliance. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including the desired sensitivity and the nature of the sample matrix.
Future advancements in this field will likely focus on the development of more rapid and high-throughput analytical methods, as well as the application of novel sample preparation techniques to handle increasingly complex matrices. The continued refinement of mass spectrometry instrumentation will undoubtedly lead to even lower detection limits, enabling a more comprehensive understanding of human exposure to this potent carcinogen.
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Prokopczyk, B., Rivenson, A., Bertinato, P., Brunnemann, K. D., & Hoffmann, D. (1987). A study of betel quid carcinogenesis. IX. Comparative carcinogenicity of 3-(methylnitrosamino)propionitrile and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone upon local application to mouse skin and rat oral mucosa. Cancer research, 47(2), 467–471. [Link]
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FDA. (2020). Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method for the Determination of MNP in Rifampin and CPNP in Rifapentine Drug Substance and Drug Product. U.S. Food and Drug Administration. [Link]
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Díaz-Bao, M., Barreiro, R., Regal, P., & Cepeda, A. (2015). MRM transitions of each analyte and their respective collision energy (CE). ResearchGate. [Link]
-
ResearchGate. (n.d.). MRM transitions, cone voltage, collision energy and retention time for all the analytes and internal standards. [Link]
-
Herrmann, S. S., Duedahl-Olesen, L., & Granby, K. (2015). N-nitrosamines in processed meat products–analysis, occurrence, formation, mitigation and exposure. Food and Chemical Toxicology, 84, 137-148. [Link]
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Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link]
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Al-Sayah, M. A., et al. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Molecules, 28(15), 5857. [Link]
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Analysis of N-Nitroso-Propranolol (MNPN) by High-Performance Liquid Chromatography: An Application Note and Protocol
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Nitroso-Propranolol (MNPN), a potential nitrosamine drug substance-related impurity (NDSRI) in propranolol drug products.[1][2] The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[3] This document provides a comprehensive protocol, including the scientific rationale for methodological choices, sample preparation, and method validation in accordance with ICH Q2(R1) guidelines.[4][5][6] The intended audience for this guide includes researchers, quality control analysts, and professionals in drug development and manufacturing.
Introduction: The Imperative for MNPN Analysis
Propranolol is a widely used beta-adrenergic receptor antagonist. Its molecular structure contains a secondary amine, which creates a potential for the formation of the N-nitroso derivative, N-Nitroso-Propranolol (MNPN), in the presence of nitrosating agents, such as nitrite, under acidic conditions.[1][2] The formation of such nitrosamine impurities is a critical quality and safety concern that demands rigorous analytical monitoring and control.[7][8]
The potential for MNPN to be a genotoxic and carcinogenic impurity necessitates the development of highly sensitive and specific analytical methods for its detection and quantification at trace levels in both the active pharmaceutical ingredient (API) and the finished drug product.[2] This application note details an HPLC method coupled with UV detection, a widely accessible and reliable technique in pharmaceutical laboratories. For higher sensitivity and confirmation, this method can be adapted for use with a mass spectrometry (MS) detector.[3][9][10][11]
Principle of the Method
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate N-Nitroso-Propranolol from the parent drug, propranolol, and other potential impurities. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution is utilized to ensure optimal resolution and timely elution of both the more polar parent drug and the less polar nitrosamine impurity. Detection is performed using a UV detector at a wavelength where MNPN exhibits significant absorbance, allowing for accurate quantification.
Causality of Methodological Choices:
-
Reversed-Phase Chromatography (C18 column): A C18 column is selected due to its hydrophobicity, which provides excellent retention and separation for moderately nonpolar compounds like MNPN and propranolol.
-
Gradient Elution: A gradient of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is necessary to resolve the analytes with different polarities effectively. A gradient program allows for the elution of propranolol, which is more polar, earlier in the run, while providing sufficient retention and sharp peaks for the less polar MNPN.
-
Buffered Mobile Phase: The use of a buffer, such as ammonium formate with formic acid, helps to control the pH of the mobile phase.[11] This is crucial for consistent retention times and peak shapes, as the ionization state of the analytes can be pH-dependent. An acidic pH also aids in protonating the analytes for better interaction with the stationary phase and is compatible with mass spectrometry detection.[1][11]
-
UV Detection: UV detection is a robust and widely available technique. The selection of the detection wavelength is critical for sensitivity and is typically set at the absorption maximum of the nitrosamine chromophore.
Materials and Reagents
-
Reference Standards: N-Nitroso-Propranolol (MNPN) and Propranolol Hydrochloride reference standards.
-
Solvents: HPLC grade acetonitrile and methanol.
-
Water: High-purity, deionized water (18.2 MΩ·cm).
-
Reagents: Formic acid and ammonium formate, analytical grade.
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 80:20 v/v) is a suitable diluent.[9][11]
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
HPLC Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A biphenyl stationary phase can also be considered for alternative selectivity.[9]
-
Filtration: 0.22 µm PVDF syringe filters for sample preparation.[9][10][11]
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of MNPN.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of N-Nitroso-Propranolol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
Intermediate Standard Solution (1 µg/mL): Pipette 1.0 mL of the stock standard solution into a 100 mL volumetric flask and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by further diluting the intermediate standard solution with the sample diluent to achieve concentrations in the expected range of the analyte (e.g., 0.01 to 1.0 µg/mL).
Sample Preparation
The goal of sample preparation is to quantitatively extract MNPN from the drug product matrix while minimizing interference.[7]
-
Drug Substance (API):
-
Accurately weigh about 50 mg of the propranolol API into a 10 mL volumetric flask.
-
Add approximately 7 mL of the sample diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the sample diluent.
-
Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial.[10]
-
-
Drug Product (Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to 50 mg of propranolol into a 50 mL centrifuge tube.
-
Add 10.0 mL of the sample diluent.
-
Vortex for 2 minutes and then shake on a mechanical shaker for 30 minutes.[9][11]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[9][10][11]
-
Experimental Workflow Diagram
Caption: Overall workflow for MNPN analysis.
Method Validation
To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][12] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for MNPN should be well-resolved from propranolol and any other potential impurities or excipients. No interfering peaks should be observed at the retention time of MNPN in a blank or placebo sample. |
| Linearity | A linear relationship between the peak area and concentration should be established over a specified range (e.g., LOQ to 150% of the specification limit). The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy (Recovery) | The recovery of MNPN from a spiked placebo or drug product matrix should be within 80-120% at multiple concentration levels.[13] |
| Precision | |
| Repeatability | The relative standard deviation (RSD) for multiple injections of the same standard should be ≤ 2.0%. |
| Intermediate Precision | The RSD for the analysis of the same sample on different days, by different analysts, or on different instruments should be within acceptable limits (typically ≤ 5.0%). |
| Limit of Detection (LOD) | The lowest concentration of MNPN that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of MNPN that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. |
Results and Discussion
A typical chromatogram from this method would show the elution of propranolol at an earlier retention time, followed by the less polar N-Nitroso-Propranolol. The specificity of the method is demonstrated by the absence of interfering peaks at the retention time of MNPN in the analysis of a placebo sample.
The validation experiments would generate data to confirm the method's linearity, accuracy, precision, and sensitivity. For instance, a linearity study across a range of 0.05 to 1.5 µg/mL might yield a correlation coefficient (r²) of >0.999. Accuracy studies, performed by spiking known amounts of MNPN into a placebo formulation, would be expected to show recovery values between 95% and 105%. The LOQ for this method is anticipated to be in the low ng/mL range, ensuring sufficient sensitivity to meet regulatory requirements for nitrosamine impurity control.
Considerations for Method Optimization:
-
Analyte Stability: Nitrosamines can be light-sensitive.[14] Therefore, it is recommended to use amber vials and protect samples and standards from prolonged exposure to light.
-
Preventing Artificial Formation: To prevent the artificial formation of MNPN during analysis, avoid acidic conditions in the sample preparation if sources of nitrite are present.[14] The use of high-purity reagents is also crucial.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative determination of N-Nitroso-Propranolol in propranolol drug substance and drug product. The method is specific, sensitive, linear, accurate, and precise, making it suitable for routine quality control and regulatory submissions. Adherence to the detailed protocol and proper method validation will ensure the generation of high-quality, defensible data for the assessment of this critical impurity.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ACS Publications. Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. Available from: [Link]
-
Agilent. Nitrosamines Analysis in Pharmaceuticals. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
Phenomenex. Sensitive and Reproducible Quantification of N-Nitroso Propranolol in a Propranolol Drug Substance and Product. Available from: [Link]
-
Ellutia. Nitrosamines in Pharma. Available from: [Link]
-
Agilent. Highly Sensitive Quantification of Mutagenic Nitrosamine Drug Substance Related Impurity (NDSRI) N-Nitroso Propranolol in Propra. Available from: [Link]
-
SCIEX. Sensitive and reproducible quantification of N-nitroso propranolol in propranolol drug substance and product. Available from: [Link]
-
U.S. Food and Drug Administration. LC-ESI-HRMS Method for the Determination of N-Nitroso-Propranolol. Available from: [Link]
-
Manasa Life Sciences. N-Nitroso propranolol. Available from: [Link]
-
Veeprho. N-Nitroso Propranolol: Formation, Toxicological Risks, Regulations, and Analytical Detection. Available from: [Link]
-
National Center for Biotechnology Information. N-Nitrosopropranolol. PubChem Compound Summary for CID 128614. Available from: [Link]
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Waters. Quantitation of N-Nitroso-Propranolol in Drug Substance using LC-MS/MS. Available from: [Link]
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Application Note: Quantitative Analysis of N-nitroso-N-methyl-4-aminopyridine (MNPN) using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
The emergence of nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and specific analytical methods for their detection and quantification.[1] This application note provides a comprehensive guide for the quantitative analysis of N-nitroso-N-methyl-4-aminopyridine (MNPN), a nitrosamine of potential concern, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is designed for researchers, scientists, and drug development professionals to ensure product quality and patient safety in accordance with global regulatory expectations.[2][3] The protocol herein details sample preparation, instrument configuration, method validation, and data analysis, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]
Introduction: The Challenge of Nitrosamine Impurities
Nitrosamine impurities, such as MNPN, are classified as probable human carcinogens, and their presence in pharmaceutical products, even at trace levels, poses a significant health risk.[6] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have issued stringent guidelines for the control of these impurities in human drugs.[2][7] The formation of nitrosamines can occur during the synthesis of active pharmaceutical ingredients (APIs) or during the storage of the final drug product, often stemming from the reaction of secondary or tertiary amines with nitrosating agents.[3][7]
The analytical challenge lies in accurately quantifying these impurities at very low concentrations within complex pharmaceutical matrices.[1] Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a powerful technique for this purpose due to its high sensitivity, selectivity, and robustness.[8] This application note specifically addresses the quantification of MNPN, providing a detailed protocol that can be adapted for various sample types.
Principle of GC-MS for MNPN Analysis
Gas chromatography separates volatile and semi-volatile compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Following separation, the mass spectrometer ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. This combination provides both qualitative (identification based on retention time and mass spectrum) and quantitative (based on peak area or height) information.
For MNPN analysis, the high specificity of the mass spectrometer, particularly when operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, is crucial for distinguishing the target analyte from matrix interferences and achieving the required low limits of detection.[8][9]
Experimental Protocol
This section outlines the step-by-step methodology for the quantification of MNPN.
Materials and Reagents
-
MNPN reference standard (purity ≥ 98%)
-
Internal Standard (IS), e.g., N-Nitrosodimethylamine-d6 (NDMA-d6)
-
High-purity solvents (e.g., Dichloromethane, Methanol, HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
-
Amber glass vials with polytetrafluoroethylene (PTFE)-lined septa to protect light-sensitive nitrosamines.[10]
Standard and Sample Preparation
3.2.1. Preparation of Stock and Working Standard Solutions
-
Primary Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of MNPN reference standard and dissolve it in 100 mL of a suitable solvent (e.g., Methanol) in a volumetric flask.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard (e.g., NDMA-d6) in a similar manner.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution to cover the desired concentration range (e.g., 0.5 - 50 ng/mL). Each working standard should be fortified with a constant concentration of the internal standard.
3.2.2. Sample Preparation
The goal of sample preparation is to extract MNPN from the sample matrix and concentrate it, while minimizing interferences.[1] The following is a general procedure that may need optimization based on the specific sample matrix.
-
Sample Weighing: Accurately weigh a representative portion of the sample (e.g., 100 mg of drug substance or powdered drug product).
-
Dissolution/Extraction: Dissolve or suspend the sample in a suitable solvent (e.g., Dichloromethane or a mixture of solvents). Sonication or vortexing may be used to aid dissolution.
-
Internal Standard Spiking: Spike the sample with the internal standard at a concentration within the linear range of the assay.
-
Cleanup (if necessary): For complex matrices, a cleanup step such as Solid Phase Extraction (SPE) may be required to remove interfering components.
-
Final Volume Adjustment: Adjust the final volume of the extract and transfer an aliquot to an amber GC vial for analysis.
GC-MS Instrumentation and Parameters
The following table summarizes the recommended starting parameters for the GC-MS system. These may require optimization for specific instruments and applications.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace-level analysis. |
| Injection Volume | 1 µL | A common starting point; can be adjusted based on sensitivity needs. |
| Inlet Temperature | 250 °C | To ensure rapid and complete volatilization of MNPN without thermal degradation.[10] |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. |
| Column | Mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for a wide range of semi-volatile compounds. |
| Oven Program | Initial temp: 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | A typical starting program; should be optimized to achieve good separation of MNPN from other components.[11] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A robust and widely used ionization technique that produces reproducible mass spectra. |
| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency and potential for thermal degradation.[6] |
| Quadrupole Temp. | 150 °C | A typical setting to maintain ion transmission and prevent contamination.[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | For enhanced sensitivity and selectivity compared to full scan mode.[8] |
| Monitored Ions | To be determined from the mass spectrum of the MNPN standard (e.g., molecular ion and characteristic fragment ions). | Ensures that only ions specific to MNPN are monitored, reducing background noise. |
Method Validation
The analytical method must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[4][12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5] This is demonstrated by the absence of interfering peaks at the retention time of MNPN in blank and placebo samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5] A calibration curve should be constructed by plotting the peak area ratio (MNPN/IS) against the concentration of the calibration standards. A correlation coefficient (r²) of ≥ 0.99 is typically desired.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[5] This is assessed by spiking a placebo or sample with known amounts of MNPN at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[14] These are typically determined based on the signal-to-noise ratio (S/N), with a common acceptance criterion of S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.
Data Presentation and Analysis
Calibration Curve
A representative calibration curve for MNPN should be generated for each analytical batch.
| Concentration (ng/mL) | Peak Area (MNPN) | Peak Area (IS) | Area Ratio (MNPN/IS) |
| 0.5 | [Data] | [Data] | [Data] |
| 1.0 | [Data] | [Data] | [Data] |
| 5.0 | [Data] | [Data] | [Data] |
| 10.0 | [Data] | [Data] | [Data] |
| 25.0 | [Data] | [Data] | [Data] |
| 50.0 | [Data] | [Data] | [Data] |
Linear Regression Equation: y = mx + c Correlation Coefficient (r²): ≥ 0.99
Sample Analysis Results
| Sample ID | Peak Area (MNPN) | Peak Area (IS) | Area Ratio (MNPN/IS) | Calculated Conc. (ng/mL) | MNPN Content (ppm) |
| Sample 1 | [Data] | [Data] | [Data] | [Data] | [Data] |
| Sample 2 | [Data] | [Data] | [Data] | [Data] | [Data] |
| Sample 3 | [Data] | [Data] | [Data] | [Data] | [Data] |
The concentration of MNPN in the original sample is calculated using the linear regression equation from the calibration curve and accounting for the sample weight and dilution factors.
Visualizations
Experimental Workflow
Caption: Workflow for MNPN quantification by GC-MS.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following self-validating systems should be integrated into the protocol:
-
System Suitability Testing (SST): Before each analytical run, a system suitability standard should be injected to verify the performance of the GC-MS system. Key SST parameters include peak resolution, tailing factor, and signal-to-noise ratio.
-
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be prepared from a separate stock solution and analyzed alongside the calibration standards and unknown samples. The calculated concentrations of the QC samples should fall within a predefined acceptance range (e.g., ±15% of the nominal value).
-
Internal Standard Monitoring: The peak area of the internal standard should be monitored across all injections. Significant variations may indicate injection errors or instrument instability.
Conclusion
This application note provides a robust and reliable GC-MS method for the quantification of N-nitroso-N-methyl-4-aminopyridine (MNPN) in pharmaceutical samples. The detailed protocol, from sample preparation to method validation, is designed to meet the stringent requirements of regulatory agencies and ensure the safety and quality of pharmaceutical products. By adhering to the principles of scientific integrity and implementing self-validating checks, researchers and analysts can confidently apply this methodology for routine analysis and in support of drug development programs.
References
- ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation.
- U.S. Food and Drug Administration. (2024, August 30). Control of Nitrosamine Impurities in Human Drugs.
- FDA News. (2024, September 24). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs.
- ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. CDER Nitrosamine Impurity Acceptable Intake Limits.
- U.S. Food and Drug Administration. Control of Nitrosamine Impurities in Human Drugs.
- Starodub. (2025, March 4). FDA Updated Guidance On Nitrosamine Impurities.
- Agilent. Nitrosamines Analysis in Pharmaceuticals.
- ResolveMass Laboratories Inc. (2025, December 19). GC-MS Method Development for Nitrosamine Testing.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ResearchGate. A headspace GC–MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing.
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- National Institutes of Health. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan.
- Thermo Fisher Scientific. An automated sample preparation workflow for the analysis of nitrosamines in metformin.
- Restek. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
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- PubMed. (2025, May 5). Quantification of micro- and nano-plastics in atmospheric fine particles by pyrolysis-gas chromatography-mass spectrometry with chromatographic peak reconstruction.
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The Gold Standard in Bioanalysis: A Guide to the Use of 3-(METHYLNITROSAMINO)PROPIONITRILE-d3 as an Internal Standard
Introduction: The Imperative for Precise Quantitation of Tobacco-Specific Nitrosamines
3-(Methylnitrosamino)propionitrile (MNPN) is a potent carcinogen found in the saliva of betel quid chewers and is a member of the tobacco-specific nitrosamines (TSNAs) class of compounds.[1][2] The monitoring of TSNAs in tobacco products and biological matrices is of paramount importance for public health assessment and regulatory oversight.[3] Accurate and precise quantification of these compounds at trace levels presents a significant analytical challenge due to the complexity of the sample matrices, which can lead to significant matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[4]
This technical guide provides a comprehensive overview and detailed protocols for the use of 3-(METHYLNITROSAMINO)PROPIONITRILE-d3 (MNPN-d3) as a stable isotope-labeled internal standard (SIL-IS) for the robust and accurate quantification of MNPN. By employing the principles of isotope dilution mass spectrometry (IDMS), the use of a deuterated internal standard such as MNPN-d3 provides the most effective means to compensate for variations in sample preparation and instrumental analysis, thereby ensuring the highest level of data integrity.[5][6]
The Principle of Isotope Dilution Mass Spectrometry with MNPN-d3
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample at the earliest stage of the analytical workflow.[7] In this case, MNPN-d3, which is chemically identical to MNPN but with three deuterium atoms replacing three hydrogen atoms on the methyl group, serves as the ideal internal standard.
The fundamental premise is that the SIL-IS will behave identically to the native analyte throughout the entire analytical process, including extraction, derivatization (if any), and chromatographic separation.[4] Because MNPN and MNPN-d3 have virtually identical physicochemical properties, any loss of analyte during sample processing or fluctuations in ionization efficiency in the mass spectrometer will be mirrored by the internal standard. The mass spectrometer can readily differentiate between the analyte and the internal standard due to the mass difference. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification, irrespective of sample losses or matrix-induced signal suppression or enhancement.[8]
Figure 1: Workflow for accurate MNPN quantification using MNPN-d3.
Detailed Application Protocols
The following protocols are provided as a robust starting point for researchers. It is essential to note that optimization of certain parameters, such as collision energies and chromatographic gradients, may be necessary depending on the specific instrumentation and sample matrix.
Protocol 1: Analysis of MNPN in Tobacco Products
This protocol outlines the extraction and analysis of MNPN from smokeless tobacco.
1. Materials and Reagents
-
3-(Methylnitrosamino)propionitrile (MNPN) analytical standard
-
3-(Methylnitrosamino)propionitrile-d3 (MNPN-d3) internal standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
0.45 µm syringe filters
2. Preparation of Standards
-
MNPN Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of MNPN in 10 mL of methanol.
-
MNPN-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of MNPN-d3 in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the MNPN stock solution with methanol/water (1:1, v/v). Each calibration standard should be spiked with the IS working solution to a final concentration of 50 ng/mL.
3. Sample Preparation
-
Homogenize the tobacco product to a fine powder.
-
Accurately weigh approximately 0.5 g of the homogenized tobacco into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with 50 µL of a 1 µg/mL MNPN-d3 working solution.
-
Add 20 mL of 100 mM ammonium acetate solution.
-
Agitate on a wrist-action shaker for 60 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
4. LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimize for specific instrument |
5. Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) (Quantifier) | Collision Energy (eV) (Qualifier) |
| MNPN | 114.1 | 84.1 | 57.1 | 15 | 25 |
| MNPN-d3 | 117.1 | 87.1 | 60.1 | 15 | 25 |
Note: Collision energies are starting points and should be optimized for the specific instrument being used.[9][10] The quantifier ion is used for calculating the concentration, while the qualifier ion is used for confirmation of the analyte's identity. The ratio of the quantifier to qualifier peak areas should be consistent across all standards and samples.[8]
Protocol 2: Analysis of MNPN in Human Plasma
This protocol is designed for the quantification of MNPN in human plasma, a more complex biological matrix.
1. Materials and Reagents
-
All reagents from Protocol 1
-
Acetonitrile (LC-MS grade)
-
Human plasma (blank)
2. Preparation of Standards
-
Prepare stock and working solutions as described in Protocol 1.
-
Prepare matrix-matched calibration standards by spiking known amounts of MNPN into blank human plasma, followed by the addition of the MNPN-d3 internal standard.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the MNPN-d3 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters
-
Use the same LC-MS/MS and MRM parameters as outlined in Protocol 1. Optimization may be required to account for the different matrix.
Data Analysis and Quality Control
The concentration of MNPN in the samples is determined by calculating the peak area ratio of the MNPN quantifier ion to the MNPN-d3 quantifier ion. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of MNPN in the unknown samples is then interpolated from this curve.
For method validation, it is crucial to assess parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects, following guidelines from regulatory bodies like the FDA.
Trustworthiness and Self-Validating Systems
The use of a stable isotope-labeled internal standard like MNPN-d3 is the cornerstone of a self-validating analytical method. Because the internal standard is introduced at the very beginning of the sample preparation process, it internally corrects for a multitude of potential errors:
-
Variability in Extraction Recovery: Any loss of MNPN during liquid-liquid extraction or solid-phase extraction will be accompanied by a proportional loss of MNPN-d3.
-
Matrix Effects: Co-eluting compounds from the matrix can suppress or enhance the ionization of the analyte. Since MNPN and MNPN-d3 co-elute and have the same ionization characteristics, they will be affected by the matrix in the same way.[4]
-
Instrumental Drift: Fluctuations in the mass spectrometer's performance over time will affect both the analyte and the internal standard equally.
By relying on the ratio of the analyte to the internal standard, the method becomes inherently more robust and less susceptible to the variables that can plague other quantification strategies.
Figure 2: Proposed fragmentation of protonated MNPN.
Conclusion
The use of 3-(METHYLNITROSAMINO)PROPIONITRILE-d3 as an internal standard in conjunction with LC-MS/MS provides a highly specific, sensitive, and robust method for the quantification of MNPN in a variety of complex matrices. This approach, grounded in the principles of isotope dilution mass spectrometry, offers unparalleled accuracy and precision, making it the gold standard for bioanalytical and regulatory testing. The detailed protocols and methodologies presented in this guide are intended to empower researchers, scientists, and drug development professionals to achieve reliable and defensible results in the critical task of monitoring this potent carcinogen.
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Application Notes and Protocols for In Vivo Cancer Models Using 3-(Methylnitrosamino)propionitrile (MNPN)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 3-(Methylnitrosamino)propionitrile in Carcinogenesis Research
3-(Methylnitrosamino)propionitrile (MNPN) is a potent N-nitrosamine carcinogen that has been identified in the saliva of betel quid chewers.[1][2] Its significance in cancer research lies in its ability to reliably induce tumors in specific organs in laboratory animals, making it a valuable tool for developing in vivo models of certain human cancers.[3][4] These animal models are critical for studying the mechanisms of carcinogenesis, identifying biomarkers for early detection, and evaluating the efficacy of novel therapeutic and chemopreventive agents. MNPN's organ-specific carcinogenicity, particularly its potent effect on the esophagus, nasal cavity, and tongue in rats, provides a relevant model for cancers associated with exposure to nitrosamines from tobacco and dietary sources.[3][5]
This document provides a comprehensive guide to developing in vivo animal cancer models using MNPN, with a focus on the F344 rat model. It outlines the underlying carcinogenic mechanisms, detailed experimental protocols, and expected outcomes to support researchers in establishing robust and reproducible cancer models for preclinical studies.
Scientific Foundation: Mechanism of MNPN-Induced Carcinogenesis
The carcinogenic activity of MNPN, like other N-nitrosamines, is dependent on its metabolic activation to an electrophilic intermediate that can react with cellular macromolecules, most importantly DNA.[6] All N-nitrosamines require this metabolic activation to exert their carcinogenic effects.[7]
The proposed primary pathway for MNPN's bioactivation is through enzymatic α-hydroxylation.[6] This reaction, catalyzed by cytochrome P450 enzymes, is a common activation pathway for many nitrosamines.[7] In the case of MNPN, α-hydroxylation is believed to result in the formation of an unstable intermediate, 2-cyanoethyldiazohydroxide. This intermediate can then spontaneously decompose to yield a highly reactive electrophile that readily cyanoethylates DNA.[6]
This process leads to the formation of DNA adducts, which, if not repaired, can lead to miscoding during DNA replication and result in permanent mutations in critical genes that control cell growth and differentiation, ultimately initiating the process of carcinogenesis. The primary DNA adducts identified following MNPN exposure are 7-(2-cyanoethyl)guanine and O6-(2-cyanoethyl)deoxyguanosine.[6] The formation of these adducts has been observed in the target organs of MNPN-induced carcinogenicity in F344 rats, with the highest levels detected in the nasal mucosa.[6]
Figure 1: Proposed metabolic activation pathway of MNPN.
Animal Model Selection and Husbandry
The Fischer 344 (F344) rat is a well-established and recommended model for MNPN-induced carcinogenesis studies due to its susceptibility and the development of tumors that are histologically comparable to human cancers.[3][4]
-
Species and Strain: Male and female F344 rats.
-
Age: Young adult rats (e.g., 6-8 weeks old) are typically used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and constant temperature and humidity. Standard laboratory chow and water should be provided ad libitum, unless otherwise specified by the experimental design.
-
Acclimatization: A minimum of one-week acclimatization period is recommended before the start of the experiment.
Safety Precautions and Handling of MNPN
MNPN is a potent carcinogen and must be handled with extreme caution.[3][8] All procedures should be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.
-
Personal Protective Equipment (PPE): Mandatory use of a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store MNPN in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Waste Disposal: All contaminated materials, including animal bedding, carcasses, and unused MNPN solutions, must be disposed of as hazardous waste according to institutional and national regulations.
Experimental Protocol: Induction of Tumors in F344 Rats with MNPN
This protocol is based on a proven method for inducing a high incidence of tumors in F344 rats.[3][4]
Materials
-
3-(Methylnitrosamino)propionitrile (MNPN)
-
Sterile solvent (e.g., Trioctanoin or saline)
-
F344 rats (male and female)
-
Sterile syringes and needles (for subcutaneous injection)
-
Appropriate animal handling and restraint equipment
-
Calibrated scale for animal weighing
Experimental Workflow
Figure 2: Experimental workflow for MNPN-induced carcinogenesis.
Step-by-Step Procedure
-
Preparation of MNPN Solution:
-
On each day of injection, freshly prepare the MNPN solution in the chosen sterile solvent. The concentration should be calculated to deliver the desired dose based on the average body weight of the animals.
-
For example, to achieve a total dose of 1.1 mmol per rat over the study period.[3]
-
-
Animal Dosing:
-
Monitoring:
-
Record the body weight of each animal weekly.[4]
-
Observe the animals daily for any clinical signs of toxicity or tumor development (e.g., weight loss, lethargy, palpable masses, respiratory distress).
-
Animals that become moribund should be euthanized according to institutional guidelines.
-
-
Termination and Tissue Collection:
-
The experiment is typically terminated at a predefined endpoint, for example, 24 weeks from the start of the treatment.[3][4]
-
Euthanize all surviving animals using an approved method.
-
Perform a thorough gross necropsy, examining all major organs, with particular attention to the esophagus, nasal cavity, oral cavity (tongue), and forestomach.[3]
-
Collect any visible tumors and representative samples of all major organs.
-
-
Histopathological Analysis:
-
Fix the collected tissues in 10% neutral buffered formalin.
-
Process the fixed tissues for routine paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).
-
A qualified pathologist should perform a microscopic examination to confirm the presence and type of tumors.
-
Expected Outcomes and Data Presentation
Based on published studies, subcutaneous administration of MNPN to F344 rats at a total dose of 1.1 mmol is expected to induce a high incidence of tumors within 24 weeks.[3]
| Organ | Tumor Incidence (%) | Predominant Tumor Type |
| Esophagus | 87-90% | Papillomas and Carcinomas[3][4] |
| Nasal Cavity | 70-80% | Nasal Tumors[3][5] |
| Tongue | 37% | Tongue Tumors[3] |
| Forestomach | <10% | Papillomas[3] |
| Lung | 13% | Adenomas[5] |
| Liver | 10% | Tumors[5] |
Table 1: Expected Tumor Incidence in F344 Rats Treated with MNPN (Data synthesized from[3][4][5])
The sequential development of esophageal lesions often follows a progression from hyperplasia and dysplasia to papillomas and, eventually, squamous cell carcinomas, which can be observed chronologically in similar nitrosamine-induced models.[9][10]
Concluding Remarks
The use of 3-(methylnitrosamino)propionitrile provides a robust and reproducible method for developing in vivo models of esophageal, nasal, and oral cancers. This application note offers a detailed framework for researchers to establish these models, grounded in the scientific understanding of MNPN's carcinogenic mechanism. Adherence to the outlined protocols and safety procedures is paramount for the successful and safe execution of these studies. These animal models are indispensable tools for advancing our understanding of carcinogenesis and for the preclinical evaluation of novel cancer therapies and prevention strategies.
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Application Note & Protocol: A Comprehensive Guide to the Induction of Esophageal Tumors in Rats with N-nitroso-N-methylphenylamine (MNPN)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and scientific background for the induction of esophageal squamous cell carcinoma (ESCC) in rats using the carcinogenic N-nitroso compound, N-nitroso-N-methylphenylamine (MNPN), also known as N-methyl-N-nitrosoaniline. This chemically induced tumor model is a robust and reproducible platform for studying the pathogenesis of esophageal cancer and for the preclinical evaluation of novel therapeutic agents. This guide covers the mechanistic basis of MNPN-induced carcinogenesis, a step-by-step experimental protocol, expected histopathological outcomes, and critical safety and handling procedures.
Introduction: The Rationale for the MNPN-Induced Esophageal Cancer Model
Esophageal cancer is a highly aggressive malignancy with a poor prognosis, necessitating the development of effective preclinical models to advance therapeutic strategies.[1] Chemically induced tumor models in rodents, particularly rats, offer significant advantages in studying esophageal carcinogenesis due to their anatomical and physiological similarities to humans. N-nitroso compounds, a class of potent carcinogens, have been extensively used to induce esophageal tumors that closely mimic the histopathological progression of human ESCC.[2][3]
N-nitroso-N-methylphenylamine (MNPN) is a potent esophageal carcinogen in rats.[1][4] Its utility as a research tool lies in its ability to reliably induce tumors in the esophagus, providing a valuable in vivo system to investigate molecular mechanisms of cancer development and to test the efficacy of potential chemotherapeutic and chemopreventive agents.
Mechanism of MNPN Carcinogenesis
The carcinogenic action of MNPN, like other N-nitrosamines, is dependent on metabolic activation.[5] This process is initiated by cytochrome P450-catalyzed N-demethylation in target tissues, including the esophageal epithelium.[4][6]
This metabolic activation generates a highly reactive electrophilic intermediate, the benzenediazonium ion (BDI).[4] The BDI can then react with cellular macromolecules, most critically with DNA, to form unstable DNA adducts.[7] Specifically, it has been shown to form a triazene coupling product at the N6-position of adenine residues.[4] The formation of these DNA adducts, if not repaired, can lead to mutations in critical genes that regulate cell growth, proliferation, and apoptosis, ultimately initiating the process of carcinogenesis.[5]
Signaling Pathways in Esophageal Carcinogenesis
The development of esophageal squamous cell carcinoma involves the dysregulation of multiple signaling pathways. While the specific pathways altered by MNPN are a subject of ongoing research, key pathways implicated in chemically-induced ESCC include:
-
p53 Signaling: The tumor suppressor gene TP53 is frequently mutated in ESCC, leading to impaired cell cycle arrest and apoptosis in response to DNA damage.[8]
-
EGFR Signaling: Overexpression or mutation of the Epidermal Growth Factor Receptor (EGFR) can drive uncontrolled cell proliferation and survival.
-
NF-κB Signaling: Chronic inflammation is a known risk factor for esophageal cancer, and the NF-κB pathway is a key regulator of the inflammatory response. Its aberrant activation can promote tumor cell proliferation, survival, and angiogenesis.
-
Acclimatization (1 week): Allow animals to acclimate to the facility and housing conditions.
-
Induction Phase (8-10 weeks): Administer MNPN in drinking water as described above.
-
Observation Phase (post-induction to endpoint): After the induction phase, provide regular drinking water and continue to monitor the animals.
-
Monitoring:
-
Record body weight weekly.
-
Observe animals daily for clinical signs of toxicity or tumor development (e.g., weight loss, rough coat, difficulty swallowing).
-
-
Endpoint: The study is typically terminated around 25 weeks post-initiation of treatment, or when animals show signs of significant morbidity. [3]
Necropsy and Tissue Collection
-
Euthanize animals according to approved institutional guidelines.
-
Perform a gross examination of all organs, with a particular focus on the esophagus.
-
Carefully dissect the esophagus, open it longitudinally, and count the number of visible tumors.
-
Fix the esophagus and other relevant tissues in 10% neutral buffered formalin for at least 24 hours.
Expected Outcomes and Data Analysis
Tumor Incidence and Multiplicity
The following table provides an example of expected outcomes based on studies with similar N-nitroso compounds.
| Treatment Group | Induction Period | Observation Period | Expected Tumor Incidence | Expected Tumor Multiplicity (tumors/rat) |
| MNPN (0.003% in water) | 8 weeks | 17 weeks | >60% | 2-5 |
| Vehicle Control | 8 weeks | 17 weeks | 0% | 0 |
Data are illustrative and based on findings with N-methyl-N-amylnitrosamine. [3]
Histopathological Analysis
Formalin-fixed, paraffin-embedded esophageal tissues should be sectioned and stained with hematoxylin and eosin (H&E). The histopathological progression typically observed is:
-
Hyperplasia: Thickening of the basal and spinous cell layers of the esophageal epithelium. [9]2. Dysplasia: Atypical cells with nuclear abnormalities and loss of normal epithelial architecture.
-
Papilloma: Benign exophytic growths with a fibrovascular core covered by hyperplastic and dysplastic epithelium. [2]4. Squamous Cell Carcinoma (SCC): Invasive carcinoma characterized by nests of malignant squamous cells breaching the basement membrane and invading the submucosa and muscularis propria. [2][3]
Safety and Handling of MNPN
MNPN is a suspected human carcinogen and must be handled with appropriate safety precautions. [10][11]
-
Engineering Controls: All work with pure MNPN or concentrated solutions must be performed in a certified chemical fume hood. Animal dosing and cage changing within 72 hours of the last administration should be conducted in a biological safety cabinet (BSC) or a ventilated cage changing station. [12][10][11]* Personal Protective Equipment (PPE):
-
Solid-front lab coat or gown.
-
Double nitrile gloves.
-
Safety glasses with side shields or chemical splash goggles.
-
A fit-tested N95 respirator should be worn when handling powdered MNPN.
-
-
Waste Disposal: All MNPN-contaminated materials, including bedding from the first cage change after the final dose, must be disposed of as hazardous chemical waste according to institutional guidelines. [12][10]* Animal Handling: Cages of animals treated with MNPN should be clearly labeled. Handle animals and cages with care to minimize aerosol generation. [12]
Conclusion
The MNPN-induced rat esophageal tumor model is a valuable tool for cancer research and preclinical drug development. By following this detailed protocol and adhering to strict safety procedures, researchers can reliably induce esophageal tumors that recapitulate key aspects of human ESCC. This model provides a robust platform for investigating the molecular mechanisms of esophageal carcinogenesis and for evaluating the efficacy of novel therapeutic interventions.
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Hopwood, D., Logan, K. R., & Bouch, D. C. (1978). Sequential histological studies of rat oesophagus during the rapid initiation of cancer by repeated injection of N-methyl-N-benzylnitrosamine. Journal of Pathology, 126(3), 159–166. Retrieved from [Link]
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Barch, D. H., Walloch, J., Hedvegi, D., & Iannaccone, P. M. (1986). Histopathology of Methylbenzylnitrosamine-Induced Esophageal Carcinoma in the Rat: Comparison With Cytomorphology. Journal of the National Cancer Institute, 77(5), 1145–1153. Retrieved from [Link]
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Koepke, S. R., Kroeger-Koepke, M. B., & Michejda, C. J. (1991). Mechanism of DNA binding by the oesophageal carcinogen N-nitroso-N-methylaniline. IARC scientific publications, (105), 346–350. Retrieved from [Link]
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Lijinsky, W., & Taylor, H. W. (1977). Induction of tumors of the esophagus in rats by nitrosomethylalkylamines. Cancer research, 37(6), 1988–1990. Retrieved from [Link]
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Taylor, H. W., & Lijinsky, W. (1975). Tumor induction in rats by feeding heptamethyleneimine and nitrite in water. Cancer research, 35(3), 812–815. Retrieved from [Link]
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Koepke, S. R., Kroeger-Koepke, M. B., & Michejda, C. J. (1990). Evidence for an unstable DNA adduct from N-nitroso-N-methylaniline. Chemical research in toxicology, 3(1), 17–20. Retrieved from [Link]
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Hodgson, R. M., Schweinsberg, F., Wiessler, M., & Kleihues, P. (1982). Mechanism of esophageal tumor induction in rats by N-nitrosomethylbenzylamine and its ring-methylated analog N-nitrosomethyl(4-methylbenzyl)amine. Cancer research, 42(7), 2836–2840. Retrieved from [Link]
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Stoner, G. D., Babcock, M. S., Cothern, G. A., Klaunig, J. E., Gunning, W. T., & Knipe, S. M. (1989). Comparative Properties of Untreated and N-nitrosobenzylmethyl-amine-transformed Rat Esophageal Epithelial Cell Lines. In Vitro Cellular & Developmental Biology, 25(10), 899–908. Retrieved from [Link]
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Lechner, J. F., & Stoner, G. D. (2010). Drinking water with red beetroot food color antagonizes esophageal carcinogenesis in N-nitrosomethylbenzylamine-treated rats. Journal of medicinal food, 13(3), 733–739. Retrieved from [Link]
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Mirvish, S. S. (1995). Role of N-nitroso compounds (NOC) and N-nitrosation in etiology of gastric, esophageal, nasopharyngeal and bladder cancer and contribution to cancer of known exposures to NOC. Cancer letters, 93(1), 17–48. Retrieved from [Link]
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Investigating DNA Adduct Formation by 3-(Methylnitrosamino)propionitrile: A Detailed Guide for Researchers
Introduction: The Carcinogenic Threat of MNPN
3-(Methylnitrosamino)propionitrile (MNPN) is a potent carcinogen identified as a derivative of arecoline, a major alkaloid in the areca nut.[1][2] Chewing betel quid, often mixed with tobacco, can lead to the formation of MNPN.[1][2] Extensive research in animal models has demonstrated the powerful carcinogenic properties of MNPN, inducing tumors in various organs, including the esophagus, nasal cavity, and tongue in F344 rats.[1][2][3] The genotoxicity of MNPN is attributed to its ability to form covalent adducts with DNA, initiating a cascade of events that can lead to mutations and the development of cancer.[4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for investigating DNA adduct formation by MNPN. We will delve into the underlying mechanisms of MNPN's metabolic activation, provide detailed protocols for in vitro and in vivo studies, and outline robust analytical methods for the detection and quantification of MNPN-DNA adducts.
The Science of MNPN-Induced DNA Damage: Metabolic Activation and Adduct Formation
The carcinogenicity of MNPN is not inherent to the molecule itself but arises from its metabolic activation into a reactive electrophile. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes, which are abundant in the liver and other tissues.[5][6] While the specific CYP isozymes responsible for MNPN metabolism are yet to be definitively identified, studies on structurally similar tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) implicate isoforms such as CYP1A2, CYP2E1, and CYP2B1.[7][8]
The metabolic activation of MNPN is believed to proceed through α-hydroxylation, a common pathway for nitrosamines. This enzymatic reaction generates an unstable α-hydroxy nitrosamine, which then spontaneously decomposes to form a highly reactive diazonium ion. This electrophilic species is the ultimate carcinogen that attacks nucleophilic sites on DNA bases, leading to the formation of covalent adducts.
The primary DNA adducts formed by MNPN have been identified as:
-
7-(2-cyanoethyl)guanine (7-CEG)
-
O⁶-(2-cyanoethyl)deoxyguanosine (O⁶-CEdG)
The formation of O⁶-alkylguanine adducts is particularly significant in carcinogenesis as they are prone to mispairing with thymine during DNA replication, leading to G:C to A:T transition mutations if not repaired.
Below is a diagram illustrating the proposed metabolic activation pathway of MNPN and its subsequent reaction with DNA.
Caption: Metabolic activation pathway of MNPN leading to DNA adduct formation.
Experimental Protocols for Investigating MNPN-DNA Adducts
This section provides detailed, field-proven protocols for studying MNPN-induced DNA adducts in various experimental settings.
Protocol 1: In Vitro DNA Adduction using a Biomimetic Approach
This protocol describes the in vitro formation of MNPN-DNA adducts using a stable precursor of the reactive metabolite, 2-(N-carbethoxy-N-nitrosamino)propionitrile, and porcine liver esterase to mimic metabolic activation.[3]
Materials:
-
Calf Thymus DNA[9]
-
Deoxyguanosine (dG)
-
2-(N-carbethoxy-N-nitrosamino)propionitrile (synthesized as described in Prokopczyk et al., 1988)[3]
-
Porcine Liver Esterase (Sigma-Aldrich)
-
0.1 M Phosphate Buffer, pH 7.0
-
Methanol
-
Water (HPLC grade)
-
Reaction vials
-
Incubator/shaker at 37°C
-
HPLC system with a Partisil Magnum 9 column (or equivalent)
-
UV detector
Procedure:
-
Reaction Setup: In a reaction vial, combine 2-(N-carbethoxy-N-nitrosamino)propionitrile (7.8 mmol) and deoxyguanosine (3.7 mmol) in 200 ml of 0.1 M phosphate buffer (pH 7.0).
-
Enzymatic Activation: Add porcine liver esterase (1375 U) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C with constant stirring for 3 days.
-
Sample Preparation: After incubation, cool the solution and filter off any unreacted deoxyguanosine.
-
HPLC Analysis: Separate the products from the filtrate using an HPLC system equipped with a Partisil Magnum 9 column. Employ a gradient of 0% to 70% methanol in water.
-
Adduct Identification: Monitor the eluent using a UV detector. The two major adducts, 7-CEG and O⁶-CEdG, can be identified by their characteristic UV spectra and retention times.
Self-Validation:
-
Negative Control: A reaction mixture without porcine liver esterase should be included to demonstrate that the adduct formation is enzyme-dependent.
-
Positive Control: If available, synthesized standards of 7-CEG and O⁶-CEdG should be run on the HPLC to confirm the identity of the adduct peaks.
Protocol 2: Cell Culture-Based DNA Adduct Formation
This protocol outlines the treatment of a relevant cell line with MNPN to study DNA adduct formation in a cellular context. Human hepatocytes or esophageal epithelial cells are recommended due to their relevance to MNPN's target organs.
Materials:
-
Human hepatocyte cell line (e.g., HepG2) or esophageal epithelial cell line
-
Appropriate cell culture medium and supplements
-
MNPN (dissolved in a suitable solvent like DMSO)
-
Cell culture plates/flasks
-
Genomic DNA extraction kit (e.g., NEB Monarch Genomic DNA Purification Kit)[10]
-
Proteinase K
-
RNase A
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in culture plates or flasks at an appropriate density and allow them to attach and grow for 24-48 hours.
-
MNPN Treatment: Treat the cells with varying concentrations of MNPN (e.g., 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included.
-
Cell Harvesting: After treatment, wash the cells with PBS and harvest them by scraping or trypsinization.
-
Genomic DNA Extraction: Extract genomic DNA from the cell pellets using a commercial kit according to the manufacturer's instructions, including Proteinase K and RNase A treatment steps to remove protein and RNA contamination.[10]
-
DNA Quantification and Purity Check: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity by measuring the A260/A280 and A260/A230 ratios.
-
Adduct Analysis: The purified DNA is now ready for analysis by LC-MS/MS or ³²P-postlabeling to quantify the levels of 7-CEG and O⁶-CEdG.
Experimental Workflow for Cell Culture Studies:
Caption: Workflow for cell culture-based MNPN-DNA adduct analysis.
Protocol 3: In Vivo DNA Adduct Formation in a Rodent Model
This protocol describes the oral administration of MNPN to F344 rats, a well-established model for MNPN-induced carcinogenesis, to investigate tissue-specific DNA adduct formation.
Materials:
-
Male F344 rats (6-8 weeks old)
-
MNPN
-
Vehicle (e.g., water or corn oil)
-
Oral gavage needles[11]
-
Surgical instruments for tissue collection
-
Liquid nitrogen
-
Genomic DNA extraction kit suitable for tissues
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the start of the experiment.
-
MNPN Administration: Administer MNPN to the rats by oral gavage at a predetermined dose and frequency. A typical dose might range from 1 to 10 mg/kg body weight, administered daily for a specified period (e.g., 1-4 weeks). A vehicle control group must be included.[11][12]
-
Tissue Collection: At the end of the treatment period, euthanize the animals and immediately collect the target tissues (e.g., esophagus, nasal mucosa, liver).[13]
-
Tissue Processing: Rinse the tissues with cold PBS, snap-freeze them in liquid nitrogen, and store them at -80°C until DNA extraction.
-
Genomic DNA Extraction: Extract genomic DNA from the homogenized tissues using a suitable kit, ensuring thorough removal of proteins and RNA.
-
Adduct Analysis: Quantify the levels of 7-CEG and O⁶-CEdG in the DNA samples using LC-MS/MS.
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Analytical Quantification of MNPN-DNA Adducts
Accurate quantification of MNPN-DNA adducts is crucial for understanding the dose-response relationship and the biological consequences of MNPN exposure. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Protocol 4: LC-MS/MS Quantification of 7-CEG and O⁶-CEdG
Materials:
-
Purified DNA from in vitro, cell culture, or in vivo experiments
-
Nuclease P1
-
Alkaline phosphatase
-
Stable isotope-labeled internal standards for 7-CEG and O⁶-CEdG (synthesis required)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 HPLC column
Procedure:
-
DNA Hydrolysis: Enzymatically digest the DNA samples to individual nucleosides using a combination of nuclease P1 and alkaline phosphatase.
-
Sample Cleanup: Purify the digested DNA samples using solid-phase extraction (SPE) to remove enzymes and other interfering substances.
-
LC-MS/MS Analysis:
-
Inject the purified sample onto the LC-MS/MS system.
-
Separate the nucleosides using a reversed-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid.
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for 7-CEG, O⁶-CEdG, and their corresponding internal standards.
-
Predicted Mass Transitions (to be optimized):
| Adduct | Precursor Ion (m/z) | Product Ion (m/z) |
| 7-(2-cyanoethyl)guanine | [M+H]⁺ | [Guanine+H]⁺ (152.1) |
| O⁶-(2-cyanoethyl)deoxyguanosine | [M+H]⁺ | [O⁶-(2-cyanoethyl)guanine+H]⁺ |
Note: The exact m/z values will depend on the chemical formula and may need to be confirmed experimentally.
Data Analysis:
Quantify the amount of each adduct by creating a calibration curve using the synthesized standards and their corresponding stable isotope-labeled internal standards. The results are typically expressed as the number of adducts per 10⁶ or 10⁸ normal nucleotides.
Conclusion and Future Directions
The protocols and methodologies outlined in this guide provide a robust framework for investigating the formation of DNA adducts by the potent carcinogen MNPN. By combining in vitro, cell culture, and in vivo models with sensitive analytical techniques like LC-MS/MS, researchers can gain valuable insights into the mechanisms of MNPN-induced genotoxicity.
Future research should focus on identifying the specific cytochrome P450 isozymes involved in MNPN metabolism, which could help in understanding inter-individual differences in susceptibility to its carcinogenic effects. Furthermore, investigating the repair kinetics of 7-CEG and O⁶-CEdG in different tissues will provide a more complete picture of the overall DNA damage and repair processes following MNPN exposure. This knowledge is essential for developing effective strategies for the prevention and treatment of cancers associated with betel quid chewing and exposure to areca-derived nitrosamines.
References
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Prokopczyk, B., Bertinato, P., & Hoffmann, D. (1988). Synthesis and kinetics of decomposition of 7-(2-cyanoethyl)guanine and O6-(2-cyanoethyl)guanine, markers for reaction of acrylonitrile and 3-(methylnitrosamino)propionitrile with DNA. Carcinogenesis, 9(11), 2125–2128. [Link]
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Wenke, G., Rivenson, A., & Hoffmann, D. (1984). A study of betel quid carcinogenesis. 3. 3-(Methylnitrosamino)-propionitrile, a powerful carcinogen in F344 rats. Carcinogenesis, 5(9), 1137–1140. [Link]
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Prokopczyk, B., Rivenson, A., Bertinato, P., Brunnemann, K. D., & Hoffmann, D. (1987). A study of betel quid carcinogenesis. IX. Comparative carcinogenicity of 3-(methylnitrosamino)propionitrile and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone upon local application to mouse skin and rat oral mucosa. Cancer research, 47(2), 467–471. [Link]
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McElhinney, R. S., Donnelly, D. J., McCormick, J. E., Kelly, J., Watson, A. J., Rafferty, J. A., ... & McMurry, T. B. (2007). Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT). Nucleic acids research, 35(16), 5537–5546. [Link]
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Salon, J., Jiang, J., Sheng, J., & Huang, Z. (2008). Synthesis of the 6-(2-cyanoethyl)seleno guanosine phosphoramidite and oligonucleotides containing the 6-Se-G. ResearchGate. [Link]
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Harris, T. M., Harris, C. M., & Lloyd, R. S. (1995). Synthesis of a 25 base oligonucleotide containing a styrene oxide modification at the O6 position of 2'-deoxyguanosine at a defined site and incorporation studies of the similarly modified 2'. Chemical research in toxicology, 8(2), 239-246. [Link]
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Ohkubo, A., Kuwayama, Y., Nishino, Y., Tsunoda, H., & Seio, K. (2012). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 17(11), 12837–12854. [Link]
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Lijinsky, W., & Reuber, M. D. (1982). Metabolic activation of N-methyl-N-nitrosourea in normal and tumor cells. Archives of toxicology. Supplement, 5, 157–160. [Link]
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Jalas, J. R., Hecht, S. S., & Murphy, S. E. (2005). Human cyt P450 mediated metabolic toxicity of 4-(methylnitrosamino)-1-(3-pyridyl). Chemical research in toxicology, 18(2), 95–110. [Link]
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Galy, J. P., Barbe, J., Sharples, D., & Gilbert, P. (1997). O6-(alkyl/aralkyl)guanosine and 2'-deoxyguanosine derivatives: synthesis and ability to enhance chloroethylnitrosourea antitumor action. Journal of medicinal chemistry, 40(18), 2902–2909. [Link]
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Wu, J., Li, L., Wang, P., You, C., Williams, N. L., & Wang, Y. (2018). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Journal of the American Society for Mass Spectrometry, 29(10), 2046–2054. [Link]
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Delclos, K. B., Miller, D. W., Lay, J. O., Jr, Casciano, D. A., Walker, R. P., Fu, P. P., & Kadlubar, F. F. (1987). Products Formed From the in Vitro Reaction of Metabolites of 3-aminochrysene With Calf Thymus DNA. Carcinogenesis, 8(11), 1703–1709. [Link]
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Anzenbacher, P., Hudecek, J., & Hodek, P. (1997). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Cancer letters, 112(2), 219–223. [Link]
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Koc, H., & Swenberg, J. A. (2003). Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS. Toxicological sciences, 73(2), 253–260. [Link]
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Topinka, J., Binková, B., Mrácková, G., Stávková, Z., Peterka, V., Benes, I., ... & Sram, R. J. (1998). DNA adduct formation in mammalian cell cultures by polycyclic aromatic hydrocarbons (PAH) and nitro-PAH in coke oven emission extract. Mutation research, 419(1-3), 91–105. [Link]
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Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., El-Gahami, M. A., & Soliman, S. M. (2022). In Vitro Antibacterial Activities and Calf Thymus DNA–Bovine Serum Albumin Interactions of Tridentate NNO Hydrazone Schiff Base–Metal Complexes. Molecules, 27(19), 6649. [Link]
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Gu, D., Turesky, R. J., & Vouros, P. (2011). DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes. Chemical research in toxicology, 24(7), 1140–1150. [Link]
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von Moltke, L. L., Greenblatt, D. J., Schmider, J., Harmatz, J. S., & Shader, R. I. (1995). Metabolism of drugs by cytochrome P450 3A isoforms. Implications for drug interactions in psychopharmacology. Clinical pharmacokinetics, 29 Suppl 1, 33–44. [Link]
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Gieroba, B., Sadowska-Bartosz, I., & Bartosz, G. (2024). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules, 29(16), 3734. [Link]
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Jalas, J. R., Hecht, S. S., & Murphy, S. E. (2005). Cytochrome P450 enzymes as catalysts of metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco specific carcinogen. Chemical research in toxicology, 18(2), 95–110. [Link]
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Marmer, J. (1961). A method for the preparation of DNA from calf thymus nuclei in maximum purity and yield, analysis of this DNA compared with that obtained by other methods. Journal of molecular biology, 3, 208–218. [Link]
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NIOSH. (n.d.). Carcinogen-DNA Adduct Formation and DNA Repair. CDC Stacks. Retrieved from [Link]
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Chen, H. J., & Hecht, S. S. (2012). Quantitation of 7-Ethylguanine in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry. Chemical research in toxicology, 25(7), 1431–1437. [Link]
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University of Toledo IACUC. (2025). Administration of Substances Guideline. Retrieved from [Link]
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Turesky, R. J. (2018). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1085, 1–12. [Link]
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Gu, D., Turesky, R. J., & Vouros, P. (2007). Novel LC-ESI/MS/MS n Method for the Characterization and Quantification of 2'-Deoxyguanosine Adducts of the Dietary Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5- b ]pyridine by 2-D Linear Quadrupole Ion Trap Mass Spectrometry. ResearchGate. [Link]
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Application Notes & Protocols: 3-(Methylnitrosamino)propionitrile (MNPN) in Molecular Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-(Methylnitrosamino)propionitrile (MNPN) is a potent carcinogenic N-nitrosamine found in tobacco products. Its significance in molecular cancer research stems from its role as a powerful tool for inducing specific types of tumors in animal models, closely mimicking those seen in humans exposed to tobacco. This guide provides an in-depth overview of MNPN's mechanism of action and detailed protocols for its application in creating robust cancer models for studying carcinogenesis, DNA damage and repair, and for the preclinical evaluation of novel therapeutic agents.
Section 1: Mechanism of Carcinogenesis
The carcinogenic activity of MNPN is not inherent to the molecule itself but is a consequence of its metabolic activation into reactive electrophilic species that can damage cellular macromolecules, primarily DNA.
Metabolic Activation
In vivo, MNPN undergoes metabolic activation primarily through cytochrome P450 (CYP) enzymes. This process, known as α-hydroxylation, is a critical initiating step. The hydroxylation occurs at the carbon atom adjacent to the N-nitroso group, leading to the formation of unstable intermediates. These intermediates spontaneously decompose to yield highly reactive diazonium ions, which are potent alkylating agents. This metabolic activation is similar to that of other well-studied tobacco-specific nitrosamines like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone).
Caption: Metabolic activation of MNPN to a DNA-reactive electrophile.
DNA Adduct Formation
The ultimate carcinogenic insult from MNPN exposure is the formation of covalent bonds between its reactive metabolites and DNA, forming DNA adducts. These adducts, if not rep[1][2]aired by the cell's DNA repair machinery, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes, such as tumor suppressor genes (e.g., TP53) and oncogenes (e.g., KRAS). The primary types of adducts formed are methylated bases, including O⁶-methylguanine (O⁶-meG) and N⁷-methylguanine (N⁷-meG). O⁶-meG is particularly mutagenic as it can mispair with thymine instead of cytosine, leading to G:C to A:T transition mutations.
Section 2: In Vivo A[5]pplications - Modeling Human Cancers
MNPN is a valuable tool for inducing tumors in laboratory animals, particularly esophageal squamous cell carcinoma in rats, providing a consistent and relevant model for studying human disease.
Application Note: Inducing Esophageal Cancer in Rodent Models
MNPN administration to F344 or Wistar rats reliably induces preneoplastic and neoplastic lesions in the esophagus. This model is highly rele[3][4]vant for studying the etiology and progression of esophageal squamous cell carcinoma, a cancer type strongly associated with tobacco use in humans. The model allows for the investigation of molecular alterations over time, from hyperplasia and dysplasia to invasive carcinoma. Researchers can use this [3][5]system to test chemopreventive agents, evaluate novel imaging techniques, and assess the efficacy of new therapies.
Protocol 1: Induction of Esophageal Squamous Cell Carcinoma in Rats
Objective: To establish a reliable in vivo model of esophageal cancer for mechanistic and therapeutic studies.
Causality and Experimental Choices:
-
Animal Model: F344 rats are often chosen due to their genetic homogeneity and susceptibility to nitrosamine-induced carcinogenesis, ensuring reproducible tumor development.
-
Carcinogen: MNPN is used as it specifically targets the esophagus, providing a focused model of the desired cancer type.
-
Administration Route: Subcutaneous injection is a common and effective route that allows for precise dose control and systemic distribution, leading to consistent tumor induction in the target organ.
Materials:
-
Male F344 rats (8-10 weeks old)
-
3-(Methylnitrosamino)propionitrile (MNPN)
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles (25-gauge)
-
Animal housing and care facilities compliant with institutional guidelines.
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.
-
MNPN Preparation: Prepare a stock solution of MNPN in sterile saline. The concentration should be calculated to deliver the desired dose in a small volume (e.g., 0.2-0.5 mL).
-
Administration: Administer MNPN via subcutaneous injection at a dose of 2.5 mg/kg body weight. This is typically done once or twice weekly.
-
Treatment Schedule: Continue the injections for a predefined period, often ranging from 4 to 20 weeks, depending on the desired tumor progression stage.
-
Monitoring: Monit[5][6]or the animals regularly for signs of toxicity, such as weight loss, lethargy, or changes in behavior. Body weights should be recorded weekly.
-
Tissue Collection: Carefully dissect the esophagus and other relevant organs. The esophagus should be opened longitudinally, and the number, size, and location of tumors should be recorded.
-
Histopathology: Fix tissues in 10% neutral buffered formalin for histopathological analysis to confirm tumor type and grade.
| Parameter | Typical Finding in F344 Rats | Reference |
| Carcinogen/Dose | MNPN or related nitrosamines (e.g., MBN) at 2.5 mg/kg | |
| Latency to Tumor [6] | Early carcinomas can be seen as early as 13-15 weeks. | |
| Tumor Incidence | [3] Can reach over 60-70% depending on dose and duration. | |
| Tumor Type | Pred[3][6]ominantly squamous cell papillomas and carcinomas. |
Section 3: In Vitr[6]o and Mechanistic Studies
MNPN is also utilized in cell culture systems to investigate the fundamental molecular mechanisms of DNA damage, repair, and the resultant cellular signaling cascades.
Application Note: Investigating DNA Damage and Repair Pathways
Treating cultured cells, such as primary esophageal epithelial cells or immortalized cell lines, with MNPN allows for the controlled study of DNA adduct formation and the cellular response to this damage. This in vitro approach is ideal for dissecting the roles of specific DNA repair pathways (e.g., base excision repair, alkylguanine-DNA alkyltransferase) in mitigating the genotoxic effects of MNPN.
Protocol 2: Analysis of MNPN-Induced DNA Adducts in Cell Culture
Objective: To quantify the formation of specific DNA adducts in cultured cells following MNPN exposure.
Causality and Experimental Choices:
-
Cell Line: The choice of cell line (e.g., human esophageal epithelial cells) is critical for tissue-specific relevance.
-
MNPN Concentration: A dose-response experiment is necessary to identify a concentration that induces detectable DNA damage without causing acute cytotoxicity.
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity in identifying and quantifying specific DNA adducts.
Materials:
-
Human[7][8][9] esophageal epithelial cell line (e.g., HET-1A)
-
Cell culture medium, fetal bovine serum, and antibiotics
-
MNPN
-
DNA isolation kit
-
Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture cells to approximately 80% confluency in standard conditions.
-
MNPN Treatment: Treat cells with varying concentrations of MNPN (e.g., 1-100 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, wash cells with PBS and harvest them.
-
DNA Isolation: Isolate genomic DNA using a commercial kit, ensuring high purity.
-
DNA Digestion: Digest the isolated DNA to individual nucleosides using a cocktail of enzymes.
-
LC-MS/MS Analysis: Analyze the digested DNA samples by LC-MS/MS. Develop a method using standards for the specific adducts of interest (e.g., O⁶-meG) to create a standard curve for quantification.
-
Data Analysis: Quantify the level of adducts in each sample, typically expressed as adducts per 10⁶ or 10⁷ parent nucleotides.
Cellular Signaling Responses to MNPN-Induced Damage
The DNA damage induced by MNPN triggers a complex network of cellular signaling pathways designed to arrest the cell cycle, initiate DNA repair, or, if the damage is too severe, trigger programmed cell death (apoptosis). Key pathways often implicated include the p53 and MAPK signaling cascades. Investigating these pathw[10][11][12]ays can reveal mechanisms of carcinogenesis and potential targets for intervention.
Caption: p53 signaling response to MNPN-induced DNA damage.
Section 4: Safety and Handling
3-(Methylnitrosamino)propionitrile is a potent carcinogen and should be handled with extreme care. All work with MNPN must be conducted in a designated area, such as a chemical fume hood, by trained personnel. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All waste contaminated with MNPN must be disposed of as hazardous chemical waste according to institutional and national regulations.
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Jäger, R., et al. (2010). Molecular basis and clonal evolution of myeloproliferative neoplasms. Haematologica. [Link]
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Lao, Y., et al. (2007). Formation and Accumulation of Pyridyloxobutyl DNA Adducts in F344 Rats Chronically Treated With 4-(Methylnitrosamino)-1-(3-pyridyl). Carcinogenesis. [Link]
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Sasajima, K., et al. (1982). Sequential morphological studies of the esophageal carcinoma of rats induced by N-methyl-N-amylnitrosamine. European Journal of Cancer & Clinical Oncology. [Link]
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Mirvish, S. S., & Salmasi, S. (1984). Enhancement of esophageal carcinogenesis induced in rats by N-amyl-N-methylnitrosamine in the presence of 12-O-tetradecanoylphorbol-13-acetate. Journal of the National Cancer Institute. [Link]
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Lee, H. W., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed. [Link]
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Komada, I., et al. (1990). Effect of dietary molybdenum on esophageal carcinogenesis in rats induced by N-methyl-N-benzylnitrosamine. Cancer Research. [Link]
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Carmella, S. G., et al. (2002). Extensive Metabolic Activation of the Tobacco-Specific Carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in Smokers. Cancer Epidemiology, Biomarkers & Prevention. [Link]
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Carmella, S. G., et al. (2002). Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers. Cancer Epidemiology, Biomarkers & Prevention. [Link]
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Lao, Y., & Hecht, S. S. (2019). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Toxins. [Link]
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Troubleshooting & Optimization
Improving the yield of 3-(METHYLNITROSAMINO)PROPIONITRILE synthesis
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Technical Support Center: Quantifying Modified Nanoparticles (MNPNs) in Complex Biological Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the significant challenges encountered when quantifying modified nanoparticles (MNPNs) in complex biological matrices such as blood, plasma, and tissue homogenates. Our goal is to move beyond simple protocols and explain the underlying principles that govern experimental success, ensuring your methodologies are both robust and reliable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges and conceptual hurdles researchers often face.
Question 1: Why is MNPN recovery often low and variable when extracted from biological samples?
Answer: Low and inconsistent recovery is one of the most common and frustrating issues. The primary cause is the immediate interaction of MNPNs with the biological milieu. Upon introduction to a biological fluid, proteins and other biomacromolecules rapidly adsorb to the nanoparticle surface, forming a "protein corona".[1][2][3][4] This corona alters the MNPN's physicochemical properties, including its size, surface charge, and agglomeration state, which directly impacts its behavior during extraction and analysis.[4][5]
-
Causality: The formation of the protein corona can mask the MNPN's surface modifications, which might be essential for specific affinity-based extraction methods. Furthermore, the increased hydrodynamic size due to the corona can lead to unintentional removal during centrifugation or filtration steps designed to clear cellular debris.[6][7] The composition of this corona is dynamic and changes over time, further contributing to variability between samples and experiments.[2]
Question 2: How does the protein corona directly interfere with different quantification techniques?
Answer: The protein corona creates significant interference across multiple analytical platforms:
-
For Fluorescence-Based Assays: If your MNPNs are fluorescently labeled, the corona can cause quenching of the fluorescent signal, leading to an underestimation of the nanoparticle concentration.[8] Conversely, some proteins within the corona may be autofluorescent, increasing the background signal. The corona can also sterically hinder the interaction of labeled MNPNs with detection antibodies or reagents.[9]
-
For Elemental Analysis (e.g., ICP-MS): While Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful tool for quantifying the elemental composition of MNPNs, the protein corona can still pose challenges.[10][11] The organic matrix of the corona can interfere with the plasma's efficiency in atomizing and ionizing the nanoparticle core, potentially leading to inaccurate readings.[12] Moreover, inefficient digestion of the biological matrix can leave residual organic matter that clogs the instrument's nebulizer and cones.[13]
-
For Ligand-Binding Assays (e.g., ELISA): The protein corona can mask the very ligands on the MNPN surface that the assay is designed to detect. This leads to a significant underestimation of the MNPN concentration, as the antibodies used in the ELISA cannot bind to their targets effectively.
Question 3: What causes MNPNs to aggregate in biological media, and how does this affect quantification?
Answer: Aggregation is a critical challenge because most quantification techniques are optimized for well-dispersed, individual nanoparticles.[5] Biological fluids are characterized by high ionic strengths and a high concentration of biomacromolecules, which can destabilize nanoparticles that rely on electrostatic repulsion for stability.[1][14]
-
Mechanism: The high salt concentration in biological media compresses the electrostatic double layer around the MNPNs, reducing repulsive forces and leading to aggregation.[14] The protein corona can also mediate aggregation by forming bridges between nanoparticles. Aggregation drastically alters the size and shape of the particles, which can lead to their rapid clearance from circulation or incorrect interpretation in size-based analytical methods like Dynamic Light Scattering (DLS).[10] For techniques like single-particle ICP-MS (spICP-MS), aggregation violates the core assumption of detecting individual particles, leading to inaccurate size and concentration measurements.[12][15]
Section 2: Troubleshooting Guides
This section provides a problem-and-solution framework for specific issues encountered during experiments.
Problem 1: High background signal and poor sensitivity in fluorescence-based assays.
| Potential Cause | Explanation | Recommended Solution |
| Autofluorescence of Biological Matrix | Components like NADH, collagen, and elastin in tissues and plasma naturally fluoresce, masking the signal from your labeled MNPNs. | Perform a pre-read of your samples before adding MNPNs to establish a baseline background. Use dyes with excitation/emission spectra in the near-infrared (NIR) range, where biological autofluorescence is minimal.[8] |
| Non-Specific Binding of MNPNs | MNPNs may adhere non-specifically to the walls of the microplate or other assay components, contributing to background signal.[16] | Add a blocking agent like Bovine Serum Albumin (BSA) or a non-ionic surfactant (e.g., Tween-20) to your assay buffers to passivate surfaces.[16] |
| Fluorescence Quenching/Dequenching | The protein corona or high local concentration of MNPNs can quench the fluorescent signal.[8] Conversely, dye leaking from the MNPNs can bind to serum proteins and dequench, giving a false positive signal.[8] | Validate the stability of your fluorescent label in the relevant biological matrix over time. Create a calibration curve using MNPNs spiked into the same biological matrix to account for matrix-induced signal changes.[17] |
Problem 2: Inconsistent and non-reproducible results from ICP-MS analysis.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Matrix Digestion | Residual organic material from incomplete digestion of tissue or plasma can cause signal suppression and clog the instrument interface.[13] | Optimize your acid digestion protocol. A common starting point for tissues is concentrated nitric acid with microwave assistance. Ensure the final solution is clear and free of particulates. For some applications, enzymatic hydrolysis can be a gentler alternative.[18][19] |
| Matrix Effects on Ionization | High concentrations of salts (e.g., sodium, potassium) in the digested biological sample can suppress the ionization of the target element in the plasma, leading to lower counts.[12] | Dilute the digested sample to reduce the total dissolved solids. Use matrix-matched calibration standards (i.e., standards prepared in a digested blank matrix) to compensate for these effects.[12] |
| MNPN Aggregation During Sample Preparation | The harsh conditions of acid digestion can sometimes cause certain types of MNPNs (e.g., silica) to aggregate or dissolve, altering the particle size distribution before analysis.[10] | For techniques like spICP-MS where particle integrity is crucial, consider less harsh extraction methods like alkaline hydrolysis or enzymatic digestion.[18] Always analyze samples as quickly as possible after dilution. |
Section 3: Protocols & Workflows
Protocol 1: Step-by-Step Workflow for Sample Preparation for ICP-MS Analysis of MNPNs in Tissue
This protocol provides a robust method for digesting tissue samples to quantify metal-based MNPNs.
Objective: To completely digest the biological matrix while preserving the elemental integrity of the MNPNs for accurate quantification.
Methodology:
-
Tissue Homogenization:
-
Accurately weigh 100-200 mg of the frozen tissue sample.
-
Add the tissue to a digestion vessel with 5 mL of ultrapure water.
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
-
-
Acid Digestion:
-
To the tissue homogenate, add 10 mL of concentrated (70%) nitric acid (HNO₃).
-
Expert Insight: Nitric acid is a strong oxidizing agent that efficiently breaks down organic matter. Using trace metal grade acid is crucial to avoid elemental contamination.
-
Loosely cap the digestion vessel to allow for gas release.
-
Place the vessel in a microwave digestion system. Ramp the temperature to 180°C over 15 minutes and hold for an additional 30 minutes.
-
Self-Validation: The resulting solution should be clear and colorless or pale yellow. Any remaining solids indicate incomplete digestion.
-
-
Final Dilution:
-
After cooling, carefully transfer the digestate to a 50 mL volumetric flask.
-
Bring the solution to the final volume with ultrapure water.
-
Causality: This dilution step is critical to reduce the acid concentration and total dissolved solids to levels compatible with the ICP-MS instrument, minimizing matrix effects.[12]
-
-
Analysis:
-
Analyze the final solution using ICP-MS. Prepare matrix-matched standards by spiking known concentrations of ionic standards into a digestate of control tissue.
-
Workflow Diagram: ICP-MS Sample Preparation
Caption: Workflow for tissue digestion for ICP-MS analysis.
Protocol 2: Assessing the Impact of the Protein Corona
Objective: To isolate and visualize the protein corona to understand its potential interference in quantification assays.
Methodology:
-
Incubation:
-
Incubate MNPNs in the biological fluid of interest (e.g., 50% human plasma) for a relevant time period (e.g., 1 hour) at 37°C.
-
-
Isolation of MNPN-Corona Complexes:
-
Layer the incubation mixture over a sucrose cushion (e.g., 30% sucrose in PBS).
-
Centrifuge at high speed (e.g., 20,000 x g for 30 minutes) to pellet the MNPN-protein complexes, leaving unbound proteins in the supernatant.[20]
-
Expert Insight: This centrifugation step is a critical separation method. The dense sucrose cushion helps to prevent the pelleting of unbound proteins, resulting in a cleaner isolate of the MNPN-corona complexes.[7][20]
-
-
Washing:
-
Carefully remove the supernatant and gently resuspend the pellet in a clean buffer (e.g., PBS). Repeat the centrifugation and washing step two more times to remove loosely bound proteins.
-
-
Protein Elution and Analysis:
-
Resuspend the final pellet in an SDS-PAGE loading buffer and boil for 5-10 minutes to elute the bound proteins from the MNPNs.
-
Separate the proteins by size using SDS-PAGE (1D sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Visualize the proteins using a stain like Coomassie Blue.
-
Workflow Diagram: Protein Corona Isolation
Caption: Workflow for isolating the nanoparticle protein corona.
References
-
Title: Surface Modifications of Nanoparticles for Stability in Biological Fluids Source: MDPI URL: [Link]
-
Title: Colloidal stability of polymeric nanoparticles in biological fluids Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Surface Modifications of Nanoparticles for Stability in Biological Fluids Source: PubMed URL: [Link]
-
Title: Main Strategies of the Sample Preparation of Biological Samples Containing Nanoparticles for Their Subsequent Analysis by Single Particle Inductively Coupled Plasma Mass Spectrometry: A Mini-Review Source: ResearchGate URL: [Link]
-
Title: Analytical Methods for Nanomaterial Determination in Biological Matrices Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Overcoming challenges in single particle inductively coupled plasma mass spectrometry measurement of silver nanoparticles Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Understanding the nanoparticle–protein corona using methods to quantify exchange rates and affinities of proteins for nanoparticles Source: PNAS URL: [Link]
-
Title: Challenges in measuring nanoparticles and microparticles by single particle ICP-QMS and ICP-TOFMS Source: RSC Publishing URL: [Link]
-
Title: Analytical approaches for characterizing and quantifying engineered nanoparticles in biological matrices from an (eco)toxicological perspective: Old challenges, new methods and techniques Source: ResearchGate URL: [Link]
-
Title: Overcoming challenges in single particle inductively coupled plasma mass spectrometry measurement of silver nanoparticles Source: National Institute of Standards and Technology URL: [Link]
-
Title: Nanoparticle colloidal stability in cell culture media and impact on cellular interactions Source: RSC Publishing URL: [Link]
-
Title: (PDF) Surface Modifications of Nanoparticles for Stability in Biological Fluids Source: ResearchGate URL: [Link]
-
Title: (PDF) Quantitative profiling of the protein coronas that form around nanoparticles Source: ResearchGate URL: [Link]
-
Title: Rapid Multielement Nanoparticle Analysis Using Single-Particle ICP-MS/MS Source: Spectroscopy Online URL: [Link]
-
Title: Advanced Characterization and Sample Preparation Strategies for Nanoformulations Source: MDPI URL: [Link]
-
Title: Advances in ICP‐MS‐Based Nanoparticle Characterization: Techniques and Challenges in Biological Sample Analysis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics Source: Hiyka URL: [Link]
-
Title: Advanced bioanalytical techniques for pharmacokinetic studies of nanocarrier drug delivery systems Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Main Strategies of the Sample Preparation of Biological Samples Containing Nanoparticles for Their Subsequent Analysis by Single Particle Inductively Coupled Plasma Mass Spectrometry: A Mini-Review Source: Orscience URL: [Link]
-
Title: Quantifying fluorescent nanoparticle uptake in mammalian cells using a plate reader Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Determination of metallic nanoparticles in biological samples by single particle ICP-MS: a systematic review from sample collection to analysis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Protein Corona of Nanoparticles: Isolation and Analysis Source: ACS Publications URL: [Link]
-
Title: Effect of the protein corona on nanoparticles for modulating cytotoxicity and immunotoxicity Source: Dove Press URL: [Link]
-
Title: Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Impact of Protein Corona in Nanoflare-based Biomolecular Detection and Quantification. Source: Semantic Scholar URL: [Link]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Integrity of 3-(METHYLNITROSAMINO)PROPIONITRILE (MNPN) Analytical Standards
Welcome to the dedicated technical support center for the handling and analysis of 3-(METHYLNITROSAMINO)PROPIONITRILE (MNPN) analytical standards. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for preventing the degradation of this critical compound during experimental workflows. As a potent carcinogen and a significant analyte in safety and quality control studies, maintaining the integrity of MNPN standards is paramount for accurate and reliable data.[1][2][3][4][5][6][7]
This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Storage and Handling of MNPN Analytical Standards
Question 1: What are the optimal storage conditions for MNPN analytical standards to prevent degradation?
Answer: 3-(Methylnitrosamino)propionitrile is susceptible to degradation if not stored properly. To ensure its stability, it is crucial to adhere to the following storage conditions. MNPN is a light-yellow oil and is known to be light-sensitive.[1] Therefore, it should always be stored in amber vials to protect it from light.[8]
For long-term storage, it is recommended to keep the standard at -20°C in a freezer. For short-term storage, a refrigerator at 2-8°C is suitable.[8] To prevent potential reactions with atmospheric components, it is best practice to store MNPN under an inert atmosphere, such as nitrogen or argon.[8]
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term: -20°C; Short-term: 2-8°C | Minimizes thermal degradation. |
| Light | Amber vials | Protects from photodegradation.[8] |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents oxidation.[8] |
Question 2: My MNPN standard has changed color. Is it still viable?
Answer: A noticeable change in the color of your MNPN standard from its typical pale or light yellow appearance could indicate degradation.[1] You should not use a standard that has visibly changed. It is recommended to discard the discolored standard and use a fresh, properly stored one to ensure the accuracy of your analytical results.
Question 3: What solvents are compatible with MNPN for preparing stock and working solutions?
Answer: MNPN is slightly soluble in chloroform and ethyl acetate.[8] For analytical purposes, especially for liquid chromatography-mass spectrometry (LC-MS), methanol is a commonly used and appropriate solvent for preparing stock and working solutions.[9] It is crucial to use high-purity, LC-MS grade solvents to avoid introducing contaminants that could interfere with your analysis or promote degradation.
Section 2: Understanding and Preventing MNPN Degradation Pathways
Question 4: What are the primary degradation pathways for MNPN that I should be aware of during my experiments?
Answer: Based on the chemical structure of MNPN, which contains both a nitrosamine and a nitrile functional group, and general knowledge of nitrosamine chemistry, we can anticipate several degradation pathways under stress conditions.[8]
-
Hydrolysis: The propionitrile group is susceptible to hydrolysis under both acidic and basic conditions.[1][10][11][12] This can lead to the formation of 3-(methylnitrosamino)propionamide as an intermediate, and ultimately 3-(methylnitrosamino)propanoic acid. The nitrosamine functional group itself can also be susceptible to degradation in strongly acidic solutions.[13]
-
Photodegradation: Exposure to light, particularly UV light, can cause cleavage of the N-N bond in the nitrosamine group, leading to the formation of secondary amines and nitric oxide radicals.[8]
-
Thermal Degradation: High temperatures can lead to the decomposition of MNPN. The exact products of thermal degradation are complex and can involve cleavage of the N-N bond and reactions of the propionitrile group.[8]
-
Oxidative Degradation: MNPN is incompatible with strong oxidizing agents.[1] Oxidative stress can lead to the formation of various oxidized products, potentially including nitrite and nitrate derivatives.[8]
Below is a diagram illustrating the predicted degradation pathways of MNPN.
Caption: Predicted degradation pathways of MNPN.
Question 5: How can I prevent the in-situ formation of nitrosamines, which could lead to false positives in my MNPN analysis?
Answer: The artificial formation of nitrosamines during analysis is a significant concern. This can occur if trace amounts of nitrites are present in your sample or reagents and react with amine precursors under certain conditions, such as acidic pH. To mitigate this, consider the following:
-
pH Control: Avoid highly acidic conditions during sample preparation if possible.
-
Use of Scavengers: Incorporate a nitrite scavenger, such as ascorbic acid (Vitamin C) or sodium azide, into your sample preparation workflow. These agents react with and remove residual nitrites, preventing them from forming new nitrosamines.
Section 3: Analytical Methodology and Troubleshooting
Question 6: What is a recommended starting point for an LC-MS/MS method for the analysis of MNPN?
Answer: A sensitive and selective LC-MS/MS method is essential for the accurate quantification of MNPN. Based on methods developed for similar nitrosamine impurities, here is a recommended starting point for method development.[9]
Experimental Protocol: LC-MS/MS Method for MNPN Analysis
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable diluent (e.g., methanol) to achieve a target concentration.
-
To prevent in-situ formation, consider adding a nitrite scavenger to your diluent.
-
Vortex and/or sonicate to ensure complete dissolution.
-
Centrifuge the sample to pellet any undissolved particulates.
-
Filter the supernatant through a 0.22 µm syringe filter (ensure the filter material does not leach nitrosamines) into an autosampler vial.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: Develop a gradient elution to ensure good separation of MNPN from matrix components and potential degradation products.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintain a constant temperature, e.g., 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for MNPN. A common approach for nitrosamines is to monitor the loss of the nitroso group (-NO). For MNPN (MW 113.12), the protonated molecule [M+H]⁺ would be m/z 114.1. A potential product ion would result from the loss of the N=O group, leading to a fragment at m/z 84.1.
-
Source Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) according to your instrument manufacturer's recommendations.
-
Below is a workflow diagram for the analytical method.
Caption: General analytical workflow for MNPN analysis.
Question 7: I am observing peak tailing or poor peak shape for MNPN in my chromatogram. What are the possible causes and solutions?
Answer: Poor peak shape can be due to several factors. Here is a troubleshooting guide:
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute your sample and re-inject. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate. The use of a small amount of an acid modifier like formic acid can help improve peak shape for amine-containing compounds. |
| Column Contamination | Wash the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column. |
| Inappropriate Solvent | Ensure your sample diluent is compatible with the mobile phase. A mismatch can cause peak distortion. |
Question 8: My results are not reproducible. What should I investigate?
Answer: Lack of reproducibility is a common issue in trace analysis. A systematic approach is needed to identify the root cause.
Caption: Troubleshooting workflow for non-reproducible results.
Start by evaluating your sample preparation procedure for any inconsistencies. If sample preparation is consistent, move on to verifying the performance of your LC-MS/MS system by running system suitability tests. Finally, assess the robustness of your analytical method by evaluating the impact of small, deliberate variations in method parameters.
References
-
ScienceAsia. (n.d.). iV-NITROSO COMPOUNDS : ENVIRONMENTAL CARCINOGENS. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1329834-39-0| Chemical Name : 3-(Methylnitrosamino)propionitrile-d3. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, September 2). Liquid Chromatography-High Resolution Mass Spectrometry LC-ESI-HRMS) Method for the Determination of MNP in Rifampin and CPNP in. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 12). Nitrosamine Degradation Pathways. Retrieved from [Link]
-
ACS Publications. (2021, January 21). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitroso. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Methylnitrosoamino)propanenitrile. Retrieved from [Link]
-
FreeThink Technologies. (n.d.). Nitrosamine degradation pathways: In silico knowledge. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. Retrieved from [Link]
-
ACS Publications. (2023, July 7). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Retrieved from [Link]
-
YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1329834-39-0| Chemical Name : 3-(Methylnitrosamino)propionitrile-d3. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, November 2). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Retrieved from [Link]
- Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
-
Monash University. (n.d.). LC-MS analysis of the degradation products of a sprayable, biodegradable poly(ester-urethane-urea). Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic pathways for the thermal degradation of PAN and reactions.... Retrieved from [Link]
-
ResearchGate. (n.d.). LC-MS identification of the degradation products of eplerenone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. Retrieved from [Link]
-
NRC Publications Archive - Canada.ca. (n.d.). Thermal decomposition products of polyacrylonitrile. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 60153-49-3 | Product Name : 3-(Methylnitrosamino)propionitrile. Retrieved from [Link]
-
AK Lectures. (n.d.). Acid Induced Hydrolysis of Nitriles. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
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Technical Support Center: Troubleshooting Variability in N-Nitroso Compound-Induced Tumorigenesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: Quick-Start FAQs
This section addresses common high-level questions. For more detailed solutions, please proceed to the In-Depth Troubleshooting Guides.
Q1: We are seeing significantly lower/higher tumor incidence than expected. What is the first thing we should check?
A1: The first and most critical step is to perform a comprehensive audit of your carcinogen preparation and dosing procedure. Inconsistent or inaccurate dosing is the most frequent cause of drastic deviations from expected tumor incidence.[3] This includes verifying the initial weight of the carcinogen, the final concentration of the dosing solution, the stability of the compound in its vehicle, and the precision of the administration technique (e.g., gavage, injection).
Q2: Can the specific strain of our rodents be the cause of our inconsistent results?
A2: Absolutely. Genetic background plays a crucial role in susceptibility to chemical carcinogens.[4] Different strains of rats and mice exhibit significant differences in metabolic pathways, DNA repair efficiency, and immune response, all of which impact tumor development.[5] For instance, Wistar WU and Fischer F344 rat strains are known to yield high incidences of prostate tumors in MNU-testosterone models.[4] Ensure you are using the recommended strain for your target tumor type and that your animal supplier has a consistent genetic profile for that strain.
Q3: Our control group is developing spontaneous tumors. How do we differentiate these from carcinogen-induced tumors?
A3: High background tumor incidence in control animals can confound results.[6] It is essential to consult historical control data for the specific rodent strain and age from your supplier or from published literature.[6] This provides a baseline for the expected rate of spontaneous tumors.[6] If your control rates are abnormally high, it may point to underlying issues with diet, environment, or a genetic drift in the colony. Statistical analysis should always account for the background incidence.[7][8]
Q4: How much can diet affect our tumor study?
A4: Diet has a profound impact on carcinogenesis.[9][10] Components like fat, protein, and micronutrients can alter carcinogen metabolism, inflammation, and hormonal pathways.[9][10][11] For example, high-fat diets have been shown to enhance colon and liver tumor induction in some models.[9][10] It is critical to use a standardized, fixed-formula diet throughout the study and to ensure the diet does not contain components that could interfere with the specific mechanism of your carcinogen.
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving variability, organized by experimental phase.
Guide 1: Animal Model and Husbandry
Variability often originates from the animals themselves or their living conditions.
Problem: High inter-animal variability in tumor latency or size.
| Potential Cause | Scientific Rationale & Explanation | Troubleshooting Action |
| Genetic Drift in Colony | Even within an inbred strain, genetic drift can occur over time, leading to subpopulations with different susceptibilities to carcinogenesis. | Source animals from a reputable vendor that performs regular genetic monitoring. If maintaining an in-house colony, periodically re-introduce foundation stock. |
| Microbiome Differences | The gut microbiome influences metabolism and systemic inflammation.[12] Variations in gut flora between animals can alter the host's response to carcinogens, particularly those administered orally. | Standardize husbandry practices. House animals in the same room, use the same sterilized bedding and water source, and avoid co-housing with animals from other studies. |
| Subtle Health Differences | Subclinical infections can activate the immune system, creating a chronic inflammatory state that can either promote or inhibit carcinogenesis, introducing a major variable. | Implement a robust sentinel animal health monitoring program. Ensure all animals are free of common rodent pathogens before starting the study. |
| Environmental Stress | Factors like noise, improper light cycles, cage overcrowding, or inconsistent handling can induce a chronic stress response (elevated corticosteroids), which has complex, often unpredictable, effects on tumor growth and immune surveillance. | Adhere strictly to AAALAC guidelines for housing and care. Ensure consistent light/dark cycles, maintain stable temperature/humidity, and use standardized handling procedures for all animals. |
Guide 2: Carcinogen Preparation and Administration
The carcinogen itself is a primary source of potential error. MNNG, for example, is an alkylating agent that directly methylates DNA, primarily at the O6 and N7 positions of guanine, leading to mutations if not repaired.[1][13] The accuracy of its delivery is paramount.
Problem: Study-wide failure to induce tumors or unexpectedly high toxicity.
| Potential Cause | Scientific Rationale & Explanation | Troubleshooting Action |
| Carcinogen Degradation | MNNG and other N-nitroso compounds can be sensitive to light, pH, and temperature.[13] MNNG produces different reactive species in acidic vs. basic solutions.[13] Improper storage or handling can lead to a loss of potency, resulting in under-dosing. | Purchase carcinogen from a reputable supplier with a certificate of analysis. Store protected from light and at the recommended temperature. Prepare solutions fresh before each use and validate the stability in your chosen vehicle if used over several hours. |
| Inaccurate Dosing Volume/Concentration | Simple errors in weighing the compound, calculating dilutions, or calibrating pipettes can lead to significant dosing errors across the entire cohort. | Use a calibrated analytical balance in a draft-free enclosure. Validate the calculation of the final concentration. Use positive displacement pipettes for viscous vehicles. Have a second technician independently verify all calculations and initial measurements. |
| Incorrect Administration Route | The route of administration (e.g., oral gavage, intrarectal, injection) determines the tissues exposed and the metabolic path of the carcinogen.[3] Incorrect technique can lead to inconsistent dosage delivery or exposure of non-target organs. | Ensure all personnel are thoroughly trained and proficient in the specific administration technique. For oral gavage, use appropriate needle size to prevent esophageal or stomach perforation. For topical/local administration, ensure consistent application volume and area. |
Protocol: Preparation of MNNG Dosing Solution for Oral Gavage
This protocol is a self-validating system designed to minimize error.
-
Pre-Calculation & Verification:
-
Determine the target dose (e.g., mg/kg) and the dosing volume (e.g., 5 mL/kg).
-
Calculate the required concentration (mg/mL).
-
Calculate the total volume of solution needed for the entire cohort plus a ~10% overage.
-
Have a second researcher independently perform and verify all calculations.
-
-
Compound Handling:
-
Work in a certified chemical fume hood, wearing appropriate PPE (gloves, lab coat, eye protection). MNNG is a probable human carcinogen.[13]
-
Allow the MNNG vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of MNNG powder using an analytical balance. Record the exact weight.
-
-
Solubilization & Verification:
-
Choose an appropriate vehicle (e.g., Dimethyl sulfoxide (DMSO) followed by dilution in saline or corn oil). The vehicle choice can impact absorption and stability.
-
Add a small amount of vehicle to the MNNG powder and vortex until fully dissolved. Visually inspect for any remaining particulate matter.
-
Bring the solution to the final calculated volume with the remaining vehicle. Mix thoroughly.
-
Self-Validation Step: Prepare a small, known concentration standard. Use UV-Vis spectrophotometry to confirm the concentration of the dosing solution against the standard, if an established absorbance spectrum is available.
-
-
Dosing:
-
Use a calibrated, adjustable pipette or a new, sterile syringe for each animal.
-
Weigh each animal immediately before dosing to calculate the precise volume needed.
-
Administer the solution carefully via the chosen route. Record the time and actual volume administered for each animal.
-
Guide 3: Data Interpretation and Confounding Factors
Problem: Statistically significant results that are difficult to replicate or seem biologically implausible.
| Potential Cause | Scientific Rationale & Explanation | Troubleshooting Action |
| High Background Incidence | As mentioned in the FAQ, some strains have a high spontaneous rate of certain tumors, which can mask or exaggerate a treatment effect.[6] | Always run a concurrent vehicle-control group. Compare your control group's incidence with historical data from the vendor and recent publications to ensure your baseline is not anomalous.[6] |
| Dietary Inconsistencies | Changes in diet formulation between batches from a supplier can introduce variables. Components like animal protein, fat, and certain phytonutrients can significantly modulate carcinogenesis.[9][10][11][14] | Use a fixed-formula, purified diet (e.g., AIN-93G) instead of a standard grain-based chow, which can have high batch-to-batch variability. Ensure the diet is stored properly to prevent nutrient degradation or contamination. |
| Observer Bias | Non-blinded assessment of tumor palpation, necropsy findings, or histopathology can introduce unconscious bias in data collection. | Whenever possible, the personnel responsible for tumor measurement, scoring, and pathological analysis should be blinded to the treatment groups. |
Part 3: Visualized Workflows and Data
Troubleshooting Logic Flow
This diagram outlines a systematic process for diagnosing the source of variability in tumor incidence.
Caption: A flowchart for troubleshooting tumor incidence variability.
General Experimental Workflow
This diagram shows the critical stages of a typical chemically induced carcinogenesis study where protocol adherence is essential.
Caption: Standard workflow for a chemical carcinogenesis study.
Comparative Data: Rodent Strain Susceptibility
The choice of animal model is a critical determinant of study outcome. The table below summarizes general susceptibility patterns for N-nitroso compounds, but researchers must consult specific literature for their target organ.
| Rodent Strain | Common Target Organs for MNNG/MNU | General Susceptibility & Notes |
| Sprague-Dawley Rat | Mammary gland, forestomach, esophagus | High susceptibility to mammary carcinogenesis, making it a classic model for breast cancer research.[2] |
| Wistar Rat | Stomach, prostate (with testosterone) | Often used for gastric cancer models. Wistar WU strain shows high prostate cancer incidence.[4] |
| Fischer 344 Rat | Prostate (with testosterone), bladder, colon | Another strain with high susceptibility to prostate cancer induction.[4] Often used in NTP studies. |
| C57BL/6 Mouse | Forestomach, colon, rectum | A common inbred strain used for gastric and colorectal cancer models.[15][16] |
| A/J Mouse | Lung | Particularly susceptible to lung carcinogens.[17] |
Note: This table is a general guide. Incidence rates are highly dependent on the specific dose, route, and duration of carcinogen administration.
References
-
Dietary effects on chemical carcinogenesis in animal models for colon and liver tumors. PubMed.[Link]
-
Mechanisms and applications of N-Methyl-N'-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges. Frontiers in Oncology.[Link]
-
Dietary Effects on Chemical Carcinogenesis in Animal Models for Colon and Liver Tumors. AACR Journals.[Link]
-
Methylnitronitrosoguanidine. Wikipedia.[Link]
-
Experimental Model of Rectal Carcinogenesis Induced by N-Methyl-N-Nitrosoguanidine in Mice with Endoscopic Evaluation. National Institutes of Health (NIH).[Link]
-
N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3. PubChem.[Link]
-
The Need for Long-term Rodent Carcinogenicity Studies of Pharmaceuticals. U.S. Food and Drug Administration (FDA).[Link]
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TESTING FOR CARCINOGENICITY OF PHARMACEUTICALS S1B(R1). International Council for Harmonisation (ICH).[Link]
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Animal Protein as a Carcinogen. Center for Nutrition Studies.[Link]
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INTERNATIONAL CONFERENCE ON HARMONISATION OF TECHNICAL REQUIREMENTS FOR REGISTRATION OF PHARMACEUTICALS FOR HUMAN USE TESTING FO. Pharmaceuticals and Medical Devices Agency (PMDA).[Link]
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Mechanism of action of N-nitroso compounds in animal body. ResearchGate.[Link]
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Nutrition and dietary carcinogens. Oxford Academic.[Link]
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N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1. National Institutes of Health (NIH).[Link]
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N-Nitroso compounds and childhood brain tumors: a case-control study. National Institutes of Health (NIH).[Link]
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Guidance for Industry Carcinogenicity Study Protocol Submissions. U.S. Food and Drug Administration (FDA).[Link]
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N-methyl-N'-nitro-N-nitrosoguanidine activates multiple cell death mechanisms in human fibroblasts. PubMed.[Link]
-
ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals. European Medicines Agency (EMA).[Link]
-
The MNU Plus Testosterone Rat Model of Prostate Carcinogenesis. National Institutes of Health (NIH).[Link]
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Carcinogenic effects of N-nitroso compounds in the environment. CABI Digital Library.[Link]
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The MNU Plus Testosterone Rat Model of Prostate Carcinogenesis. National Institutes of Health (NIH).[Link]
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Mechanisms and applications of N-Methyl-N'-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges. National Institutes of Health (NIH).[Link]
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Poultry and Livestock Exposure and Cancer Risk among Farmers in the Agricultural Health Study. National Institutes of Health (NIH).[Link]
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Mechanisms and applications of N-Methyl-N'-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges. ResearchGate.[Link]
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Review: Animal models of N-Methyl-N-nitrosourea-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials. PubMed.[Link]
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Animal farming and the risk of lympho-hematopoietic cancers – a meta-analysis of three cohort studies within the AGRICOH consortium. National Institutes of Health (NIH).[Link]
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Mammalian models of chemically induced primary malignancies exploitable for imaging-based preclinical theragnostic research. National Institutes of Health (NIH).[Link]
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Blocking the endogenous formation of N-nitroso compounds and related carcinogens. PubMed.[Link]
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N-METHYL-N′-NITRO-N-NITROSOGUANIDINE (MNNG) (Group 2A). National Center for Biotechnology Information (NCBI).[Link]
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MNU-induced mouse tumor. ResearchGate.[Link]
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Residential proximity to intensive animal agriculture and risk of lymphohematopoietic cancers in the Agricultural Health Study. National Institutes of Health (NIH).[Link]
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Why are animals used in cancer research? European Animal Research Association.[Link]
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Exposure to Farm Animals and Risk of Lung Cancer in the AGRICAN Cohort. Oxford Academic.[Link]
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Consideration of the variability in control tumor incidence data at the Ramazzini Institute in evaluating treatment-related effects following chemical exposure. Taylor & Francis Online.[Link]
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Analysis of Animal Carcinogenicity Experiments with Multiple Tumor Typ. Collection of Biostatistics Research Archive.[Link]
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Estimating tumor incidence rates in animal carcinogenicity experiments. PubMed.[Link]
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Conflicting Views on Chemical Carcinogenesis Arising from the Design and Evaluation of Rodent Carcinogenicity Studies. National Institutes of Health (NIH).[Link]
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Guidance for Industry - Statistical Aspects of the Design, Analysis, and Interpretation of Chronic Rodent Carcinogenicity Studies of Pharmaceuticals. U.S. Food and Drug Administration (FDA).[Link]
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Tumor Models in Rodents. University of Kentucky Research.[Link]
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Technical Support Center: Enhancing Detection Sensitivity for 3-(Methylnitrosamino)propionitrile (MNPN) and Related Nitrosamines
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals tackling the challenge of detecting trace levels of 3-(methylnitrosamino)propionitrile (MNPN) and other nitrosamine impurities. The presence of nitrosamines, even at minute concentrations, is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent acceptable intake (AI) limits, often in the nanogram-per-day range, mandating the use of highly sensitive and robust analytical methods.[3][4]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the sensitivity of your analytical methods. While specific literature on MNPN is limited, the principles outlined here are derived from extensive experience and established best practices in trace-level nitrosamine analysis.
Section 1: The Critical Role of Sample Preparation
Achieving low limits of detection begins long before the sample reaches the instrument. Your sample preparation strategy is the foundation for a sensitive assay. Its primary goals are to isolate MNPN from complex matrices, remove interfering substances, and concentrate the analyte to a level that is readily detectable.[5]
Frequently Asked Questions: Sample Preparation
Q1: My MNPN signal is weak and inconsistent. Could my sample preparation be the problem?
A1: Absolutely. This is a classic symptom of inadequate sample cleanup or poor analyte recovery. Complex sample matrices, such as those from active pharmaceutical ingredients (APIs) or finished drug products, contain excipients and other compounds that can interfere with analysis, primarily through a phenomenon known as matrix effects.[6] Inconsistent sample preparation techniques will also lead to high variability in your results.[7]
Q2: What is the most effective technique for extracting and concentrating MNPN from a complex matrix?
A2: Solid-Phase Extraction (SPE) is a highly effective and widely adopted technique for cleaning and concentrating nitrosamines from various samples.[8] It offers superior selectivity and reproducibility compared to traditional liquid-liquid extraction (LLE).[8] The choice of SPE sorbent is critical and depends on the physicochemical properties of both the analyte and the matrix.
Table 1: Comparison of Common SPE Sorbents for Nitrosamine Analysis
| Sorbent Type | Mechanism | Best For | Considerations |
| Coconut Charcoal | Adsorption | Broad-spectrum nitrosamine extraction from aqueous samples. Recommended in EPA Method 521.[9] | Requires specific conditioning and elution solvents. |
| Florisil® | Adsorption (Magnesium Silicate) | Cleanup of fatty matrices.[10] | May require a multi-step elution process for quantitative recovery of all nitrosamines.[10] |
| Polymeric (e.g., HLB) | Reversed-Phase / Ion-Exchange | Retaining small, polar nitrosamines from aqueous solutions. | High capacity and stability across a wide pH range. |
| Graphitic Carbon | Adsorption | Separating target analytes from salts and other interferences.[11] | Can provide very clean extracts for ultra-fast analysis.[11] |
Troubleshooting Guide: Solid-Phase Extraction (SPE)
Issue: I am experiencing low and erratic recovery of MNPN after SPE.
This is a common challenge that can often be resolved by systematically evaluating your protocol.
-
Q: Have I properly conditioned the SPE cartridge?
-
A: Improper conditioning is a primary cause of low recovery. The sorbent must be activated and equilibrated with a solvent similar in composition to your sample loading solution. Skipping or rushing this step prevents the sorbent from effectively retaining the analyte.
-
-
Q: Is my sample loading too fast?
-
A: Yes, flow rate is critical. A flow rate that is too high does not allow sufficient time for the analyte to interact with and be retained by the sorbent. An automated SPE system can improve consistency and reduce variability from manual sample handling.[7]
-
-
Q: Am I losing the analyte during the wash step?
-
A: It's possible. The wash solvent should be strong enough to remove weakly bound interferences but not so strong that it elutes the target analyte. If you suspect analyte loss, collect the wash fraction and analyze it.
-
-
Q: Is my elution solvent strong enough to recover MNPN?
-
A: Incomplete elution is another major factor in low recovery. You may need a stronger solvent or a larger volume to ensure all the bound MNPN is recovered from the cartridge. For reversed-phase sorbents, a higher percentage of organic solvent is needed. For adsorption-based sorbents, a more polar solvent like dichloromethane (DCM) or a mixture may be required.[10]
-
Experimental Workflow: Generic SPE Protocol for MNPN
Below is a foundational, step-by-step protocol for an SPE workflow. This should be optimized for your specific sample matrix and chosen sorbent.
Caption: A generalized workflow for Solid-Phase Extraction (SPE).
Section 2: Optimizing LC-MS/MS for Maximum Sensitivity
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for nitrosamine analysis due to its exceptional sensitivity and selectivity.[12][13] Proper method development and optimization are essential to reach the low parts-per-billion (ppb) or even parts-per-trillion (ppt) levels required.
Frequently Asked Questions: LC-MS/MS Analysis
Q1: Why is my signal for MNPN suppressed, even after sample cleanup?
A1: You are likely encountering matrix effects . This occurs when co-eluting compounds from your sample matrix interfere with the ionization of your target analyte in the mass spectrometer's source, leading to a suppressed (or sometimes enhanced) signal.[6] Even with good cleanup, residual matrix components can still be present.
Q2: How can I definitively diagnose and compensate for matrix effects?
A2: The most effective way to both diagnose and correct for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) .[6][14] A SIL-IS for MNPN would be chemically identical but mass-shifted, causing it to co-elute and experience the exact same ionization suppression or enhancement as the native analyte. By calculating the ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to highly accurate and precise quantification.
If a specific SIL-IS is unavailable, the post-extraction spike method can quantify the extent of the matrix effect.[6] This involves comparing the analyte's response in a neat solvent to its response when spiked into a blank matrix extract.
Caption: Ion suppression caused by matrix effects in the MS source.
Troubleshooting Guide: LC-MS/MS Optimization
Issue: I have a low signal-to-noise ratio and poor peak shape for MNPN.
-
Q: Is my ionization source optimal for MNPN?
-
A: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) is often recommended for nitrosamine analysis as it can be less susceptible to matrix effects and performs well for small, relatively non-polar molecules.[5][15][16] Experiment with both if your instrument allows. Also, ensure source parameters like gas flows, temperatures, and voltages are fully optimized.
-
-
Q: Have I chosen the right HPLC column?
-
A: For small, polar compounds like many nitrosamines, standard C18 columns may provide insufficient retention. Consider a column with a different stationary phase, such as a biphenyl phase , which can offer improved retention for compounds with aromatic or polarizable structures.[15]
-
-
Q: Are my mobile phase and gradient conditions correct?
-
A: Ensure your mobile phase contains an appropriate additive to promote ionization. For positive ion mode, 0.1% formic acid is standard.[16] A well-designed gradient is crucial to separate MNPN from matrix interferences. A shallow, slow gradient around the elution time of your analyte can significantly improve resolution and sensitivity.
-
Table 2: Typical Starting LC-MS/MS Parameters for Nitrosamine Analysis
| Parameter | Typical Setting | Rationale |
| Column | Biphenyl or F5 phase, <3 µm particle size | Enhanced retention for small polar analytes.[15][17] |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for positive mode ionization.[16] |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile | Elutes analytes from the reversed-phase column. |
| Ionization Mode | APCI (+), Positive Ion | Often provides better sensitivity and less matrix suppression for nitrosamines.[15] |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[13] |
| Declustering Potential | Compound-dependent optimization required | Prevents in-source fragmentation and maximizes precursor ion signal.[15] |
| Collision Energy | Compound-dependent optimization required | Maximizes the signal of the specific product ion for quantification.[15] |
Section 3: Alternative and Confirmatory Techniques
While LC-MS/MS is the primary workhorse, other techniques can be valuable for confirmation or when certain equipment is unavailable.
Frequently Asked Questions: Alternative Methods
Q1: When is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable choice?
A1: GC-MS is an excellent technique for analyzing volatile and thermally stable nitrosamines.[12] It can offer very high chromatographic resolution. For less volatile or thermally labile compounds, derivatization may be necessary to make them suitable for GC analysis.[18] A key advantage of GC-MS is that it is often less prone to the type of matrix-induced ion suppression seen in LC-ESI-MS.
Q2: Is it possible to achieve sensitive detection of MNPN without a mass spectrometer?
A2: Yes, though it requires a more involved sample preparation process. High-Performance Liquid Chromatography with a Fluorescence Detector (HPLC-FLD) can achieve excellent sensitivity through chemical derivatization.[18] This involves a two-step reaction:
-
Denitrosation: The nitroso group is chemically removed from the MNPN molecule, yielding its corresponding secondary amine.[19]
-
Derivatization: The newly formed amine is reacted with a fluorescent tagging agent, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), to create a highly fluorescent product that can be detected at very low levels.[19][20]
Experimental Workflow: HPLC-FLD Derivatization
This workflow illustrates the chemical conversion necessary for fluorescence detection.
Caption: Chemical derivatization workflow for HPLC-FLD analysis.
Section 4: General FAQs
Q: How do I know what Limit of Quantitation (LOQ) I need to achieve for MNPN?
A: The required LOQ is dictated by the regulatory Acceptable Intake (AI) limit for the specific nitrosamine and the maximum daily dose (MDD) of the drug product. For example, the AI for N-nitrosodiethylamine (NDEA) is 26.5 ng/day. Your analytical method must be sensitive enough to quantify MNPN at a level well below its specific AI limit when considering the MDD. If a specific AI for MNPN is not available, regulatory guidance provides frameworks for its determination.[21] All methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[22][23]
Q: Where can I obtain a certified reference standard for 3-(Methylnitrosamino)propionitrile?
A: High-purity analytical reference standards for MNPN are available from specialized chemical suppliers. It is crucial to use a well-characterized standard from a reputable source to ensure the accuracy of your quantitative results. Several vendors, including LGC Standards, MedChemExpress, and Santa Cruz Biotechnology, list this compound.[24][25][26]
References
-
U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.gov. [Link]
-
Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. SeparationScience.com. [Link]
-
Journal of Food Science. (2006). Rapid Solid-Phase Extraction Method for the Detection of Volatile Nitrosamines in Food. Wiley Online Library. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS). ResolveMass.com. [Link]
-
American Laboratory. (2012). Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. AmericanLaboratory.com. [Link]
-
ResolveMass Laboratories Inc. (2025). Emerging Tech in Nitrosamine Testing. ResolveMass.com. [Link]
-
Agilent Technologies. (n.d.). Determination of Nitrosamine Impurities Using the High-Resolution Agilent 6546 LC/Q-TOF. Agilent.com. [Link]
-
Waters. (n.d.). Nitrosamine Analysis | For Control of N-Nitrosamines in Pharmaceuticals. Waters.com. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals. EDQM.eu. [Link]
-
ResolveMass Laboratories Inc. (2025). Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass.com. [Link]
-
Agilent Technologies. (2020). Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. Agilent.com. [Link]
-
Eurofins. (n.d.). Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. Eurofins.com. [Link]
-
National Institutes of Health. (2021). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. NIH.gov. [Link]
-
RAPS. (2023). FDA sets acceptable intake limits for nitrosamines in drugs. RAPS.org. [Link]
-
Chromatography Online. (2024). SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. ChromatographyOnline.com. [Link]
-
SK pharmteco. (n.d.). Nitrosamines in Food and Beverages. SKpharmteco.com. [Link]
-
PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA.go.jp. [Link]
-
MED Institute. (2023). FDA's New Guidance on Nitrosamine and Nitrosamine- Drug Substance Related Impurities and Recommended Acceptable Intake Limits. MEDinstitute.com. [Link]
-
Arnold & Porter. (2024). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. ArnoldPorter.com. [Link]
-
ResearchGate. (2024). Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. ResearchGate.net. [Link]
-
National Institutes of Health. (2022). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). NIH.gov. [Link]
-
U.S. Food and Drug Administration. (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. FDA.gov. [Link]
-
Nitrosamines Exchange. (2021). USP-Nitrosamine Education: Matrix Effect?. Nitrosamines-Exchange.com. [Link]
-
ResearchGate. (2011). Derivatization Method for Determination of Nitrosamines by GC–MS. ResearchGate.net. [Link]
-
ACS Publications. (2023). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS.org. [Link]
-
PreScouter. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. PreScouter.com. [Link]
-
MDPI. (2021). Development and Validation of a Method for the Semi-Quantitative Determination of N-Nitrosamines in Active Pharmaceutical Ingredient Enalapril Maleate by Means of Derivatisation and Detection by HPLC with Fluorimetric Detector. MDPI.com. [Link]
-
MDPI. (2022). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. MDPI.com. [Link]
-
Environmental Measurement Japan. (n.d.). III Analytical Methods. EIC.or.jp. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 60153-49-3 | Product Name : 3-(Methylnitrosamino)propionitrile. Pharmaffiliates.com. [Link]
-
PubChem. (n.d.). 3-(Methylnitrosoamino)propanenitrile. PubChem.ncbi.nlm.nih.gov. [Link]
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Technical Support Center: Navigating the Solubility of 3-(METHYLNITROSAMINO)PROPIONITRILE (MNPN) for In Vitro Research
Welcome to the technical support center dedicated to addressing the experimental challenges associated with 3-(Methylnitrosamino)propionitrile (MNPN). This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions and in-depth insights into overcoming the solubility hurdles of MNPN in in vitro settings. As a known carcinogen, proper handling and preparation of MNPN are paramount for both experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is 3-(Methylnitrosamino)propionitrile (MNPN) and why is its solubility a concern for in vitro studies?
3-(Methylnitrosamino)propionitrile (MNPN), CAS number 60153-49-3, is a nitrosamine compound that has been identified as a potent carcinogen.[1][2] It is a light yellow, oily liquid at room temperature.[3] For in vitro studies, which are conducted in aqueous cell culture media, the inherent hydrophobicity of many organic compounds like MNPN presents a significant challenge. Poor solubility can lead to inaccurate dosing, precipitation in the culture medium, and consequently, unreliable and irreproducible experimental results. Therefore, establishing a robust protocol to achieve a stable and homogenous solution of MNPN in the experimental medium is a critical first step.
Q2: What are the recommended solvents for preparing a stock solution of MNPN?
Based on available data for similar compounds and general laboratory practices for hydrophobic molecules, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing a high-concentration stock solution of MNPN.[4] While some sources indicate slight solubility in chloroform and ethyl acetate, these are not suitable for cell culture applications.[5]
Expert Insight: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[6] However, it is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can prematurely cause precipitation of the hydrophobic compound.
Q3: What is the maximum permissible concentration of DMSO in my cell culture experiments?
The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. While cell line dependent, a general guideline is to not exceed a final DMSO concentration of 0.5% (v/v) .[7] For sensitive cell lines or long-term exposure studies, it is highly recommended to maintain the DMSO concentration at or below 0.1% (v/v) .[8]
Trustworthiness Pillar: It is imperative to include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as your experimental wells to accurately differentiate the effects of MNPN from any potential effects of the solvent.
Q4: My MNPN precipitates out of solution when I add my DMSO stock to the cell culture medium. What should I do?
This is a common issue known as "crashing out," where the compound rapidly precipitates when the solvent environment changes from organic to aqueous. Here are several troubleshooting steps:
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of the MNPN stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of the medium.
-
Slow Addition and Mixing: Add the MNPN stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling. This gradual introduction can help maintain solubility.
-
Optimize Stock Concentration: If precipitation persists, consider lowering the concentration of your initial DMSO stock solution. This will require adding a larger volume to your media to achieve the same final concentration of MNPN, so be mindful of the final DMSO percentage.
-
Solubility Testing: Before conducting your main experiment, perform a small-scale solubility test. Prepare a range of MNPN concentrations in your cell culture medium and visually inspect for precipitation over time at 37°C.
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach to diagnosing and resolving MNPN precipitation issues during your in vitro experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or visible particles upon adding MNPN stock to media. | The final concentration of MNPN exceeds its aqueous solubility limit. | Lower the final working concentration of MNPN. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid solvent exchange ("crashing out"). | Perform serial dilutions. Add the stock solution slowly to pre-warmed media while mixing. | |
| Precipitate forms after several hours or days in the incubator. | The compound is unstable in the aqueous environment at 37°C. | Prepare fresh MNPN-containing media immediately before each experiment or media change. |
| Interaction with media components (e.g., salts, proteins in serum). | Test solubility in different basal media formulations. If using serum-free media, consider that some compounds are less soluble without the protein-binding capacity of serum. | |
| Evaporation of media in the incubator. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM MNPN Stock Solution in DMSO
Disclaimer: 3-(Methylnitrosamino)propionitrile is a suspected carcinogen. All handling should be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8]
Materials:
-
3-(Methylnitrosamino)propionitrile (MNPN, MW: 113.12 g/mol )[3]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Calculate the mass of MNPN required. For 1 mL of a 100 mM (0.1 M) solution:
-
Mass (g) = 0.1 mol/L * 0.001 L * 113.12 g/mol = 0.0113 g (11.3 mg)
-
-
In a chemical fume hood, carefully weigh 11.3 mg of MNPN.
-
Transfer the weighed MNPN to a sterile amber vial.
-
Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Vortex the solution until the MNPN is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution in small, single-use aliquots at -20°C to prevent repeated freeze-thaw cycles and protect from light.
Protocol 2: Preparation of Working Solutions and Solvent Tolerance Test
Objective: To determine the maximum tolerated DMSO concentration for your specific cell line and to prepare MNPN working solutions.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
-
100 mM MNPN stock solution in DMSO
Procedure:
Part A: DMSO Tolerance Test
-
Seed your cells in a 96-well plate at the desired density for your planned experiment and allow them to adhere overnight.
-
Prepare a series of DMSO dilutions in your complete culture medium to achieve final concentrations ranging from 0.05% to 1.0% (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). Include a media-only control (0% DMSO).
-
Remove the existing media from the cells and replace it with the media containing the different DMSO concentrations.
-
Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using your chosen assay.
-
Determine the highest DMSO concentration that does not significantly impact cell viability compared to the 0% DMSO control. This will be your maximum allowable final DMSO concentration for subsequent experiments.
Part B: Preparation of MNPN Working Solutions
-
Based on the results of the DMSO tolerance test, determine the dilution factor needed for your MNPN stock solution. For example, if your maximum tolerated DMSO concentration is 0.1%, you will need to perform a 1:1000 dilution of your 100% DMSO stock.
-
To prepare a 100 µM final concentration of MNPN in a final volume of 10 mL of media:
-
You will need a final MNPN concentration of 0.1 mM.
-
Using the formula C1V1 = C2V2:
-
(100 mM) * V1 = (0.1 mM) * (10 mL)
-
V1 = 0.01 mL or 10 µL of the 100 mM stock solution.
-
-
-
Pre-warm 10 mL of your complete cell culture medium to 37°C.
-
Recommended Dilution Method:
-
Pipette 990 µL of the pre-warmed media into a sterile microcentrifuge tube.
-
Add 10 µL of the 100 mM MNPN stock solution to create a 1:100 intermediate dilution (1 mM MNPN in 10% DMSO).
-
Add 1 mL of this 1 mM intermediate solution to the remaining 9 mL of media to achieve your final 100 µM MNPN concentration with a final DMSO concentration of 1%. Note: Adjust your initial stock concentration or dilution steps to stay within the tolerated DMSO range for your cells. A more conservative approach would be to add 10 µL directly to the 10 mL of media for a final DMSO concentration of 0.1%.
-
-
Gently mix the final working solution and immediately add it to your cells.
Visualizing the Workflow
Decision Tree for Solvent Selection and Use
Caption: Solvent selection and preparation workflow for MNPN.
Metabolic Activation of Nitrosamines
The carcinogenicity of MNPN, like other nitrosamines, is dependent on its metabolic activation by cytochrome P450 (CYP) enzymes, which are present in liver cells and to a lesser extent in other tissues.[9] This activation is a critical consideration for in vitro studies, as the cell line used must have the appropriate metabolic capacity to convert MNPN into its active, DNA-damaging form.
Caption: Simplified pathway of MNPN metabolic activation.
References
-
U.S. Food and Drug Administration. (2023). Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models. Link
-
BenchChem. (2025). A Comparative In Vitro Analysis of N-nitrosamine and N-nitramine Toxicity. Link
-
Plewa, M. J., et al. (2014). Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated with Amine-based Carbon Capture and Storage. Environmental Science & Technology, 48(13), 7640-7647. Link
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO 3-(METHYLAMINO)PROPIONITRILE. Link
-
Hendriks, G., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis. Link
-
Pool, B. L., et al. (1989). In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat. Carcinogenesis, 10(10), 1883-1888. Link
-
Fisher Scientific. (2012). SAFETY DATA SHEET: Propanenitrile, 3-amino-. Link
-
Airgas. (2017). SAFETY DATA SHEET: Propionitrile. Link
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET: Propionitrile. Link
-
Toxys. (2025). New publication: Genotoxicity testing of N-nitrosamines using mammalian cells. Link
-
TCI Chemicals. (n.d.). SAFETY DATA SHEET: 3-(Methylamino)propionitrile. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62163, 3-(Methylnitrosoamino)propanenitrile. Link
-
Li, X., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 895, 503730. Link
-
Prokopczyk, B., Bertinato, P., & Hoffmann, D. (1988). Cyanoethylation of DNA in vivo by 3-(methylnitrosamino)propionitrile, an Areca-derived carcinogen. Cancer research, 48(23), 6780–6784. Link
-
U.S. Food and Drug Administration. (2023). Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models. Link
-
BenchChem. (2025). The Role of N-Nitrosamines in Carcinogenesis: A Technical Guide. Link
-
De Stasio, E. (n.d.). The Ames Test. Link
-
Bringezu, F., & Simon, F. (2024). Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 895, 503730. Link
-
Wikipedia. (n.d.). Propionitrile. Link
-
Santa Cruz Biotechnology. (n.d.). 3-(Methylnitrosamino)propionitrile. Link
-
Sharma, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Link
-
Haz-Map. (n.d.). Propionitrile. Link
-
Pharmaffiliates. (n.d.). 3-(Methylnitrosamino)propionitrile. Link
-
Zhang, W., et al. (2013). Degradation of 3,3'-iminobis-propanenitrile in aqueous solution by Fe(0)/GAC micro-electrolysis system. Journal of Environmental Sciences, 25(10), 2065-2072. Link
-
Tejs, S. (2008). The Ames test: a methodological short review. Polish Journal of Environmental Studies, 17(5), 785-789. Link
-
Li, Y., et al. (2015). Stereoselective metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone to the enantiomers of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in vitro in human bronchial epithelial cells using chiral capillary electrophoresis. Electrophoresis, 36(15), 1785-1792. Link
-
Carmella, S. G., et al. (2002). Extensive Metabolic Activation of the Tobacco-Specific Carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in Smokers. Cancer Epidemiology, Biomarkers & Prevention, 11(8), 778-783. Link
-
Thomas, A. D., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 895, 503730. Link
-
Sigma-Aldrich. (n.d.). 3-(Methylamino)propionitrile. Link
-
Ahmed, A. E., & Abdel-Aziz, H. (1999). Renal metabolism of acrylonitrile to cyanide: in vitro studies. Pharmacological research, 39(5), 417–423. Link
-
CymitQuimica. (n.d.). 3-(Methylnitrosamino)propionitrile. Link
-
LGC Standards. (n.d.). 3-(Methylnitrosamino)propionitrile. Link
-
Sigma-Aldrich. (n.d.). Determination of 7 Nitrosamines in Drinking Water. Link
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- 7. In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Animal Dosing Regimens for Chronic MNPN Exposure Studies
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in chronic N-methyl-N-nitrosourea (MNPN) exposure studies. MNPN, also known as N-methyl-N-nitrosourea (MNU), is a potent, direct-acting alkylating agent widely used to induce tumors in various animal models, closely mimicking human cancers.[1][2] Establishing a successful and reproducible chronic exposure model hinges on a well-defined and meticulously controlled dosing regimen. This guide provides in-depth technical insights, troubleshooting advice, and frequently asked questions to help you navigate the complexities of designing and executing these critical studies.
Our approach is grounded in the principles of scientific integrity, emphasizing the causality behind experimental choices to ensure your protocols are robust and self-validating. We will delve into the mechanism of MNPN, dose formulation, administration strategies, toxicity monitoring, and data interpretation, all supported by authoritative references.
Core Concepts: Understanding MNPN's Mechanism of Action
To effectively design a dosing regimen, it is crucial to understand how MNPN exerts its carcinogenic effects. MNPN is a direct-acting alkylating agent, meaning it does not require metabolic activation to become reactive.[1][2] Its primary mechanism involves the transfer of a methyl group to nucleophilic sites on DNA bases, forming DNA adducts.[3][4] These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing during DNA replication, resulting in permanent mutations. The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can initiate and promote tumorigenesis.
Diagram: MNPN-Induced DNA Adduct Formation Pathway
Caption: MNPN spontaneously generates a reactive methyldiazonium ion, which alkylates DNA, leading to adduct formation, mutations, and ultimately, tumor initiation.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Dose Formulation and Administration
Question 1: My MNPN solution appears unstable or precipitates. What are the best practices for preparation and storage?
Answer:
The stability of MNPN in solution is a critical factor for accurate dosing. MNPN is sensitive to light, pH, and temperature.
-
Causality: MNPN degrades in aqueous solutions, especially at neutral or alkaline pH. The rate of degradation is also accelerated by light. This degradation leads to a loss of potency and can result in inconsistent dosing.
-
Troubleshooting Steps:
-
Vehicle Selection: For most routes of administration, a slightly acidic vehicle is preferred to enhance stability. A common and effective vehicle is a citrate-buffered saline solution (pH 4.0-5.0). Always ensure the vehicle is sterile.
-
Fresh Preparation: Prepare the MNPN dosing solution immediately before administration. Avoid storing MNPN in solution for extended periods, even when refrigerated.
-
Light Protection: Prepare and handle the solution in a dark environment or using amber vials to protect it from light-induced degradation.
-
Temperature Control: While preparing the solution, keep all components on ice to minimize degradation.
-
Solubility: If you observe precipitation, ensure the MNPN is fully dissolved before administration. Gentle warming (to no more than 37°C) and vortexing can aid dissolution. However, prolonged heating should be avoided.
-
Question 2: I'm observing high variability in tumor incidence and latency between animals in the same dose group. What could be the cause?
Answer:
High variability can stem from several factors, often related to the precision of dose administration.
-
Causality: Inconsistent delivery of the intended dose to each animal will naturally lead to variable biological responses. The route of administration and the technique used are paramount for ensuring uniformity.
-
Troubleshooting Steps:
-
Route of Administration: The chosen route should align with the research question and the target organ.[5] Intraperitoneal (IP) and intravenous (IV) injections generally provide more consistent systemic exposure compared to oral gavage, where factors like stomach content can influence absorption.
-
Injection Technique: Ensure all personnel are thoroughly trained and consistent in their administration technique. For IP injections, aim for the lower abdominal quadrant to avoid puncturing the bladder or cecum. For IV injections (typically via the tail vein in rodents), confirm proper needle placement to prevent extravasation.
-
Dose Volume: The injection volume should be appropriate for the size of the animal to avoid leakage from the injection site.[6][7] For mice, a subcutaneous injection volume should typically not exceed 100-200 µL at a single site.[6]
-
Animal Strain and Age: Different animal strains can have varying susceptibilities to MNPN.[5] Ensure you are using a well-characterized strain for your model. Age at the time of administration can also significantly impact tumor development.[5]
-
Experimental Workflow: Dose Range-Finding Study
Sources
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- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Effect of multiple doses of N-methyl-N-nitrosourea, an end product of methylguanidine (found in processed food), on the fertility of female Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-(Methylnitrosamino)propionitrile (MNPN) Quantification
Introduction
The landscape of pharmaceutical quality control has been significantly shaped by the emergent challenge of nitrosamine impurities. These compounds, classified as probable human carcinogens, can form during drug synthesis, manufacturing, or storage.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring marketing authorization holders to perform comprehensive risk assessments and implement control strategies to limit patient exposure.[2][3][4][5]
3-(Methylnitrosamino)propionitrile (MNPN) is one such nitrosamine impurity that necessitates precise and reliable quantification at trace levels. The selection of an appropriate analytical method is not merely a procedural choice; it is a foundational element of a robust quality system that ensures patient safety. The objective of this guide is to provide an in-depth comparison of the principal analytical techniques used for MNPN quantification, grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH).
This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, offering the field-proven insights necessary for researchers, scientists, and drug development professionals to select and validate the most suitable analytical approach for their specific needs.
The Regulatory Imperative: A Foundation in Method Validation
Before any analytical method can be implemented for batch release testing or stability studies, it must be demonstrated to be "suitable for its intended purpose."[6][7] This is the core principle of analytical method validation. The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the specific performance characteristics that must be evaluated.[8][9][10]
A validated method ensures that the results are reliable, reproducible, and accurate. For potent genotoxic impurities like MNPN, this is of paramount importance, as acceptable intake (AI) limits are often in the nanogram-per-day range.[4] The key validation parameters stipulated by ICH Q2(R1) form the basis of our comparative analysis.[6][8]
Sources
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- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
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- 4. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
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- 10. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Cross-Validation of MNPN Measurements: HPLC-UV vs. LC-MS/MS
Introduction: The Critical Need for Accurate MNPN Quantification
The presence of N-nitroso-propranolol (MNPN) in pharmaceutical products is a significant safety concern due to its potential carcinogenic properties.[1] As a nitrosamine drug substance-related impurity (NDSRI), MNPN can form during the manufacturing process or shelf-life of propranolol-containing medicines.[2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict controls and sensitive detection methods to ensure patient safety.[3][4]
This guide provides an in-depth comparison of two powerful analytical techniques for MNPN quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental protocols necessary to perform robust method validation and cross-validation, ensuring that the chosen analytical procedure is fit for its intended purpose.[5]
Part 1: Understanding the Analytical Principles
The choice between HPLC-UV and LC-MS/MS hinges on the specific requirements of the analysis, particularly the need for sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a cornerstone technique in pharmaceutical quality control.
-
Mechanism: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column. For MNPN, a reverse-phase C18 column is typically effective.[6] The amount of analyte is quantified by its absorbance of ultraviolet (UV) light at a specific wavelength.
-
Strengths: HPLC-UV is robust, cost-effective, and widely available. It is excellent for analyzing compounds at higher concentrations.
-
Limitations: Its sensitivity and selectivity can be limited. For trace-level impurities like MNPN, co-eluting matrix components or other impurities can interfere with the analyte peak, leading to inaccurate quantification.[7] While achievable, limits of quantitation (LOQ) for nitrosamines are often in the range of 10-20 ng/mL, which may not be sufficient for meeting stringent regulatory limits.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.
-
Mechanism: Like HPLC, LC-MS/MS uses liquid chromatography for initial separation. The eluent from the column is then introduced into a mass spectrometer. In a tandem (or triple quadrupole) mass spectrometer, a specific parent ion (for MNPN, the protonated molecule [M+H]⁺ at m/z 289.1) is selected, fragmented, and one or more specific fragment ions (e.g., m/z 259.1, 72.1) are monitored.[8][9] This process, known as Multiple Reaction Monitoring (MRM), is highly specific to the target analyte.
-
Strengths: LC-MS/MS offers unparalleled sensitivity, with Limits of Quantitation (LOQ) for MNPN reported as low as 0.010 ng/mL.[8][9] Its high selectivity minimizes the impact of matrix interferences, making it ideal for complex sample matrices.[10]
-
Limitations: The instrumentation is more expensive and requires specialized expertise for operation and maintenance.
Part 2: Experimental Design & Methodologies
A robust cross-validation study requires well-defined and validated methods for both techniques. All validation procedures should be designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12]
Sample Preparation: A Critical First Step
The goal of sample preparation is to extract MNPN from the drug substance or product matrix efficiently and without causing analyte degradation or artificial formation.[13]
Protocol for Sample Preparation:
-
Weighing: Accurately weigh a sample of the propranolol drug substance or crushed tablets equivalent to a target concentration (e.g., 1 mg/mL of propranolol).[8][9]
-
Dissolution: Transfer the sample to a suitable volumetric flask. Add a diluent, such as a mixture of acetonitrile and water (e.g., 80:20 v/v) or methanol.[8][9]
-
Extraction: Vigorously mix the sample using a vortex mixer or shaker for an adequate time (e.g., 20 minutes) to ensure complete dissolution of the drug and extraction of the impurity.[8]
-
Centrifugation/Filtration: Centrifuge the sample (e.g., at 4000 rpm for 10 minutes) to pelletize excipients.[8] Filter the supernatant through a 0.22 µm PVDF syringe filter to remove particulates before injection.[9]
-
Light Protection: Protect samples from UV light by using amber vials, as nitrosamines can be light-sensitive.[14]
HPLC-UV Method Protocol
This method is suitable for screening or for products where MNPN levels are expected to be higher.
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 250mm x 4.6mm, 5.0µm).[15]
-
Mobile Phase: A gradient or isocratic mixture of water and methanol or acetonitrile, often with an acid modifier like 0.1% formic acid to improve peak shape.[16] For example, a 60:40 water:methanol mobile phase can be effective.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 40 °C.[6]
-
Detection Wavelength: UV detection at approximately 245 nm.
-
Injection Volume: 10-20 µL.
LC-MS/MS Method Protocol
This is the reference method for sensitive and specific quantification of MNPN.
Chromatographic Conditions:
-
Column: High-efficiency C18 or Biphenyl column (e.g., 150mm x 3.0mm, 2.6µm).[8][9] A biphenyl phase can offer unique selectivity for aromatic compounds like MNPN.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[6][8]
-
Injection Volume: 10 µL.[17]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[8]
-
MRM Transitions:
-
Instrument Parameters: Optimize source parameters such as ion spray voltage, temperature, and gas flows for maximum MNPN signal intensity.[8]
Part 3: Visualization of Analytical Workflows
Part 4: Performance Comparison & Cross-Validation
Cross-validation demonstrates that two different analytical procedures provide equivalent results. This is crucial when transferring methods or when one method (e.g., HPLC-UV) is used for routine screening and another (LC-MS/MS) is used for confirmation or trace-level analysis.
Key Validation Parameters
The following table summarizes the expected performance characteristics for each method, based on ICH Q2(R1) guidelines.[11][12]
| Parameter | HPLC-UV | LC-MS/MS | Causality & Rationale |
| Specificity | Moderate. Prone to interference from matrix components or other impurities with similar chromophores and retention times. | Very High. Specificity is ensured by monitoring a unique parent-to-fragment ion transition (MRM).[9] | LC-MS/MS provides an extra dimension of separation based on mass-to-charge ratio, drastically reducing the chance of interferences.[10] |
| LOD | ~5 ng/mL (0.005 ppm) | ~0.005 ng/mL (0.005 ppb)[8][9] | The mass spectrometer is an inherently more sensitive detector than a UV detector, allowing for the detection of much lower concentrations. |
| LOQ | ~10-20 ng/mL (0.01-0.02 ppm) | ~0.010 ng/mL (0.010 ppb)[8][9] | A signal-to-noise ratio of ≥10 is required for reliable quantitation. LC-MS/MS achieves this at significantly lower levels. |
| Linearity (R²) | ≥0.999 | ≥0.99 | Both methods can demonstrate excellent linearity over their respective ranges. |
| Range | 0.01 - 1.0 ppm | 0.01 ppb - 10 ppb | The analytical range is defined by the LOQ and the upper concentration at which linearity, accuracy, and precision are maintained.[5] |
| Accuracy (% Recovery) | 80 - 120% | 85 - 115%[8] | Accuracy is typically assessed by spiking known amounts of MNPN into a placebo or drug product matrix at different levels.[18] |
| Precision (%RSD) | ≤ 15% | ≤ 15% | Assessed through repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) injections. |
Cross-Validation Protocol
-
Sample Selection: Prepare a set of at least 6 individual samples. This should include placebo, unspiked drug product, and drug product spiked with MNPN at three different concentrations (e.g., LOQ, 100%, and 150% of the specification limit).
-
Analysis: Analyze each sample in triplicate using both the validated HPLC-UV method and the validated LC-MS/MS method.
-
Data Comparison: Compare the mean results obtained from both methods for each sample. The agreement between the two methods should be evaluated statistically. The acceptance criteria should be pre-defined, for example, the results from the HPLC-UV method should be within ±15% of the results from the LC-MS/MS reference method.
Conclusion & Recommendations
Both HPLC-UV and LC-MS/MS are valuable techniques for the analysis of MNPN, but they serve different purposes dictated by sensitivity requirements.
-
LC-MS/MS is the definitive method for the accurate, trace-level quantification of MNPN required to meet the stringent acceptable intake (AI) limits set by regulatory agencies.[6][18] Its superior sensitivity and specificity make it the ideal choice for method development, confirmatory analysis, and release testing of final products.
-
HPLC-UV can be a pragmatic tool for in-process controls or for screening raw materials where the potential for higher levels of contamination exists.[15] However, its limitations in sensitivity and specificity mean it is generally not suitable for final product release testing unless the specification limit is well above its achievable LOQ.[7]
A successful cross-validation study provides documented evidence that a simpler screening method (HPLC-UV) yields comparable results to a more sensitive reference method (LC-MS/MS) within a defined range. This risk-based approach allows laboratories to use the most appropriate technology for the task, ensuring both product quality and analytical efficiency.
References
-
U.S. Food and Drug Administration (FDA). LC-ESI-HRMS Method for the Determination of N-Nitroso-Propranolol.[Link]
-
Waters Corporation. Quantitation of N-Nitroso-Propranolol in Drug Substance using LC-MS/MS.[Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
ACS Publications. Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. [Link]
-
European Pharmaceutical Review. EMA revises guidance on nitrosamine impurities.[Link]
-
Waters Corporation. Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances.[Link]
-
International Council for Harmonisation (ICH). Quality Guidelines.[Link]
-
SCIEX. Sensitive and reproducible quantification of N-nitroso propranolol in propranolol drug substance and product.[Link]
-
Phenomenex. Sensitive and Reproducible Quantification of N-Nitroso Propranolol in a Propranolol Drug Substance and Product.[Link]
-
Shimadzu Scientific Instruments. Quantitation of N-nitroso propranolol (NOP) in Propranolol formulation and its placebo using LC-MS/MS.[Link]
-
European Medicines Agency (EMA). Nitrosamine impurities: guidance for marketing authorisation holders.[Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link]
-
Zamann Pharma Support GmbH. EMA Nitrosamine Guidelines.[Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
Netpharmalab. EMA guidelines for the detection of nitrosamines in medicines.[Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.[Link]
-
AgencyIQ by POLITICO. With all nitrosamines deadlines passed, EMA updates its guidelines.[Link]
-
MicroSolv. Nitrosamine Impurity Assay with HPLC – Extended AppNote.[Link]
-
Journal of Pharmaceutical Research. Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan.[Link]
-
Agilent. Nitrosamines Analysis in Pharmaceuticals.[Link]
-
Ellutia. Nitrosamines in Pharma.[Link]
-
Scribd. Nitrosamine Detection by HPLC-UV.[Link]
-
GL Sciences. Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18.[Link]
-
Veeprho. N-Nitroso Propranolol: Formation, Toxicological Risks, Regulations, and Analytical Detection.[Link]
-
ResearchGate. Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan.[Link]
-
Taiwan Food and Drug Administration. Method of Test for N-Nitroso Propranolol in Propranolol Drug Substance.[Link]
-
N-Nitrosamine Impurities Forum. Nitrosamine and NDSRIs conventional detection methods and other options.[Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures.[Link]
-
Journal of Pharmaceutical Research. Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan.[Link]
-
Separation Science. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.[Link]
-
ResearchGate. A Practical HPLC-MS Method for the Analysis of Nitrosamine Drug Substance Related Impurities Using an Inexpensive Single Quadrupole Mass Spectrometer.[Link]
-
ECA Academy. FDA publishes new Guidance on Validation of Analytical Methods.[Link]
-
Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]
-
Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance?[Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance.[Link]
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A Comparative Guide to the Carcinogenicity of 3-(Methylnitrosamino)propionitrile (MNPN) and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
This guide provides an in-depth, objective comparison of the carcinogenic properties of two potent nitrosamines: 3-(methylnitrosamino)propionitrile (MNPN), an areca-derived nitrosamine, and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific nitrosamine. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesized analysis of experimental data to elucidate the distinct and overlapping carcinogenic profiles of these compounds.
Introduction: A Tale of Two Nitrosamines
Nitrosamines are a significant class of chemical carcinogens, with over 90% of the more than 300 compounds tested demonstrating carcinogenicity in rodent cancer bioassays.[1] Among these, MNPN and NNK stand out due to their origins in widely consumed products and their potent carcinogenic activities. MNPN is formed from arecoline, the primary alkaloid in the areca nut, which is often chewed in "betel quid," sometimes with tobacco.[2][3] NNK, along with N'-nitrosonornicotine (NNN), is one of the most important and carcinogenic tobacco-specific nitrosamines (TSNAs), formed from nicotine during the curing and processing of tobacco.[4][5][6] Both have been classified as human carcinogens (Group 1) by the International Agency for Research on Cancer (IARC), underscoring the critical need to understand their comparative risks.[5][7] This guide will dissect their metabolic activation, mechanisms of DNA damage, and resulting organ-specific carcinogenicity as demonstrated in preclinical models.
Metabolic Activation: The Genesis of Genotoxicity
The carcinogenicity of both MNPN and NNK is not inherent to the parent compounds but is a consequence of their metabolic activation into reactive electrophiles that can bind to DNA. This process, primarily mediated by cytochrome P450 (CYP) enzymes, is a critical first step in tumor initiation.[8][9]
NNK Activation: NNK undergoes extensive metabolic activation via α-hydroxylation at the methylene and methyl carbons adjacent to the N-nitroso group.[10][11]
-
Methylene Hydroxylation: This pathway yields a methanediazohydroxide intermediate, which generates a highly reactive methyldiazonium ion. This ion is a potent methylating agent of DNA.[10][11]
-
Methyl Hydroxylation: This pathway produces an unstable intermediate that decomposes to form a pyridyloxobutyl (POB) diazohydroxide, leading to the formation of bulky POB-DNA adducts.[10][12]
NNK is also reduced to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a metabolite that is itself a potent lung carcinogen and can be metabolically activated.[7][12]
MNPN Activation: While the metabolic activation of MNPN is less extensively detailed in the available literature compared to NNK, it is understood to follow a similar pathway of α-carbon hydroxylation, a common mechanism for nitrosamine carcinogens. This activation leads to the formation of reactive species capable of alkylating DNA, initiating the carcinogenic process.
The choice of experimental models, such as specific rodent strains (e.g., F344 rats, A/J mice) with well-characterized CYP enzyme profiles, is crucial for studying these activation pathways. The differing expression of CYPs across tissues helps explain the organ-specific carcinogenic effects of these compounds.[8]
Figure 1: Comparative metabolic activation pathways of NNK and MNPN.
Mechanism of Carcinogenesis: The Role of DNA Adducts
The ultimate carcinogenic potential of MNPN and NNK is driven by the formation of covalent DNA adducts. These adducts, if not repaired by cellular mechanisms, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes like oncogenes and tumor suppressors, thereby initiating cancer.[5][9]
-
NNK-Induced Adducts: NNK's metabolism generates a spectrum of DNA damage.[10]
-
Methyl Adducts: These include 7-methylguanine (7-mG) and O⁶-methylguanine (O⁶-mG). O⁶-mG is highly pro-mutagenic and is known to cause G:C to A:T transition mutations, which are frequently observed in tumors induced by NNK.[9][12]
-
Pyridyloxobutyl (POB) Adducts: These are bulkier adducts that can also distort the DNA helix and lead to mutations.[12][13]
-
Pyridylhydroxybutyl (PHB) Adducts: These are formed from the metabolic activation of NNAL.[12]
-
-
MNPN-Induced Adducts: As a potent carcinogen, MNPN is known to be genotoxic, inducing DNA damage.[3] While the specific adduct profile is not as extensively characterized as for NNK, its powerful carcinogenic effects, particularly in the esophagus and nasal cavity, point to the formation of highly mutagenic DNA adducts in these target tissues.
The persistence of these adducts in specific organs is a key determinant of tissue-specific carcinogenicity. The choice of analytical methods, such as mass spectrometry, is vital for the sensitive detection and quantification of these adducts in experimental studies.[14]
Comparative Carcinogenicity in Animal Models
Animal bioassays are indispensable for evaluating the carcinogenic potential and organ specificity of chemicals. Both MNPN and NNK have proven to be potent, organ-specific carcinogens in laboratory animals, though their primary target organs differ significantly.[15]
A key comparative study involved the application of MNPN and NNK to the oral mucosa of F344 rats. While both compounds induced only one oral tumor each, they demonstrated powerful systemic carcinogenic effects.[15]
| Carcinogen | Species/Strain | Route of Administration | Primary Target Organs & Tumor Incidence | Reference |
| MNPN | F344 Rats | Oral Swabbing | Nasal Tumors (80%), Lung Adenomas (13%), Liver Tumors (10%), Esophageal Papillomas (7%) | [15] |
| F344 Rats | Subcutaneous Injection | Esophageal Tumors (90%), Nasal Tumors (70%), Tongue Tumors (37%) | [2][3] | |
| NNK | F344 Rats | Oral Swabbing | Lung Adenoma/Adenocarcinoma (90%), Nasal Tumors (43%), Liver Adenomas/Adenocarcinomas (30%) | [15] |
| A/J Mice | Intraperitoneal Injection | Lung Adenomas and Carcinomas | [16] | |
| Hamsters | Subcutaneous Injection | Nasal Cavity, Trachea, and Lung Tumors | [17] |
These results highlight a critical distinction: NNK is a potent systemic lung carcinogen across multiple species, while MNPN exhibits primary carcinogenicity in the nasal cavity and esophagus of rats .[15][17][18] Interestingly, even when applied locally to the skin or oral cavity, both nitrosamines exert their effects at distant, susceptible organs, confirming they are strong organ-specific carcinogens regardless of the administration route.[15] One study suggested that on a molar basis, MNPN may be a more powerful carcinogen than NNK in F344 rats.[3]
Experimental Methodologies: A Carcinogenicity Bioassay Protocol
Trustworthy data in carcinogenicity research stems from meticulously designed and executed experimental protocols. The following outlines a generalized, yet critical, workflow for a long-term rodent bioassay to compare carcinogens like MNPN and NNK.
Objective: To determine and compare the carcinogenic potential and target organ toxicity of MNPN and NNK following chronic administration in F344 rats.
Step-by-Step Protocol:
-
Animal Model Selection: F344 rats are chosen due to their well-characterized background tumor rates and sensitivity to nitrosamine-induced carcinogenesis.
-
Group Allocation: Animals are randomly assigned to several groups (e.g., n=30 per group/sex):
-
Group 1: Vehicle Control (e.g., saline, administered by the chosen route).
-
Group 2: Low-Dose MNPN.
-
Group 3: High-Dose MNPN.
-
Group 4: Low-Dose NNK.
-
Group 5: High-Dose NNK. Dose selection is based on preliminary toxicity studies to establish a maximum tolerated dose (MTD).
-
-
Administration: The chosen route (e.g., subcutaneous injection, oral gavage, in drinking water) is consistently applied for a predefined duration (e.g., up to 2 years, or until a humane endpoint is reached).[2][19]
-
Clinical Observation: Animals are monitored daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, palpable masses). Body weights are recorded weekly.
-
Termination and Necropsy: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, including those that die prematurely.
-
Histopathology: Organs, especially target organs identified in previous studies (lung, nasal cavity, esophagus, liver, tongue), and any gross lesions are collected, preserved in formalin, and processed for microscopic examination by a qualified pathologist.
-
Data Analysis: Tumor incidence, multiplicity, and latency are statistically compared between the treated and control groups.
This self-validating system, incorporating a vehicle control and dose-response evaluation, ensures that the observed tumors can be confidently attributed to the test compounds.
Figure 2: Standardized workflow for a comparative carcinogenicity bioassay.
Relevance to Human Cancer and Conclusion
The experimental data from animal models provide compelling evidence for the carcinogenic hazards posed by MNPN and NNK. The organ specificity observed in rats shows remarkable coherence with human cancer risk. For instance, NNK's potent lung carcinogenicity in animals is consistent with the strong association between exposure to NNK (measured by its urinary metabolite, NNAL) and lung cancer risk in smokers.[16][18] Similarly, the potent esophageal carcinogenicity of NNN, a related TSNA, in rats aligns with its association with esophageal cancer in smokers.[18] This suggests that the animal data for MNPN, which points to the esophagus and nasal cavity as primary targets, is highly relevant for assessing cancer risk in betel quid chewers.[2][15]
-
NNK is predominantly a pulmonary carcinogen .
-
MNPN is primarily a carcinogen of the nasal cavity and esophagus in rats.
This distinction is critical for risk assessment and for understanding the etiology of cancers in populations exposed to either tobacco products or areca nut products. The data underscores that regardless of the route of exposure, these nitrosamines are metabolized and transported to susceptible tissues where they initiate carcinogenesis. Future research should focus on further elucidating the complete DNA adduct profile of MNPN and investigating the potential synergistic carcinogenic effects in individuals co-exposed to both areca nut and tobacco products.
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A Comparative Analysis of the Genotoxic Potential of 3-Methoxypropionitrile (MNPN) and Other Aliphatic Nitriles
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of chemical safety assessment, understanding the genotoxic potential of a compound is paramount. This guide provides a detailed comparison of the genotoxic profile of 3-methoxypropionitrile (MNPN) with other structurally related aliphatic nitriles. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper insight into the experimental rationale and the mechanistic underpinnings of the observed toxicological endpoints.
Introduction: The Significance of Genotoxicity in Aliphatic Nitriles
Aliphatic nitriles, a class of organic compounds characterized by a cyano (-C≡N) functional group attached to an alkyl chain, find wide applications as solvents, intermediates in organic synthesis, and components in various industrial products. Their utility, however, is counterbalanced by the need for a thorough evaluation of their toxicological properties, with genotoxicity being a critical concern. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially carcinogenesis.
3-Methoxypropionitrile (MNPN) is an aliphatic nitrile with an ether functional group. Its unique structure warrants a specific investigation into its genotoxic potential compared to more commonly studied aliphatic nitriles such as acetonitrile, malononitrile, and succinonitrile. This guide will delve into the available experimental data from key genotoxicity assays, elucidate the underlying mechanisms, and provide detailed protocols for the discussed experimental workflows.
The Mechanistic Basis of Genotoxicity in Aliphatic Nitriles: A Tale of Metabolic Activation
The genotoxicity of many aliphatic nitriles is not an intrinsic property of the parent molecule but rather a consequence of their metabolic activation.[1] The primary pathway involves the cytochrome P450-mediated oxidation of the α-carbon (the carbon atom adjacent to the cyano group), leading to the formation of a cyanohydrin intermediate.[2][3] These cyanohydrins are often unstable and can spontaneously decompose or be further metabolized to release cyanide ions (CN⁻).[2][3]
Cyanide is a potent inhibitor of cellular respiration, but its role in direct DNA damage is less clear. However, the metabolic process that generates cyanide can also produce reactive oxygen species (ROS), which are well-known DNA-damaging agents. Furthermore, the aldehydes or ketones formed alongside cyanide from cyanohydrin decomposition can also exhibit genotoxic effects.
It is this metabolic activation pathway that dictates the genotoxic potential of a given aliphatic nitrile. The rate and extent of metabolism, influenced by the structure of the alkyl chain, are therefore critical determinants of toxicity.
Figure 1: Metabolic Activation Pathway of Aliphatic Nitriles.
Comparative Genotoxicity Data
To provide a clear and objective comparison, the following table summarizes the available genotoxicity data for MNPN and other selected aliphatic nitriles from three standard assays: the Ames test (bacterial reverse mutation assay), the in vitro micronucleus assay, and the in vitro chromosomal aberration assay.
| Compound | Ames Test (Salmonella typhimurium) | In Vitro Micronucleus Assay | In Vitro Chromosomal Aberration Assay |
| 3-Methoxypropionitrile (MNPN) | Negative[4] | No data available | No data available |
| Acetonitrile | Negative[5][6] | Weak positive in vivo[5] | Negative[1] |
| Malononitrile | No data available in standard assays | Positive[7] | No data available |
| Succinonitrile | No data available in standard assays | No data available | No data available |
| Propionitrile | Negative[8] | No data available | Negative[1] |
| Butyronitrile | Negative[8] | No data available | Negative[1] |
Expert Analysis: The available data indicates that MNPN, like many other simple aliphatic nitriles, is not mutagenic in the Ames test.[4] This suggests that under the conditions of this bacterial assay, MNPN and its metabolites do not cause point mutations. However, the absence of data from mammalian cell-based assays, such as the micronucleus and chromosomal aberration tests, represents a significant data gap. These assays are crucial for detecting clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events, which are important mechanisms of genotoxicity not detected by the Ames test. For acetonitrile, a weak positive result in an in vivo micronucleus test suggests that it may have some clastogenic potential under physiological conditions, a finding not apparent from in vitro tests.[5] The positive result for malononitrile in the micronucleus assay highlights that even small structural changes can significantly impact genotoxic potential.[7] The lack of comprehensive data for succinonitrile underscores the need for further investigation into the genotoxicity of dinitriles.
Experimental Protocols: A Guide to Standard Genotoxicity Assays
The following sections provide detailed, step-by-step methodologies for the key genotoxicity assays discussed in this guide. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[9][10][11]
Principle: The tester strains have a mutation in the histidine operon, rendering them unable to synthesize histidine and thus unable to grow on a histidine-deficient medium. A test substance that is a mutagen will cause a reversion of this mutation, allowing the bacteria to grow and form colonies. The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[10]
Step-by-Step Protocol:
-
Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Prepare the S9 fraction from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
Plate Incorporation Method:
-
To 2.0 ml of molten top agar at 45°C, add 0.1 ml of an overnight bacterial culture, 0.1 ml of the test substance solution at various concentrations, and 0.5 ml of S9 mix (for activated assays) or buffer (for non-activated assays).
-
Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertants and the increase is at least twofold greater than the spontaneous reversion rate.
Figure 2: Ames Test (Plate Incorporation) Workflow.
In Vitro Mammalian Cell Micronucleus Assay - OECD 487
This assay detects micronuclei in the cytoplasm of interphase cells.[12][13][14] Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Principle: The formation of micronuclei is a hallmark of clastogenic or aneugenic events. The assay is typically performed in mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes.[12]
Step-by-Step Protocol:
-
Cell Culture: Culture the chosen mammalian cell line in appropriate medium.
-
Treatment: Expose the cells to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 1.5-2 normal cell cycles) without S9.
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis.
-
Harvest and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Figure 3: In Vitro Micronucleus Assay Workflow.
In Vitro Mammalian Chromosomal Aberration Assay - OECD 473
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[15]
Principle: Chromosomal aberrations are changes in the normal structure of a chromosome. These can include breaks, deletions, duplications, inversions, and translocations. The assay involves treating cells with a test substance and then arresting them in metaphase to visualize the chromosomes.
Step-by-Step Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, human peripheral blood lymphocytes).[15]
-
Treatment: Expose the cells to the test substance at a minimum of three analyzable concentrations, with and without metabolic activation.
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the culture to accumulate cells in metaphase.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution to swell the cells, fix them, and drop them onto microscope slides.
-
Staining: Stain the chromosomes with a suitable stain, such as Giemsa.
-
Microscopic Analysis: Analyze at least 200 well-spread metaphases per concentration for structural chromosomal aberrations.
-
Evaluation: A compound is considered positive if it produces a concentration-related increase in the number of cells with structural aberrations or if a statistically significant increase is observed at one or more concentrations.
Conclusion and Future Directions
This guide provides a comparative overview of the genotoxic potential of 3-methoxypropionitrile (MNPN) and other aliphatic nitriles. The available data from the Ames test suggests that MNPN is not a bacterial mutagen. However, a significant data gap exists regarding its potential to induce chromosomal damage in mammalian cells.
Key Takeaways:
-
The genotoxicity of many aliphatic nitriles is linked to their metabolic activation to cyanide and other reactive species.
-
MNPN is negative in the Ames test, similar to other simple aliphatic nitriles like acetonitrile and propionitrile.
-
There is a critical lack of data for MNPN in the in vitro micronucleus and chromosomal aberration assays.
Recommendations for Future Research:
To provide a comprehensive assessment of the genotoxic potential of MNPN, it is imperative that further studies are conducted, specifically:
-
In Vitro Micronucleus Assay (OECD 487): To evaluate the potential of MNPN to induce clastogenic and aneugenic effects in mammalian cells.
-
In Vitro Chromosomal Aberration Assay (OECD 473): To directly visualize and quantify structural chromosomal damage.
-
In Vivo Genotoxicity Studies: If in vitro assays yield positive results, follow-up in vivo studies (e.g., in vivo micronucleus test, OECD 474) would be warranted to assess the genotoxic potential in a whole-animal system.
A complete understanding of the genotoxic profile of MNPN is essential for its safe handling and use in research and industrial applications. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers and drug development professionals in designing and interpreting future genotoxicity studies.
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Mutagenic activity of acetonitrile and fumaronitrile in three short term assays with special reference to autoinduction - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
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A Comparative Guide to the Carcinogenicity of 3-(Methylnitrosamino)propionitrile and 3-(Methylnitrosamino)propionaldehyde in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the carcinogenic properties of two structurally related N-nitrosamines, 3-(methylnitrosamino)propionitrile (MNPN) and 3-(methylnitrosamino)propionaldehyde (MNAP), in rat models. Both compounds are derived from the nitrosation of arecoline, the primary alkaloid in the areca nut, a component of betel quid which is chewed by millions of people worldwide. Understanding the distinct carcinogenic profiles of these compounds is crucial for assessing their risk to human health and for guiding research in chemical carcinogenesis.
At a Glance: Potency and Target Organs
Initial studies have established a significant difference in the carcinogenic potency and target organ specificity between MNPN and MNAP in F344 rats. MNPN is recognized as a potent carcinogen, while MNAP, though also carcinogenic, exhibits a different profile of activity and toxicity.[1][2][3][4][5][6]
3-(Methylnitrosamino)propionitrile (MNPN) is a powerful carcinogen primarily targeting the upper digestive and respiratory tracts.[4][6] Upon subcutaneous injection in F344 rats, MNPN induces a high incidence of tumors in the esophagus, nasal cavity, and tongue.[4][6] In one study, all treated rats developed tumors within 24 weeks, with many animals presenting tumors in multiple organs.[4][6] This potent and rapid tumor induction underscores its significant carcinogenic risk.[4]
3-(Methylnitrosamino)propionaldehyde (MNAP) is also a carcinogen in F344 rats, but it targets a different set of organs.[2][3] Studies have shown that MNAP induces tumors in the lung, liver, nasal cavity, forestomach, and kidneys.[1][2][3] Notably, the incidence of lung tumors was statistically significant in MNAP-treated groups.[2][3] However, MNAP also demonstrates higher cytotoxicity compared to MNPN, leading to significant weight loss in treated animals, which can impact tumor development and overall study outcomes.[1][2][3]
Comparative Carcinogenicity Data
The following table summarizes key findings from carcinogenicity studies of MNPN and MNAP in F344 rats, providing a direct comparison of their effects.
| Feature | 3-(Methylnitrosamino)propionitrile (MNPN) | 3-(Methylnitrosamino)propionaldehyde (MNAP) |
| Potency | Potent carcinogen[4][5][6] | Carcinogen with high cytotoxicity[1][2][3] |
| Primary Target Organs | Esophagus, Nasal Cavity, Tongue[4][6] | Lung, Liver, Nasal Cavity, Forestomach, Kidneys[1][2][3] |
| Tumor Incidence | High (e.g., 100% of rats developed tumors in one study)[4][6] | Statistically significant increase in lung tumors[1][2][3] |
| Administration Route | Subcutaneous injection[4][6], Oral Swabbing[7] | Subcutaneous injection[1][2][3] |
| Study Duration | Tumors observed within 24 weeks[4][6] | Bioassay duration of 100 weeks[1][2][3] |
| Key Finding | Rapid induction of tumors in the upper digestive and respiratory tracts.[4][6] | Induction of tumors in a broader range of organs, including the lung and liver, accompanied by significant toxicity.[1][2][3] |
Mechanistic Insights: Metabolic Activation
The differing carcinogenic profiles of MNPN and MNAP are rooted in their metabolic activation pathways. N-nitrosamines require metabolic activation, primarily by cytochrome P450 (CYP) enzymes, to exert their carcinogenic effects.[8][9] This process generates reactive electrophilic intermediates that can form DNA adducts, leading to mutations and the initiation of cancer if not repaired.[8][10]
The primary activation pathway for many dialkylnitrosamines involves α-hydroxylation.[10][11] This enzymatic reaction occurs on the carbon atom adjacent (alpha) to the N-nitroso group. The resulting α-hydroxy nitrosamine is unstable and spontaneously decomposes to form an aldehyde and a highly reactive alkyldiazonium ion, which is responsible for alkylating DNA.
While the specific CYP isozymes responsible for the activation of MNPN and MNAP have not been fully elucidated in the provided search results, the organotropism of these compounds strongly suggests that the expression and activity of specific CYPs in different tissues play a crucial role. For instance, the high incidence of nasal tumors with both compounds suggests significant metabolic activation in the nasal mucosa, a tissue known to have high levels of certain CYP enzymes.[7]
Experimental Protocols: A Guide to Carcinogenicity Bioassays
The following outlines a generalized, step-by-step methodology for a long-term carcinogenicity bioassay in rats, based on the principles employed in the studies of MNPN and MNAP. This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the findings.
Step 1: Animal Model Selection and Acclimatization
-
Animal Strain: F344 (Fischer 344) rats are a common choice for carcinogenicity studies due to their well-characterized background tumor rates and genetic homogeneity.[4][12]
-
Age and Sex: Typically, studies use an equal number of male and female rats, starting the experiment with young adults (e.g., 6-8 weeks old).
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before the start of the study to minimize stress-related variables.
Step 2: Compound Preparation and Administration
-
Vehicle Selection: The test compound is dissolved or suspended in a suitable vehicle (e.g., tricaprylin, corn oil, or saline). The vehicle should be non-carcinogenic and non-toxic at the administered volume.
-
Dose Selection: Dose levels are determined from preliminary toxicity studies to establish a maximum tolerated dose (MTD). A dose-response study design, including a high dose, a low dose, and a vehicle control group, is optimal.[12]
-
Route of Administration: The route should be relevant to potential human exposure if known, or a route that ensures systemic distribution, such as subcutaneous injection or gavage.[2][4]
-
Dosing Schedule: Compounds are administered according to a predefined schedule (e.g., three times weekly) for a specified duration (e.g., 15-24 weeks).[2][4]
Step 3: In-Life Monitoring and Observations
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity, such as changes in appearance, behavior, or the presence of palpable masses.
-
Body Weight and Food Consumption: Body weight and food consumption are measured weekly to monitor the general health of the animals and to detect signs of toxicity.[2][3]
Step 4: Necropsy and Histopathology
-
Termination: The study is terminated at a predetermined time point (e.g., 100 weeks) or when animals become moribund.[2][3]
-
Gross Necropsy: A complete gross necropsy is performed on all animals. The location, size, and appearance of all external and internal lesions are recorded.
-
Tissue Collection: A comprehensive set of tissues and organs, including the target organs and any gross lesions, are collected and preserved in 10% neutral buffered formalin.[4]
-
Histopathological Examination: Preserved tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A board-certified veterinary pathologist examines the slides to identify and classify neoplastic and non-neoplastic lesions.
Step 5: Data Analysis and Interpretation
-
Statistical Analysis: Tumor incidence data are analyzed using appropriate statistical methods (e.g., Fisher's exact test) to determine if there is a statistically significant increase in tumors in the treated groups compared to the control group.
-
Interpretation: The results are interpreted in the context of the historical control data for the specific rat strain and the overall study findings, including any signs of toxicity.
Conclusion and Future Directions
The comparative analysis of 3-(methylnitrosamino)propionitrile and 3-(methylnitrosamino)propionaldehyde in F344 rats reveals distinct carcinogenic profiles, both in terms of potency and target organ specificity. MNPN is a potent and rapid inducer of tumors in the upper digestive and respiratory tracts, while MNAP is a multi-organ carcinogen that also exhibits significant cytotoxicity.[1][2][3][4][6]
These differences are likely attributable to variations in their metabolic activation and detoxification pathways within different tissues. For researchers and drug development professionals, these findings highlight the importance of:
-
Structure-Activity Relationships: Subtle changes in chemical structure can dramatically alter the carcinogenic properties of a compound.
-
Metabolic Profiling: Understanding the metabolic fate of a compound is critical for predicting its potential carcinogenicity and target organs.
-
Comprehensive Bioassays: The use of well-designed, long-term animal bioassays remains the gold standard for identifying and characterizing chemical carcinogens.
Future research should focus on elucidating the specific cytochrome P450 enzymes involved in the metabolic activation of MNPN and MNAP, as well as investigating their genotoxic mechanisms at the molecular level. This knowledge will not only enhance our understanding of the risks associated with betel quid chewing but also contribute to the broader field of chemical carcinogenesis and the development of safer chemicals and pharmaceuticals.
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Navigating the Maze of DNA Damage: A Comparative Guide to the Structural Confirmation of MNPN-Induced DNA Adducts Using High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the critical work of assessing DNA damage, the precise identification of DNA adducts is paramount. This guide provides an in-depth, objective comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the structural confirmation of DNA adducts induced by N-methyl-N-nitrosopyrrolidine (MNPN), a known genotoxic agent. Drawing upon field-proven insights and experimental data, this document serves as a technical resource for designing robust and self-validating analytical workflows.
The Challenge: Unmasking the Signatures of Genotoxicity
N-methyl-N-nitrosopyrrolidine (MNPN) is a carcinogenic N-nitrosamine that, upon metabolic activation, forms reactive electrophiles capable of covalently binding to DNA, creating what are known as DNA adducts. These adducts can disrupt the normal cellular processes of replication and transcription, leading to mutations and potentially initiating carcinogenesis. The unambiguous structural confirmation of these adducts is a critical step in understanding the mechanisms of MNPN-induced genotoxicity and in the development of potential preventative or therapeutic strategies.
High-resolution mass spectrometry (HRMS) has emerged as a powerful tool in the field of "DNA adductomics," offering unparalleled sensitivity and specificity for the detection and characterization of these molecular lesions.[1][2] This guide will explore the nuances of employing HRMS for MNPN-induced DNA adduct analysis, comparing its performance with traditional and complementary methods.
High-Resolution Mass Spectrometry: The Gold Standard for Adduct Confirmation
HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements, typically with sub-parts-per-million (ppm) mass accuracy. This precision allows for the confident determination of the elemental composition of an unknown adduct, a crucial first step in its identification.[3]
The primary strength of HRMS in DNA adduct analysis lies in its ability to perform tandem mass spectrometry (MS/MS or MS^n). In this technique, a specific ion (the precursor ion, in this case, the protonated DNA adduct) is isolated and fragmented by collision with an inert gas. The resulting fragment ions (product ions) provide a wealth of structural information. A near-universal fragmentation pathway for modified deoxynucleosides is the neutral loss of the deoxyribose sugar moiety (116.0473 Da), a signature that can be used to screen for potential DNA adducts in complex biological samples.[4][5]
Key HRMS Scan Strategies for MNPN Adduct Discovery:
-
Data-Dependent Acquisition (DDA): In this mode, the mass spectrometer performs a survey scan to identify the most intense ions, which are then automatically selected for MS/MS fragmentation. This is a powerful tool for identifying abundant adducts.
-
Data-Independent Acquisition (DIA): DIA methods, such as SWATH-MS, fragment all ions within a specified mass range, providing a comprehensive dataset that can be retrospectively mined for adducts of interest. This approach is particularly useful for detecting low-abundance adducts that might be missed in DDA.
-
Constant Neutral Loss (CNL) Scanning: This targeted approach specifically screens for ions that lose a predefined neutral fragment, such as the deoxyribose sugar. This is a highly effective method for identifying potential deoxynucleoside adducts.[6]
A critical adduct formed from MNPN is a cyclic 7,8-butanoguanine adduct.[7] The structural confirmation of this adduct relies on precise mass measurement and detailed fragmentation analysis by HRMS.
A Comparative Look: HRMS vs. Alternative Techniques
While HRMS stands as a powerful tool, a comprehensive understanding of its advantages and limitations is best achieved through comparison with other established methods for DNA adduct analysis.
| Technique | Principle | Advantages | Limitations | Sensitivity | Structural Information |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy and performs fragmentation for structural elucidation. | High specificity and sensitivity; provides detailed structural information; suitable for "adductomics" (screening for unknown adducts). | High initial instrument cost; requires expertise in data interpretation. | 1 adduct in 10^8 - 10^10 nucleotides[4] | Excellent |
| ³²P-Postlabeling | Enzymatic digestion of DNA, enrichment of adducts, and radioactive labeling with ³²P, followed by chromatographic separation. | Extremely high sensitivity; does not require prior knowledge of the adduct structure. | Does not provide structural information; use of radioactivity requires special handling and disposal. | 1 adduct in 10^9 - 10^10 nucleotides | Poor (indirect) |
| Immunoassays (ELISA, etc.) | Utilizes antibodies specific to a particular DNA adduct for detection and quantification. | High throughput and relatively low cost; can be very sensitive with good antibodies. | Requires a specific antibody for each adduct; potential for cross-reactivity; does not provide structural confirmation. | Varies with antibody, can be ~1 adduct in 10^8 nucleotides | None |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | The definitive method for unambiguous structure elucidation of novel adducts. | Low sensitivity, requiring large amounts of purified adduct; not suitable for complex biological samples. | Nanomole to micromole quantities | Excellent |
Experimental Workflow: From Sample to Structure
The successful structural confirmation of MNPN-induced DNA adducts using HRMS involves a meticulous and well-validated workflow.
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A Comparative Guide to the Metabolism of 3-(Methylnitrosamino)propionitrile (MNPN) Across Species
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of MNPN Metabolism
3-(Methylnitrosamino)propionitrile (MNPN) is a member of the N-nitrosamine class of chemical carcinogens.[1] Its carcinogenic potential is intrinsically linked to its metabolic activation by host enzymes, primarily the cytochrome P450 (CYP) superfamily.[1][2] The metabolic fate of MNPN, much like other nitrosamines, dictates the extent of DNA damage and, consequently, the risk of tumor initiation. Species-specific differences in enzyme expression and activity can lead to profound variations in both the rate of metabolism and the profile of metabolites formed, making cross-species comparisons essential for human health risk assessment.[3][4][5]
This guide synthesizes the available data on MNPN metabolism, drawing parallels from the extensively studied, structurally similar tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), to provide a comprehensive comparative overview for researchers in toxicology and drug development.
The Core Metabolic Pathways of MNPN: Activation and Detoxification
The metabolism of MNPN is anticipated to proceed via several key pathways, with the balance between metabolic activation and detoxification determining its ultimate carcinogenic potency. The primary mechanism of activation for N-nitrosamines is α-hydroxylation.[6][7][8][9]
Metabolic Activation: The α-Hydroxylation Pathway
α-Hydroxylation of MNPN, catalyzed by CYP enzymes, can occur at either the methyl or the methylene carbon adjacent to the N-nitroso group. This enzymatic oxidation is the critical first step in the formation of highly reactive electrophiles that can bind to cellular macromolecules, including DNA.[8][9]
-
Methylene Hydroxylation : This pathway is considered the primary route for carcinogenesis. It produces an unstable α-hydroxy-N-nitrosamine that spontaneously decomposes to yield 2-cyanoethyldiazohydroxide. This intermediate can then cyanoethylate DNA, forming adducts such as 7-(2-cyanoethyl)guanine and O6-(2-cyanoethyl)deoxyguanosine.[10] The formation of O6-alkylguanine adducts is particularly mutagenic.
-
Methyl Hydroxylation : Hydroxylation at the methyl group leads to the formation of an unstable intermediate that releases formaldehyde and a methylating agent.
The formation of these DNA adducts has been confirmed in vivo in F344 rats, with the highest levels detected in the nasal cavity, a primary target organ for MNPN-induced carcinogenicity.[10]
Conceptual Diagram of MNPN Metabolic Activation
Caption: Inferred metabolic activation pathways of MNPN via α-hydroxylation.
Species-Specific Differences in MNPN Metabolism: A Comparative Analysis
While direct comparative metabolic data for MNPN is limited, significant insights can be drawn from studies on other nitrosamines and the known variations in CYP enzyme activity across species. The primary enzymes implicated in the metabolism of many nitrosamines are CYP2A and CYP2E1 isoforms.[2][11][12]
| Species | Key CYP Isoforms for Nitrosamine Metabolism | Implications for MNPN Metabolism |
| Human | CYP2A6, CYP2E1 : CYP2A6 is highly efficient in the metabolic activation of several tobacco-related nitrosamines.[2][11][13] CYP2E1 also contributes significantly to the metabolism of various nitrosamines.[2][14] | The presence of highly active CYP2A6 suggests that humans may be efficient at activating MNPN. Inter-individual variability in the expression of CYP2A6 and CYP2E1, due to genetic polymorphisms, could lead to significant differences in susceptibility to MNPN-induced carcinogenesis.[11][13] |
| Rat | CYP2A3, CYP2E1 : In rats, CYP2A3, expressed in the esophagus, is a key enzyme in the activation of some esophageal nitrosamine carcinogens.[12] Hepatic metabolism is also significant.[6][7] | The F344 rat is a known model for MNPN-induced tumors in the nasal cavity, liver, and lung, indicating efficient metabolic activation in these tissues.[10][15][16] The specific CYP isoforms responsible for MNPN activation in rats require further investigation but are likely to include members of the CYP2A and CYP2E1 subfamilies. |
| Syrian Golden Hamster | CYP2A enzymes : Hamsters are known to metabolize certain nitrosamines differently than rats, which can result in different target organ specificities.[3][4] For some nitrosamines, hamster liver cytosol shows significantly higher activity for certain metabolic pathways compared to rats.[3] | The Syrian golden hamster is another relevant model for studying nitrosamine carcinogenesis.[17][18][19] Given the known differences in CYP2A activity between hamsters and rats, it is plausible that the metabolic profile and carcinogenic potency of MNPN would also differ in this species.[5] |
Key Insight: The expression patterns and catalytic efficiencies of CYP2A and CYP2E1 enzymes are major determinants of species-specific differences in nitrosamine metabolism. Therefore, it is crucial to consider these differences when extrapolating findings from rodent models to humans.
Experimental Protocols for Investigating MNPN Metabolism
To facilitate further research in this area, we provide detailed, validated protocols for the in vitro and in vivo assessment of MNPN metabolism.
In Vitro Metabolism Using Liver Microsomes
This protocol allows for the characterization of the primary metabolites of MNPN and the identification of the CYP enzymes involved.
Objective: To determine the rate of MNPN metabolism and identify the resulting metabolites in liver microsomes from different species.
Materials:
-
Liver microsomes (human, rat, hamster)
-
3-(Methylnitrosamino)propionitrile (MNPN)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
HPLC-MS/MS system
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add MNPN (e.g., at a final concentration of 1-100 µM) to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the samples by a validated HPLC-MS/MS method to identify and quantify MNPN and its metabolites.[20][21][22][23]
Workflow for In Vitro MNPN Metabolism Study
Caption: A stepwise workflow for in vitro MNPN metabolism experiments.
In Vivo Metabolism and DNA Adduct Formation
This protocol is designed to assess the metabolic fate of MNPN in a living organism and to quantify the extent of DNA damage in target tissues.
Objective: To identify urinary metabolites of MNPN and measure the levels of MNPN-DNA adducts in target organs of treated animals.
Materials:
-
Test animals (e.g., F344 rats, Syrian golden hamsters)
-
3-(Methylnitrosamino)propionitrile (MNPN)
-
Metabolic cages for urine collection
-
Reagents for DNA extraction
-
LC-MS/MS system for analysis of metabolites and DNA adducts
Protocol:
-
Animal Dosing: Administer MNPN to the animals via a relevant route of exposure (e.g., oral gavage, subcutaneous injection).
-
Urine Collection: House the animals in metabolic cages and collect urine over a 24 or 48-hour period.[24][25][26][27]
-
Tissue Harvesting: At the end of the study period, euthanize the animals and harvest target tissues (e.g., liver, lung, nasal mucosa, esophagus).
-
Metabolite Analysis from Urine:
-
Prepare urine samples for analysis, which may include enzymatic hydrolysis to measure glucuronide conjugates.
-
Analyze the processed urine samples by HPLC-MS/MS to identify and quantify MNPN metabolites.
-
-
DNA Adduct Analysis from Tissues:
Conclusion and Future Directions
The metabolism of 3-(methylnitrosamino)propionitrile is a critical determinant of its carcinogenic activity. While direct comparative studies across species are currently lacking, a robust framework for understanding its metabolic fate can be constructed based on the extensive knowledge of related N-nitrosamines. The primary activation pathway is inferred to be α-hydroxylation mediated by cytochrome P450 enzymes, with CYP2A and CYP2E1 isoforms playing a pivotal role.
Significant species-specific differences in the expression and activity of these enzymes underscore the importance of careful consideration when extrapolating animal data to human risk assessment. Future research should focus on direct comparative studies of MNPN metabolism in human, rat, and hamster tissues to provide quantitative data on species differences. Such studies will be invaluable for refining our understanding of MNPN's mechanism of action and for supporting more accurate human health risk assessments.
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Interspecies differences in the major DNA adducts formed from benzo(a)pyrene but not 7,12-dimethylbenz(a)anthracene in rat and human mammary cell cultures. PubMed. [Link]
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Comparative metabolism of N- nitrosopiperidine and N- nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. Oxford Academic. [Link]
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A Comparative Guide to the Tumorigenic Effects of MNPN in Rodent Strains for Preclinical Research
For researchers in oncology and drug development, the selection of an appropriate animal model is a critical decision that profoundly influences the translational relevance of preclinical findings. The tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (MNPN), also known as NNK, is a potent procarcinogen implicated in the etiology of several human cancers, most notably lung adenocarcinoma. This guide provides a comparative analysis of the tumorigenic effects of MNPN across various rodent strains, offering experimentally-backed insights to inform the design of robust in vivo carcinogenicity and chemoprevention studies.
Introduction to MNPN and the Imperative for Strain Selection
MNPN is a key component of tobacco smoke and requires metabolic activation to exert its carcinogenic effects. This process, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of DNA adducts that can initiate tumorigenesis. The significant inter-strain and inter-species differences in the expression and activity of these metabolizing enzymes result in varied susceptibility to MNPN-induced cancers. Consequently, the choice of rodent strain is not a matter of convenience but a fundamental experimental parameter that dictates the tumor phenotype, incidence, and latency. This guide will delve into these differences, providing a rationale for selecting the most appropriate model for specific research questions.
Comparative Tumorigenesis of MNPN in Murine Strains
Mice are extensively used in MNPN-related cancer research, with certain inbred strains exhibiting marked differences in their response to this carcinogen.
The Highly Susceptible A/J Mouse
The A/J mouse strain is exceptionally susceptible to MNPN-induced lung tumorigenesis, making it a widely used model for studying lung cancer development and for evaluating potential chemopreventive agents. Following administration of MNPN, A/J mice develop a high multiplicity of lung adenomas that can progress to adenocarcinomas.[1][2] This high susceptibility is largely attributed to a polymorphism in the Cyp2a5 gene, which results in more efficient metabolic activation of MNPN in the lungs.[1][3]
Resistant and Intermediately Susceptible Strains
In stark contrast to the A/J strain, the C57BL/6 mouse is highly resistant to MNPN-induced lung cancer.[4] This resistance is also linked to the Cyp2a5 locus, with the C57BL/6 allele being less efficient at activating MNPN. Other strains like BALB/c and Swiss mice exhibit intermediate susceptibility. For instance, studies in Swiss mice have shown MNPN to be a moderately potent neonatal carcinogen for both the liver and lung.
Comparative Tumorigenesis of MNPN in Rat Strains
Rats are also valuable models for studying MNPN carcinogenicity, often developing tumors in different target organs compared to mice.
The F344 Rat: A Model for Pancreatic and Lung Cancer
The Fischer 344 (F344) rat is a commonly used strain in MNPN carcinogenicity studies. Chronic administration of MNPN to F344 rats has been shown to induce tumors of the pancreas and lungs.[5][6][7] The spontaneous incidence of pancreatic cancer in F344 rats is very low, making it a suitable model to study chemically induced pancreatic carcinogenesis.[5][8]
Sprague-Dawley and Wistar Rats
While less commonly used specifically for MNPN studies compared to F344 rats, Sprague-Dawley and Wistar rats are widely employed in general toxicology and carcinogenicity testing.[9][10][11] Wistar rats have been shown to develop preneoplastic lesions in the lungs following a single dose of MNPN.[12] Both Sprague-Dawley and Wistar strains have a notable spontaneous incidence of mammary tumors, a factor to consider in study design.[11][13] Direct comparative studies on the tumorigenic effects of MNPN across these three common rat strains are less abundant, highlighting a gap in the current literature.
Quantitative Comparison of MNPN Tumorigenic Effects
The following table summarizes the key tumorigenic outcomes of MNPN administration in different rodent strains based on available experimental data.
| Rodent Strain | Primary Target Organs | Typical Tumor Incidence | Typical Tumor Multiplicity (per animal) | Key Genetic/Mechanistic Factors |
| Mouse | ||||
| A/J | Lung | High (approaching 100% with sufficient dose and duration)[1] | High (can exceed 20 tumors/mouse)[1] | High susceptibility linked to Cyp2a5 polymorphism leading to efficient MNPN activation.[1][3] |
| C57BL/6 | Lung | Low/Resistant[4] | Very low[4] | Cyp2a5 allele associated with less efficient MNPN activation.[1] |
| Swiss | Liver, Lung | Moderate | Moderate | Demonstrates neonatal susceptibility. |
| Rat | ||||
| F344 | Pancreas, Lung | Moderate to High[5] | Varies with dose and duration | Low spontaneous pancreatic tumor rate.[5][8] |
| Wistar | Lung | Preneoplastic lesions observed[12] | Not extensively reported for tumors | Used in general carcinogenicity studies.[12] |
| Sprague-Dawley | Mammary Gland (spontaneous) | High (spontaneous)[11][13] | Not extensively reported for MNPN-induced tumors | High background of spontaneous mammary tumors.[11][13] |
Experimental Protocol: MNPN-Induced Lung Tumorigenesis in A/J Mice
This protocol provides a detailed methodology for a standard in vivo study to assess the tumorigenic effects of MNPN in the highly susceptible A/J mouse model.
Materials:
-
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (MNPN)
-
Sterile saline or corn oil (vehicle)
-
A/J mice (female, 6-8 weeks old)
-
Standard laboratory animal housing and diet
-
Anesthetic (e.g., isoflurane)
-
Dissection tools
-
Formalin (10% neutral buffered)
-
Paraffin embedding and sectioning equipment
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Acclimatization: House A/J mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the start of the experiment. Provide ad libitum access to standard chow and water.
-
MNPN Preparation: Dissolve MNPN in sterile saline or corn oil to the desired concentration. A typical dose for lung tumorigenesis in A/J mice is 100 mg/kg body weight.[1][14]
-
MNPN Administration: Administer MNPN to the mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[3][14] A common regimen involves a single injection or multiple injections over a short period (e.g., once a week for four weeks).[3]
-
Monitoring: Monitor the animals regularly for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. Record body weights weekly.
-
Tumor Development Period: Allow a sufficient period for tumor development. For A/J mice, lung tumors can be observed as early as 14 weeks post-MNPN administration, with progression to adenomas and carcinomas over 34-54 weeks.[1]
-
Euthanasia and Necropsy: At the designated endpoint of the study, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Perform a gross necropsy, carefully examining the lungs for visible tumor nodules.
-
Tumor Quantification: Count the number of surface lung tumors on all lobes. The tumor multiplicity is expressed as the average number of tumors per mouse.
-
Histopathological Analysis: Fix the lungs in 10% neutral buffered formalin. Process the tissues for paraffin embedding, sectioning, and H&E staining. A veterinary pathologist should examine the slides to confirm the presence and type of tumors (e.g., hyperplasia, adenoma, adenocarcinoma).
Mechanistic Insights: The "Why" Behind the Strain Differences
The observed disparities in MNPN-induced tumorigenesis across rodent strains are not random; they are deeply rooted in the genetic and molecular makeup of each strain.
Metabolic Activation of MNPN
The carcinogenicity of MNPN is contingent upon its metabolic activation by cytochrome P450 enzymes, particularly those of the CYP2A subfamily.[1][12] This process, known as α-hydroxylation, generates highly reactive intermediates that can form DNA adducts.[15][16][17]
Genetic Determinants of Susceptibility
As previously mentioned, the Cyp2a5 gene is a major determinant of susceptibility to MNPN-induced lung cancer in mice.[1][3] Strains like A/J possess a Cyp2a5 allele that encodes an enzyme with high catalytic efficiency for MNPN, leading to increased formation of DNA adducts in the lung. Conversely, resistant strains like C57BL/6 have a less active form of the enzyme. These genetic differences in metabolic activation are a primary driver of the observed strain-specific tumorigenic responses.
Downstream Molecular Events
The formation of DNA adducts, particularly O6-methylguanine, can lead to G to A transition mutations during DNA replication.[16][18] In the context of MNPN-induced lung cancer in A/J mice, a frequent target for these mutations is the KRAS proto-oncogene.[15] The resulting constitutively active KRAS protein triggers a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which promote uncontrolled cell proliferation and ultimately lead to tumor formation.[15]
Conclusion and Future Directions
The choice of rodent strain is a pivotal factor in the design and interpretation of studies on MNPN-induced tumorigenesis. The A/J mouse, with its high susceptibility to lung tumors, remains an invaluable model for efficacy studies of chemopreventive agents. The F344 rat provides a robust model for investigating pancreatic and lung carcinogenesis. Understanding the genetic and metabolic basis for the observed strain differences is crucial for extrapolating findings to human cancer risk assessment. Future research should aim to further characterize the tumorigenic response to MNPN in a wider array of rodent strains, including more direct comparative studies in rats, to broaden our understanding of the complex interplay between genetics, metabolism, and cancer development.
References
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- Galitovskiy, V., et al. (2013). CT Scans. Representative CT scans of (A) control and (B) NNK-treated AJ mice, showing lung tumors (arrows) 10 months after NNK treatment.
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A Comparative Guide to the Statistical Validation of Dose-Response Relationships for MNPN-Induced Carcinogenesis
For researchers, toxicologists, and drug development professionals, establishing a robust dose-response relationship is the cornerstone of chemical risk assessment. This is particularly critical for potent carcinogens like N'-Nitrosonornicotine (MNPN), a key tobacco-specific nitrosamine. The statistical validation of this relationship is not merely a procedural step; it is the analytical engine that transforms raw experimental data into a quantitative measure of risk, informing regulatory decisions and safeguarding public health.
This guide provides an in-depth comparison of statistical methodologies for validating the dose-response relationship of MNPN-induced carcinogenesis. We will move beyond a simple recitation of tests to explore the causality behind experimental design choices, compare the assumptions and outputs of various statistical models, and provide a practical framework for implementation, grounded in the principles of scientific integrity and reproducibility.
The Foundation: Experimental Design for Carcinogenicity Bioassays
Before any statistical model can be applied, the data must be generated through a rigorously controlled and well-designed experiment. The long-term two-year rodent bioassay remains the gold standard for assessing carcinogenic potential and generating the necessary dose-response data.[1][2] The validity of the final statistical output is fundamentally dependent on the integrity of this initial phase.
The primary objective is to observe the incidence of tumors in animal cohorts exposed to varying, controlled doses of MNPN over a significant portion of their lifespan. Key decisions in this process directly impact the statistical power and interpretability of the results.
Key Experimental Design Parameters
| Parameter | Rationale & Causality | Typical Protocol for N-Nitrosamines |
| Species/Strain | Selection is based on susceptibility to the carcinogen, low spontaneous tumor incidence in the target organ, and historical data availability. This ensures that observed tumors are likely treatment-related. | Fischer 344 rats or B6C3F1 mice are common choices due to their well-characterized responses to various carcinogens.[3] |
| Dose Selection | Doses are chosen to elicit a response without compromising the study through excessive toxicity. The high dose is typically the Maximum Tolerated Dose (MTD), which causes no more than a 10% decrease in body weight and no overt signs of toxicity.[4] Lower doses are spaced to define the shape of the curve. | A minimum of three dose levels plus a concurrent vehicle control group are recommended.[4] Doses might be set, for example, at the MTD, 1/2 MTD, and 1/4 MTD. |
| Group Size | The number of animals must be sufficient to detect a statistically significant increase in tumor incidence. Standard guidelines recommend starting with at least 50 animals per sex per group to ensure adequate survivors at study termination.[4] | 50-60 animals per sex per dose group. |
| Duration | Exposure for a major portion of the animal's lifespan (e.g., 24 months for rats) is necessary to allow for the long latency period of cancer development.[4] | 24 months for rats, 18-24 months for mice. |
| Route of Administration | The route should mimic potential human exposure. For MNPN, this is typically oral (e.g., in drinking water) to represent ingestion. | Oral gavage or administration in drinking water. |
| Endpoints | The primary endpoint is the incidence of specific tumors (e.g., lung, esophageal, nasal cavity for MNPN). Tumor latency (time-to-tumor) and multiplicity can provide additional valuable data. | Gross necropsy, histopathological examination of all major organs. |
Experimental Workflow: Long-Term Rodent Bioassay
The following diagram illustrates the typical workflow for a carcinogenicity study designed to generate dose-response data.
A Tale of Two Philosophies: Threshold vs. Non-Threshold Models
The central debate in carcinogen risk assessment revolves around the shape of the dose-response curve at very low doses. This has led to two divergent modeling philosophies.
-
Non-Threshold (Linear) Approach : This conservative approach is traditionally applied to genotoxic carcinogens like MNPN, which can cause DNA damage and initiate carcinogenesis at a molecular level.[5][6] It assumes that, theoretically, a single molecule has a non-zero probability of causing a mutation, meaning there is no "safe" dose. The risk is assumed to decrease linearly as the dose approaches zero.
-
Threshold Approach : This philosophy posits that a threshold dose exists below which the body's defense and repair mechanisms can prevent the adverse effect from occurring. This is more commonly applied to non-genotoxic carcinogens that act through mechanisms like chronic inflammation or hormonal disruption.[7]
While the default for genotoxic agents is a non-threshold model, significant experimental evidence shows that dose-response curves for carcinogens are often non-linear, even for DNA-reactive compounds.[8][9][10] This suggests that while a theoretical threshold may not exist, the practical risk at low doses may be supra-linear (steeper at low doses) or, more commonly, sub-linear (flatter at low doses), which has profound implications for risk assessment.[9]
Comparing Statistical Approaches for Dose-Response Validation
We will compare two primary methods for analyzing tumor incidence data: the traditional hypothesis-testing approach (NOAEL) and the more modern, statistically powerful regression-based Benchmark Dose (BMD) approach.
Approach 1: The NOAEL/LOAEL Method (A Historical Perspective)
The No-Observed-Adverse-Effect Level (NOAEL) is the highest experimental dose at which there is no statistically significant increase in an adverse effect compared to the control group. The Lowest-Observed-Adverse-Effect Level (LOAEL) is the lowest dose that does show a significant difference.
-
Causality & Logic : This method categorizes each dose group as either having a "significant" effect or "no significant" effect. It relies on pairwise statistical tests (e.g., Dunnett's or Fisher's exact test) to compare each dose group to the control.[11][12]
-
Limitations : The NOAEL approach has fallen out of favor with major regulatory bodies for quantitative risk assessment due to significant flaws:
-
It is not a point estimate of risk, but rather one of the doses chosen for the experiment.
-
It is highly dependent on the study design (dose selection and group size). A poorly designed study with low statistical power can yield a deceptively high NOAEL.
-
It does not utilize all of the dose-response data, ignoring the shape of the curve.
-
It does not provide a confidence interval, failing to capture the uncertainty in the estimate.
-
Approach 2: The Benchmark Dose (BMD) Method (The Modern Standard)
The BMD approach is now considered the state-of-the-science by the U.S. EPA and other regulatory agencies for determining a Point of Departure (POD) for risk assessment.[13][14] Instead of hypothesis testing, it uses mathematical models to fit the entire dose-response dataset.
-
Causality & Logic : The BMD method characterizes the entire dose-response relationship. From the fitted model, one can estimate the dose (the BMD) that corresponds to a predetermined increase in response, known as the Benchmark Response (BMR). For cancer studies, the BMR is typically set at a 10% extra risk over the background response.[15] The final value used as the POD is the Benchmark Dose Lower Confidence Limit (BMDL) , which is the 95% lower confidence limit on the BMD.[13][16] The BMDL accounts for statistical uncertainty and provides a more health-protective estimate.
Comparison of Common Dose-Response Models for BMD Analysis
The strength of the BMD approach lies in its use of flexible mathematical models. For quantal data like tumor incidence, several models are typically fitted, and the best one is chosen based on statistical criteria.
| Model | Mathematical Shape & Characteristics | Best Suited For | Key Assumptions |
| Log-Probit / Log-Logistic | Sigmoidal (S-shaped) curves. Probit is based on the cumulative normal distribution, while Logistic is based on the logistic distribution. Symmetric around the 50% response point. | General purpose models that often fit toxicological data well. | Assumes a log-normal or logistic distribution of tolerances among the animal population. |
| Weibull | A flexible model that can take on various shapes, from nearly linear at low doses to distinctly sigmoidal. | Versatile model that can accommodate a wider range of dose-response shapes than Probit or Logistic. | A generalization of the one-hit model; assumes a power function of dose relates to response. |
| Gamma | Another flexible model that is similar in shape to the Weibull and Log-Logistic models. | Useful for data that may not be well-described by other standard models. | Assumes a gamma distribution of tolerances. |
| Multistage | A mechanistic model based on the theory that cancer arises from a series of mutational "stages." It is a polynomial function of dose. | Considered the default model for carcinogenesis by many regulatory agencies due to its biological plausibility and conservative (linear at low dose) behavior. | Assumes carcinogenesis is a multi-stage process. The number of stages corresponds to the degree of the polynomial. |
Model selection is not arbitrary. It is a self-validating process based on objective criteria:
-
Goodness-of-Fit (GoF): A p-value > 0.1 indicates the model adequately describes the data.
-
Akaike's Information Criterion (AIC): Among models with adequate fit, the one with the lowest AIC is preferred as it represents the best balance of fit and model complexity.[15]
-
Scaled Residuals: Residuals for data points near the BMR should be low (e.g., <|2.0|).
-
Visual Inspection: The fitted curve should visually appear to follow the data points.
Protocol: Step-by-Step BMD Analysis for MNPN Carcinogenesis Data
This protocol outlines the workflow for performing a BMD analysis using software like the U.S. EPA's Benchmark Dose Software (BMDS).
Objective: To determine a reliable Point of Departure (the BMDL10) from tumor incidence data from a chronic MNPN bioassay.
Methodology:
-
Data Formatting:
-
Prepare a data table with at least three columns: Dose, N (number of animals in the group), and Incidence (number of animals with the tumor of interest).
-
Causality Check: Ensure data represents a single tumor type and sex. Analyses should be run separately for males and females, and for different tumor sites.
-
-
Define the Benchmark Response (BMR):
-
For cancer studies, the standard BMR is a 10% extra risk. This is a policy-based decision reflecting a level of risk considered minimal but still detectable from the background rate.
-
Set BMR Type to "Extra Risk" and BMR Level to "0.10".
-
-
Run Candidate Models:
-
Within the software, select and run all plausible models for dichotomous (quantal) data: Multistage, Weibull, Log-Probit, Log-Logistic, Gamma.
-
Trustworthiness Check: Running multiple models is essential. Relying on a single, pre-specified model can lead to biased results if that model is not appropriate for the data.
-
-
Evaluate Model Fits:
-
Systematically review the output for each model.
-
Create a summary table to compare the key metrics: p-value for Goodness of Fit, AIC, BMD, and BMDL.
-
Discard any model with a GoF p-value < 0.1.
-
Examine the scaled residuals and visually inspect the plotted curves for the remaining models.
-
-
Select the Best Model and Identify the BMDL:
-
From the pool of models that provide an adequate fit, select the one with the lowest AIC.[15]
-
The BMDL from this selected model is the candidate for the Point of Departure.
-
Self-Validation: If the BMDLs from the various well-fitting models are very different (e.g., vary by more than 3-fold), it indicates model uncertainty. In such cases, one might choose the model with the lowest BMDL as the most health-protective option or consider model averaging.[14][15]
-
-
Reporting and Interpretation:
-
Clearly state the selected model, the BMR used, and the resulting BMD and BMDL.
-
Report the Goodness-of-Fit p-value and AIC for the selected model.
-
Present a graph showing the data points and the fitted dose-response curve.
-
The resulting BMDL10 serves as the validated statistical starting point for low-dose extrapolation in a quantitative risk assessment.
-
Conclusion
The statistical validation of the dose-response relationship for a potent carcinogen like MNPN is a multi-faceted process that integrates robust experimental design with sophisticated mathematical modeling. While the NOAEL approach offers a simplistic historical perspective, it is fraught with limitations that undermine its utility for quantitative risk assessment.
The Benchmark Dose (BMD) methodology represents the superior and scientifically-defensible standard. Its strength lies in using all available data to characterize the dose-response curve, providing a quantitative estimate of potency (the BMD), and explicitly accounting for statistical uncertainty through the calculation of the BMDL. By systematically fitting and comparing a suite of established models, the BMD approach provides a transparent, reproducible, and self-validating system for deriving the Point of Departure—the critical data point that underpins the entire risk assessment process. For researchers in toxicology and drug development, mastering this approach is essential for producing data that is both scientifically sound and regulatorily relevant.
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Safety Operating Guide
Navigating the Disposal of 3-(Methylnitrosamino)propionitrile: A Guide for the Research Professional
For the diligent researcher, the synthesis and application of novel compounds are endeavors of progress. Yet, the lifecycle of these chemicals extends beyond their immediate use, culminating in the critical phase of disposal. 3-(Methylnitrosamino)propionitrile (MNPN), a potent carcinogen, demands a disposal protocol that is not only compliant with regulations but is also grounded in a profound understanding of its chemical reactivity and toxicological profile.[1][2] This guide provides a comprehensive framework for the safe and effective disposal of MNPN, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazard: The Chemical Profile of MNPN
3-(Methylnitrosamino)propionitrile is a yellow oil characterized as a nitroso compound.[1][2] Its classification as a confirmed carcinogen, with experimental tumorigenic data, underscores the imperative for meticulous handling and disposal.[1] The International Agency for Research on Cancer (IARC) has also identified it as a substance that can cause cancer.[2] While a comprehensive toxicological profile is not fully elucidated in all publicly available safety data sheets[3], the established carcinogenic risk necessitates treating this compound with the highest degree of caution.
Key Chemical Information:
| Property | Value | Source |
| Molecular Formula | C4H7N3O | [3][4] |
| Molecular Weight | 113.12 g/mol | [2][4] |
| Appearance | Pale Yellow to Yellow Oil/Light yellow liquid | [1][2] |
| Storage Temperature | -20°C | [1][4] |
MNPN is incompatible with strong oxidizing acids, and mixing can lead to violent reactions.[1][2] Contact with bases can produce hydrogen cyanide.[1][2] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1]
Disposal Pathways: A Decision-Making Framework
The proper disposal of 3-(Methylnitrosamino)propionitrile is a multi-step process that prioritizes safety and regulatory compliance. The following diagram outlines the decision-making workflow for selecting the appropriate disposal method.
Caption: Decision workflow for the proper disposal of 3-(Methylnitrosamino)propionitrile.
Option 1: Chemical Degradation for Small Quantities
For residual amounts of 3-(Methylnitrosamino)propionitrile, such as in rinsed containers or from small-scale experiments, chemical degradation offers a reliable method to convert the carcinogenic nitrosamine into less harmful substances. Research has demonstrated a simple one-step procedure for the chemical degradation of nitrosamines.[5]
Principle:
This method utilizes a potent reducing agent, aluminum-nickel alloy powder, in an aqueous alkaline solution to reduce the nitrosamine to its corresponding amine.[5] This process has been shown to be efficient and reliable for a variety of nitrosamines.[5]
Experimental Protocol:
Materials:
-
3-(Methylnitrosamino)propionitrile waste
-
Aluminum-nickel (Al-Ni) alloy powder (50:50)
-
2 M Potassium hydroxide (KOH) solution
-
A suitable reaction vessel (e.g., round-bottom flask) with a stirrer
-
Fume hood
Procedure:
-
Preparation: Conduct all steps within a certified laboratory fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][6]
-
Reaction Setup: For every 1 volume of MNPN waste, add approximately 10 volumes of 2 M KOH solution to the reaction vessel.
-
Addition of Reducing Agent: While stirring the alkaline solution, slowly add an excess of Al-Ni alloy powder. A general guideline is to add approximately 1 gram of alloy for every 10 ml of the nitrosamine solution. The reaction is exothermic, so control the rate of addition to prevent excessive heat generation.
-
Reaction Time: Continue stirring the mixture at room temperature. The degradation is typically rapid, but it is advisable to allow the reaction to proceed for several hours to ensure complete destruction of the nitrosamine.[5]
-
Quenching and Verification (Optional but Recommended): Once the reaction is complete, the excess Al-Ni alloy can be carefully quenched by the slow addition of a weak acid (e.g., 1 M HCl) until the gas evolution ceases. For rigorous verification, the final reaction mixture can be analyzed by a suitable analytical method (e.g., GC-TEA or LC-MS) to confirm the absence of the parent nitrosamine.
-
Final Disposal: After confirming the complete degradation of the nitrosamine, the resulting solution, containing the corresponding amine, can typically be neutralized and disposed of according to standard laboratory procedures for non-hazardous aqueous waste.[5] Always consult and adhere to your institution's and local regulations for final disposal.
Option 2: Licensed Hazardous Waste Disposal for Bulk Quantities
For larger quantities of 3-(Methylnitrosamino)propionitrile, in-lab chemical degradation may not be feasible or safe. In such cases, the primary and mandatory route of disposal is through a licensed hazardous material disposal company.[3]
Procedure:
-
Segregation and Labeling: The MNPN waste must be segregated from other waste streams. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-(Methylnitrosamino)propionitrile."
-
Containerization: Use a chemically compatible and leak-proof container for storing the waste. Ensure the container is tightly sealed.[3]
-
Contact a Licensed Disposal Company: Your institution's Environmental Health and Safety (EHS) office will have a list of approved hazardous waste disposal vendors. Contact the vendor to arrange for a pickup.
-
Waste Manifest: A hazardous waste manifest will be required. This is a legal document that tracks the waste from the point of generation to its final disposal. Your EHS office will provide guidance on completing this form.
-
Incineration: The recommended disposal method for bulk quantities of MNPN is high-temperature incineration in a facility equipped with an afterburner and a scrubber to neutralize harmful combustion products.[3]
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Procedure:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[3]
-
Personal Protective Equipment (PPE): Do not attempt to clean up a spill without the proper PPE, including a respirator, chemical-resistant gloves, and protective clothing.[3]
-
Containment: For liquid spills, contain the material using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Cleanup: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., a soap and water solution), followed by a thorough rinsing with water.[3] Collect all decontamination materials for disposal as hazardous waste.
Conclusion
The responsible management of 3-(Methylnitrosamino)propionitrile waste is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the inherent hazards of this compound and adhering to the detailed disposal procedures outlined in this guide, researchers can ensure that their work contributes to scientific advancement without compromising safety or environmental integrity. Always consult your institution's specific safety protocols and your local and national regulations to ensure full compliance.
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Navigating the Risks: A Comprehensive Guide to Handling 3-(Methylnitrosamino)propionitrile
For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Understanding the Hazard
3-(Methylnitrosamino)propionitrile (MNPN) is a potent carcinogen that demands the highest level of safety precautions in a laboratory setting.[1] This guide provides essential, immediate safety and logistical information for handling MNPN, focusing on personal protective equipment (PPE), operational protocols, and disposal plans. Adherence to these guidelines is critical to mitigate the significant health risks associated with this compound.
MNPN is a light yellow liquid or oil and is classified as a potent carcinogen.[2] Studies have demonstrated its ability to induce tumors in animal models.[3][4] Due to its carcinogenic nature, all interactions with MNPN must be approached with the assumption that any exposure carries a risk. Therefore, a multi-layered safety approach encompassing engineering controls, administrative protocols, and robust personal protective equipment is not just recommended, but essential.
The Last Line of Defense: Essential Personal Protective Equipment (PPE)
While engineering controls such as fume hoods and designated work areas are the primary methods of exposure reduction, PPE provides the final, critical barrier between the researcher and the hazardous chemical. The following PPE is mandatory when handling 3-(Methylnitrosamino)propionitrile.
Body Protection: A Second Skin
Standard laboratory coats are insufficient for handling potent carcinogens. A disposable, solid-front, back-closing gown made of a protective material such as Tyvek® is required.[2] These garments should be worn over regular laboratory attire and disposed of as hazardous waste after each use or in the event of a spill. For tasks with a higher risk of splashes, disposable sleeves taped to gloves should be worn.[2]
Hand Protection: The Critical Interface
Direct contact with MNPN is a primary route of exposure. Therefore, meticulous hand protection is paramount.
-
Glove Selection: Due to the lack of specific breakthrough time data for MNPN, a conservative approach is necessary. Nitrile gloves are a common choice for general laboratory use and offer good resistance to a range of chemicals.[4][5][6][7] However, for handling a potent carcinogen like MNPN, thicker, chemical-resistant nitrile or butyl rubber gloves are recommended.[4] Always consult the glove manufacturer's chemical resistance guide for specific information.[8][9][10][11][12]
-
Double Gloving: The practice of wearing two pairs of gloves is mandatory. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Gloves should be changed immediately if contamination is suspected, and always upon completion of a task. Disposable gloves must never be reused.
Respiratory Protection: Shielding the Airways
Inhalation of MNPN aerosols or vapors presents a significant health risk. Respiratory protection is required, particularly when handling the neat compound or preparing solutions.
-
Respirator Type: For weighing and diluting the neat chemical, a NIOSH-approved half-face respirator equipped with a combination filter cartridge for organic vapors, acid gases, and high-efficiency particulate air (HEPA) is the minimum requirement.[2]
-
Fit Testing and Training: A properly fitted respirator is crucial for its effectiveness. All personnel required to wear respirators must undergo annual fit testing and receive comprehensive training on their correct use, maintenance, and limitations.[13]
-
Positive-Pressure Respirators: For procedures with a higher potential for aerosol generation or in the event of a significant spill, a powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) offers a higher level of protection and should be considered.[14]
Eye and Face Protection: Preventing Ocular Exposure
Chemical splash goggles that provide a complete seal around the eyes are mandatory.[15] When there is a significant risk of splashes, a face shield should be worn in conjunction with splash goggles to protect the entire face.[15]
Operational Plan: A Step-by-Step Approach to Safety
A systematic and well-defined operational plan is crucial for minimizing the risk of exposure to 3-(Methylnitrosamino)propionitrile.
Designated Work Area
All work with MNPN must be conducted in a designated area, clearly marked with warning signs indicating the presence of a potent carcinogen.[13][16] This area should be a chemical fume hood with a demonstrated and documented face velocity of at least 100 feet per minute.
Handling Procedures
-
Preparation: Before beginning any work, ensure all necessary materials, including PPE, spill cleanup supplies, and waste containers, are readily available within the designated area.
-
Weighing: Weighing of neat MNPN should be performed on a disposable weighing paper or in a tared, sealed container within the chemical fume hood.
-
Solution Preparation: Prepare solutions within the fume hood, adding the MNPN slowly and carefully to the solvent to avoid splashing.
-
Transport: When transporting MNPN, even within the laboratory, use a secondary, unbreakable container to prevent spills in case the primary container fails.
Storage
Store MNPN in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[17] The storage location should be within a designated and secured area with limited access.
Emergency Protocols: Preparedness is Paramount
Accidents can happen, and a well-rehearsed emergency plan is essential for a swift and effective response.
Spill Response
In the event of a spill, the primary objective is to contain the material and decontaminate the area without exposing personnel.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne exposure.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator.
-
Containment: For liquid spills, use an absorbent material, such as vermiculite or a commercial spill pillow, to contain the spill. Do not use combustible materials like paper towels directly on the neat liquid.
-
Decontamination: The National Toxicology Program recommends dampening the spilled material with 60-70% ethanol and transferring it to a suitable container.[2] The spill area should then be wiped with absorbent paper dampened with 60-70% ethanol, followed by a thorough washing with soap and water.[2] All materials used for cleanup must be disposed of as hazardous waste.[2]
Personnel Exposure
Immediate and thorough decontamination is critical in the event of personnel exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: From Cradle to Grave
The complete lifecycle of 3-(Methylnitrosamino)propionitrile, from receipt to disposal, must be managed with the utmost care.
Waste Segregation and Collection
All materials that come into contact with MNPN, including disposable PPE, weighing papers, absorbent materials from spills, and contaminated glassware, must be considered hazardous waste. This waste should be collected in clearly labeled, leak-proof containers.
Disposal Methods
-
High-Temperature Incineration: The primary and most effective method for the disposal of N-nitrosamine waste is high-temperature incineration by a licensed hazardous waste disposal facility.[13] This method ensures the complete destruction of the carcinogenic compound.
-
Chemical Degradation (for laboratory-scale decontamination): For the decontamination of laboratory equipment and small amounts of waste, chemical degradation can be employed before final disposal. Several methods have been investigated for the degradation of N-nitrosamines. One such method involves treatment with aluminum-nickel alloy powder and aqueous alkali to reduce the nitrosamine to the corresponding amine.[18] Another approach for decontamination of work surfaces involves the use of hydrobromic acid in acetic acid.[19] It is crucial to note that some degradation methods can produce other hazardous byproducts, and the efficacy can be solvent-dependent.[2] Therefore, any chemical degradation protocol must be thoroughly evaluated and validated before implementation.
Visualizing Safety: Workflows and Protocols
To further clarify the essential safety procedures, the following diagrams illustrate the key workflows for handling 3-(Methylnitrosamino)propionitrile.
Caption: A streamlined workflow for the safe handling of 3-(Methylnitrosamino)propionitrile.
Caption: Step-by-step procedure for responding to a 3-(Methylnitrosamino)propionitrile spill.
Conclusion: A Culture of Safety
The safe handling of potent carcinogens like 3-(Methylnitrosamino)propionitrile is not merely a matter of following procedures; it is about fostering a deeply ingrained culture of safety. Every individual working with this compound has a responsibility to themselves and their colleagues to adhere to these guidelines rigorously. By combining a thorough understanding of the risks with the diligent application of these safety protocols, we can ensure that our vital research and development efforts are conducted in the safest possible environment.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62163, 3-(Methylnitrosoamino)propanenitrile. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Lunn, G., & Castegnaro, M. (1982). Laboratory Decontamination and Destruction of Carcinogens in Laboratory Wastes: Some N-Nitrosamines. IARC Scientific Publication No. 43. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3-(Methylnitrosamino)propionitrile. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
